molecular formula C22H31O4P B118952 Isodecyl diphenyl phosphate CAS No. 1346599-15-2

Isodecyl diphenyl phosphate

Número de catálogo: B118952
Número CAS: 1346599-15-2
Peso molecular: 390.5 g/mol
Clave InChI: RYUJRXVZSJCHDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Isodecyl diphenyl phosphate (IDDP) is an organophosphate flame retardant (OPFR) used as a replacement for phased-out polybrominated diphenyl ethers, making it a critical compound for toxicological and environmental health research . It is commonly applied as a flame retardant and plasticizer in polymers such as PVC, where it enhances fire resistance by forming a protective char layer and improves material flexibility and durability, making it valuable for studying materials in wire insulation, coatings, and adhesives . The compound is characterized by its high thermal stability and low volatility, which are key properties for performance in high-temperature applications . Recent studies have leveraged short-term, in vivo transcriptomic studies to assess its biological potency, identifying benchmark doses (BMDs) for effects such as increased relative liver weight and decreased serum cholinesterase activity, providing a rapid assessment model for toxicological evaluation . Research indicates that related aryl OPFRs can act as antagonists to nuclear receptors like Liver X Receptor alpha (LXRα), a pathway involved in cholesterol transport and atherosclerosis, suggesting a potential mechanistic area of study for IDDP and its analogs in cardiovascular disease models . Furthermore, mechanism-based toxicity screening using Tox21 assays and molecular docking analysis represents a modern New Approach Methodology (NAM) for profiling OPFRs against human nuclear receptors, offering insights into their potential molecular initiating events within adverse outcome pathways (AOPs) . This compound is for research use only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-methylnonyl diphenyl phosphate
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InChI

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3
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InChI Key

RYUJRXVZSJCHDZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
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Molecular Formula

C22H31O4P
Record name ISODECYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID60274200
Record name 8-Methylnonyl diphenyl phosphate
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Molecular Weight

390.5 g/mol
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Physical Description

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO]
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Record name Phosphoric acid, isodecyl diphenyl ester
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Boiling Point

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C
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Density

1.074 (NTP, 1992) - Denser than water; will sink, 1.070
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Vapor Pressure

0.000016 [mmHg]
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CAS No.

29761-21-5
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Melting Point

-31 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of isodecyl diphenyl phosphate (B84403) (IDDP). The information is presented to support research, scientific investigation, and professionals in the field of drug development. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.

Chemical Identity and Structure

Isodecyl diphenyl phosphate is an organophosphate ester. It is a complex substance due to the isomeric nature of the isodecyl group, which arises from the production process of the decanol (B1663958) used in its synthesis.

Chemical Structure:

Caption: General chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValueReference(s)
IUPAC Name 8-methylnonyl diphenyl phosphate[1]
CAS Number 29761-21-5[1][2][3]
EC Number 249-828-6[1][3]
Molecular Formula C22H31O4P[3]
Molecular Weight 390.5 g/mol [3]
Synonyms IDDP, Phosflex 390®, Diphenyl isodecyl phosphate[1][3]

Physicochemical Properties

This compound is a clear, oily liquid at room temperature.[3] Its physicochemical properties are crucial for understanding its environmental fate, transport, and potential biological interactions.

Table 2: Physical and Chemical Properties

PropertyValueTemperature (°C)PressureReference(s)
Physical State Liquid20101.3 kPa[3]
Melting/Pour Point < -50 °C-101.3 kPa[3]
Boiling Point > 245 °C (decomposes)-101.3 kPa[3]
Density 1.07 - 1.09 g/cm³20-[3]
Vapor Pressure 3.6 x 10⁻⁵ Pa20-[3]
Water Solubility 0.011 - 0.75 mg/L22 - 25-[3]
Log Kow (Octanol/Water Partition Coefficient) 5.4425-[1][3]
Flash Point 240 °C-101.3 kPa[3]
Decomposition Temperature 245 °C-1.33 kPa[3]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

This method is based on the procedure described by Saeger et al. (1979) and is suitable for substances with low water solubility.[3]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add 25 mL of this compound to 500 mL of purified water B Shake for 48 hours A->B C Let stand for 1 week in the dark B->C D Centrifuge aqueous phase at 20,000 g for 1 hour C->D E Extract aqueous phase with methylene (B1212753) dichloride D->E F Analyze extract by Gas Chromatography (GC) E->F

Caption: Workflow for water solubility determination by the shake flask method.

Detailed Methodology:

  • Preparation: A volume of 25 mL of the test substance (commercial this compound) is added to 500 mL of purified water in a suitable vessel.[3]

  • Equilibration: The vessel is sealed and shaken vigorously for 48 hours at a constant temperature. Following shaking, the solution is allowed to stand undisturbed for one week in the dark to ensure phase separation.[3]

  • Phase Separation: To remove any micro-droplets of the undissolved substance, the aqueous phase is carefully separated and centrifuged at 20,000 g for one hour.[3]

  • Extraction and Analysis: The clarified aqueous phase is then extracted twice with a suitable solvent, such as methylene dichloride. The concentration of this compound in the extracts is determined using an appropriate analytical technique, such as gas chromatography (GC) with a suitable detector.[3]

This method, as described by RIC (2004), is also suitable for substances with low water solubility and aims to minimize the formation of micro-emulsions.[3]

Experimental Workflow:

G cluster_setup Setup cluster_addition Substance Addition cluster_sampling Sampling and Analysis A Stir distilled water in a large glass vessel at 100 rpm for 24 hours B Add a 4 µL drop of the test substance to the water surface A->B C Take periodic samples of the aqueous phase B->C D Analyze samples to determine the concentration until a plateau is reached C->D G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Dissolve this compound in n-octanol at various concentrations B Shake 100 mL of the octanol (B41247) solution with 500 mL of purified water for 48 hours in the dark A->B C Allow phases to separate B->C D Centrifuge if necessary to ensure complete separation C->D E Determine the concentration of the test substance in both the n-octanol and water phases D->E F Calculate the partition coefficient (Kow) E->F

References

An In-depth Technical Guide to Isodecyl Diphenyl Phosphate (CAS No. 29761-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP), with CAS number 29761-21-5, is an organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] As a replacement for some phased-out polybrominated diphenyl ethers (PBDEs), understanding its toxicological profile and mechanism of action is of growing importance for the scientific community.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological effects of IDDP, with a focus on its mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols for its synthesis, analysis, and toxicological assessment are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

Isodecyl diphenyl phosphate is a viscous, clear, and colorless to pale yellow liquid.[4][5] It is characterized by its high thermal stability and low volatility, which are desirable properties for its primary applications.[1][6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 29761-21-5[4]
Molecular Formula C22H31O4P[4]
Molecular Weight 390.45 g/mol [7]
Appearance Viscous, clear, colorless to pale yellow liquid[4][5]
Density 1.070 - 1.08 g/cm³ at 20-25°C[6][7]
Boiling Point >250°C; decomposes at 245°C at 10 mmHg[1][6]
Melting Point < -35°C[6]
Water Solubility Very low (insoluble)[4][7]
Vapor Pressure 1.6 x 10^-5 mmHg at 25°C[8]
LogP (Octanol-Water Partition Coefficient) 6.11[7]

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves a two-step esterification process. The first step is the reaction of phosphorus oxychloride with phenol (B47542) to produce diphenyl phosphorochloridate. This intermediate is then reacted with isodecyl alcohol to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus oxychloride (POCl3)

  • Phenol

  • Isodecyl alcohol

  • A suitable catalyst (e.g., magnesium chloride)

  • An inert solvent (e.g., toluene)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Formation of Diphenyl Phosphorochloridate: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol in an inert solvent.

  • Slowly add phosphorus oxychloride to the solution while maintaining the temperature below 50°C. A catalyst may be added to facilitate the reaction.

  • After the addition is complete, the mixture is stirred until the reaction is complete, which can be monitored by the cessation of hydrogen chloride gas evolution.

  • Esterification with Isodecyl Alcohol: To the freshly prepared diphenyl phosphorochloridate, slowly add isodecyl alcohol. The reaction is typically carried out at an elevated temperature.

  • The reaction mixture is stirred until the esterification is complete.

  • Work-up: The crude product is cooled and washed with a dilute sodium hydroxide solution to neutralize any remaining acidic components, followed by washing with water.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation to yield pure this compound.

This is a representative protocol. Specific conditions such as reaction times, temperatures, and purification methods may vary based on the scale and specific requirements of the synthesis.

Mechanism of Action and Biological Effects

Cholinesterase Inhibition

The primary mechanism of acute toxicity for many organophosphate compounds, including IDDP, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.

Cholinesterase_Inhibition ACh_Receptor ACh_Receptor Overstimulation Overstimulation

By inhibiting AChE, IDDP leads to an accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to a state known as a cholinergic crisis.[9] Symptoms of cholinergic crisis are often remembered by the mnemonic SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, and Emesis.[9] In severe cases, this can lead to respiratory paralysis and death.[9] A study by the National Institute of Environmental Health Sciences (NIEHS) found that serum cholinesterase activity was significantly decreased in male Sprague Dawley rats exposed to IDDP.[3]

Other Potential Biological Effects

While cholinesterase inhibition is the most well-documented mechanism of acute toxicity, research on other organophosphate flame retardants suggests potential for other biological effects, including endocrine disruption.[10] However, specific signaling pathways for endocrine disruption by IDDP are not yet well-defined.

Applications in Research and Industry

This compound is primarily used in industrial applications due to its flame retardant and plasticizing properties.

  • Flame Retardant: IDDP is added to plastics, such as PVC and rubber, to enhance their fire resistance.[1] It works by forming a protective char layer upon combustion, which inhibits the spread of flames.[1]

  • Plasticizer: It is used to increase the flexibility, durability, and workability of polymers.[1] This makes it suitable for applications like wire and cable insulation.[1]

  • Lubricant Additive: In some formulations, it serves as an anti-wear and extreme pressure additive in lubricants.[1]

  • Coatings, Adhesives, and Sealants: IDDP can be incorporated into these products to improve flexibility and thermal stability.[1]

Safety and Toxicology

The toxicological profile of this compound is still under investigation. Available data from animal studies are summarized in Table 2.

EndpointSpeciesRouteValueReference
Acute Oral LD50 RatOral>15,800 mg/kg[8]
Cholinesterase Inhibition (serum) Rat (Sprague Dawley, male)GavageSignificant decrease at doses of 66 mg/kg and above[3]

Commercial preparations of IDDP may contain triphenyl phosphate as an impurity.[11]

Experimental Protocol: In Vivo Toxicological Assessment of IDDP in Rats

This protocol is based on the methodology described in the NIEHS report on this compound.[3]

Experimental_Workflow cluster_acclimation Phase 1: Acclimation cluster_dosing Phase 2: Dosing cluster_necropsy Phase 3: Necropsy and Sample Collection cluster_analysis Phase 4: Analysis Acclimation Acclimation of Sprague Dawley rats (7 days) Dosing Daily gavage with IDDP in corn oil (4 consecutive days) Acclimation->Dosing Dose_Groups Dose groups (e.g., 0, 66, 132, 264, 527, 1054 mg/kg) Euthanasia Euthanasia on day 5 Dosing->Euthanasia Blood_Collection Blood collection for clinical pathology Euthanasia->Blood_Collection Organ_Harvest Organ harvesting (liver, brain, etc.) and weighing Euthanasia->Organ_Harvest Cholinesterase_Assay Serum cholinesterase activity assay Blood_Collection->Cholinesterase_Assay Histopathology Histopathological examination of tissues Organ_Harvest->Histopathology Transcriptomics Gene expression analysis (e.g., microarrays) Organ_Harvest->Transcriptomics

Animals:

  • Male Sprague Dawley rats.

Housing and Acclimation:

  • Animals are quarantined and acclimated for at least 7 days prior to the start of the study.

Dosing:

  • This compound is formulated in a suitable vehicle, such as corn oil.

  • Animals are randomly assigned to dose groups (e.g., vehicle control and several dose levels of IDDP).

  • The test substance is administered once daily for a specified period (e.g., 4 consecutive days) via oral gavage.

Observations and Measurements:

  • Clinical signs of toxicity are monitored daily.

  • Body weights are recorded at the beginning and end of the study.

Necropsy and Sample Collection:

  • At the end of the dosing period, animals are euthanized.

  • Blood is collected for clinical pathology analysis, including serum cholinesterase activity.

  • Organs (e.g., liver, brain) are excised, weighed, and preserved for histopathological examination and/or molecular analyses (e.g., transcriptomics).

Endpoint Analysis:

  • Cholinesterase Activity: Serum cholinesterase activity is measured using a validated assay kit.

  • Clinical Pathology: Standard hematology and clinical chemistry parameters are assessed.

  • Histopathology: Tissues are processed, sectioned, stained, and examined microscopically for any treatment-related changes.

  • Transcriptomics: Gene expression profiling can be performed on target tissues to identify molecular pathways affected by IDDP.

Experimental Protocol: Cholinesterase Activity Assay (Colorimetric)

This is a general protocol for the determination of cholinesterase activity in serum, which can be adapted for studies involving IDDP.

Principle:

Acetylcholinesterase hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the cholinesterase activity.

Materials:

  • Rat serum samples

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplate

Procedure:

  • Sample Preparation: Dilute serum samples with phosphate buffer.

  • Reagent Preparation: Prepare working solutions of the substrate and DTNB in phosphate buffer.

  • Assay: a. To each well of a 96-well plate, add a small volume of the diluted serum sample. b. Add the DTNB solution to each well. c. Initiate the reaction by adding the substrate solution to each well. d. Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Calculation: Calculate the rate of change in absorbance (ΔA/min). The cholinesterase activity is proportional to this rate and can be calculated using a standard formula provided with a commercial assay kit.

Experimental Protocol: Analysis of IDDP by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of organophosphate esters in biological matrices.

Sample Preparation (Extraction):

  • Liquid-Liquid Extraction: For liquid samples like serum or plasma, a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and dichloromethane) is performed to separate IDDP from the aqueous matrix.

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleanup and concentration of the analyte.

  • Drying and Reconstitution: The organic extract is dried (e.g., with anhydrous sodium sulfate), and the solvent is evaporated. The residue is reconstituted in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of IDDP or full scan mode for screening.

  • Quantification: Quantification is typically performed using an internal standard and a calibration curve prepared with known concentrations of IDDP.

Conclusion

This compound is an important industrial chemical with widespread use as a flame retardant and plasticizer. Its primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, a hallmark of organophosphate compounds. While its acute oral toxicity appears to be low, further research is needed to fully characterize its potential long-term health effects, including possible endocrine-disrupting activities. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to understand and assess the risks associated with exposure to this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP) is a significant organophosphate compound, primarily utilized as a flame retardant and plasticizer in various industrial applications. Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and an isodecyl group, imparts desirable properties such as high thermal stability and low volatility. This technical guide provides a comprehensive overview of the structure of isodecyl diphenyl phosphate and details the primary synthetic routes for its preparation, including experimental protocols and quantitative data. The two main synthesis pathways, transesterification of triphenyl phosphate and the reaction involving phosphorus oxychloride, are discussed in depth.

Chemical Structure and Properties

This compound is a viscous, clear, and colorless liquid. The IUPAC name for this compound is 8-methylnonyl diphenyl phosphate, and it is registered under the CAS number 29761-21-5.[1] The molecular formula of this compound is C22H31O4P.[1]

The structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms. Two of these oxygen atoms are part of phenyl groups, and one is part of an isodecyl group. The isodecyl group is a branched-chain alkyl group, which contributes to the compound's plasticizing properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H31O4P
Molecular Weight 390.45 g/mol
CAS Number 29761-21-5
Appearance Viscous, clear, colorless liquid
IUPAC Name 8-methylnonyl diphenyl phosphate

Synthesis of this compound

There are two primary methods for the industrial synthesis of this compound:

  • Transesterification of Triphenyl Phosphate with Isodecanol (B128192): This is a common and direct method for producing mixed alkyl aryl phosphate esters.

  • Reaction of Phosphorus Oxychloride with Phenol (B47542) and Isodecanol: This route involves the sequential or simultaneous reaction of the raw materials with phosphorus oxychloride.

Synthesis via Transesterification of Triphenyl Phosphate

This process involves the reaction of triphenyl phosphate with isodecanol in the presence of a catalyst, typically a sodium-based catalyst like sodium metal or sodium phenate. The isodecanol displaces one of the phenol groups from the triphenyl phosphate to form this compound and phenol as a byproduct.

Transesterification_Synthesis Synthesis of this compound via Transesterification TPP Triphenyl Phosphate Reaction Reaction Vessel (70°C, 6 hours) TPP->Reaction Isodecanol Isodecanol Isodecanol->Reaction Catalyst Sodium Catalyst Catalyst->Reaction Initiates reaction Distillation Distillation Reaction->Distillation Crude product mixture Product This compound (and byproducts) Distillation->Product Purified product Phenol Phenol (byproduct) Distillation->Phenol Separated byproduct

Synthesis of this compound via Transesterification
Experimental Protocol

The following protocol is based on a patented method for the preparation of a mixed isodecyl phenyl phosphate ester composition.[2]

  • Reactant Charging: Charge 1,000 parts of triphenyl phosphate and 1,000 parts of isodecanol into a suitable reaction vessel equipped with a stirrer and heating capabilities.

  • Catalyst Addition: Heat the mixture to a temperature of 70°C. Under anhydrous conditions, add 10 parts of sodium metal to the stirred mixture.

  • Reaction: Maintain the reaction mixture at 70°C with continuous stirring for 6 hours.

  • Purification: After the reaction is complete, the product is purified by distillation. The distillation is performed under reduced pressure (3 mm Hg) at a temperature range of 221°C to 231°C.

Quantitative Data

The distillation of the reaction product yields a clear liquid. The composition of the resulting mixed ester product is approximately:

Table 2: Product Composition from Transesterification Synthesis

ComponentPercentage by Weight
This compound 78%
Diisodecyl Phenyl Phosphate 15%
Triphenyl Phosphate (unreacted) 4%

The overall yield of the mixed ester product is approximately 85% based on the starting reactants.[2]

Synthesis via Phosphorus Oxychloride

This alternative synthesis route utilizes phosphorus oxychloride (POCl3) as the phosphorus source. The reaction can proceed through different sequences, but a common approach for producing monoalkyl diaryl phosphates involves a two-step process. First, phosphorus oxychloride is reacted with one molar equivalent of isodecanol to form isodecyl phosphorodichloridate. This intermediate is then reacted with two molar equivalents of a sodium phenate to yield the final product.

POCl3_Synthesis Synthesis of this compound via POCl3 POCl3 Phosphorus Oxychloride Reaction1 Reaction POCl3->Reaction1 Isodecanol Isodecanol Isodecanol->Reaction1 Intermediate Isodecyl Phosphorodichloridate Reaction1->Intermediate Reaction2 Reaction Intermediate->Reaction2 SodiumPhenate Sodium Phenate (2 eq.) SodiumPhenate->Reaction2 Product This compound Reaction2->Product NaCl Sodium Chloride (byproduct) Reaction2->NaCl

Synthesis of this compound via Phosphorus Oxychloride
Representative Experimental Protocol

The following is a representative protocol based on general methods for the synthesis of alkyl diaryl phosphates:

  • Formation of Isodecyl Phosphorodichloridate:

    • In a reaction vessel equipped with a stirrer, dropping funnel, and a system for the removal of hydrogen chloride gas, place one molar equivalent of phosphorus oxychloride in an inert solvent.

    • Cool the vessel and slowly add one molar equivalent of isodecanol from the dropping funnel.

    • The reaction is typically exothermic and produces hydrogen chloride gas. The temperature should be carefully controlled.

    • After the addition is complete, the reaction mixture is stirred until the evolution of HCl ceases.

  • Reaction with Sodium Phenate:

    • Prepare a solution or slurry of two molar equivalents of sodium phenate in a suitable solvent.

    • Slowly add the isodecyl phosphorodichloridate intermediate to the sodium phenate mixture.

    • The reaction results in the formation of this compound and sodium chloride as a byproduct.

    • The reaction temperature is maintained until the reaction is complete.

  • Work-up and Purification:

    • The precipitated sodium chloride is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is then purified by vacuum distillation to obtain pure this compound.

Quantitative Data

Conclusion

The synthesis of this compound can be effectively achieved through two primary industrial methods: the transesterification of triphenyl phosphate with isodecanol and the reaction of phosphorus oxychloride with isodecanol and phenol. The transesterification method offers a more direct route, often resulting in a mixture of phosphate esters. The phosphorus oxychloride route allows for a more controlled, stepwise synthesis, potentially leading to a purer final product. The choice of synthesis route in an industrial setting will depend on factors such as the availability and cost of raw materials, the desired purity of the final product, and the capital and operating costs of the process. This guide provides the foundational knowledge for researchers and professionals to understand and potentially replicate or modify these synthetic procedures for their specific applications.

References

Isodecyl Diphenyl Phosphate: An In-depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP), with the CAS number 29761-21-5, is an organophosphate ester primarily used as a flame retardant and plasticizer in a variety of materials, including flexible PVC, rubber, polyurethanes, and paints.[1] Its widespread use raises questions about its environmental persistence, bioaccumulation potential, and ultimate fate. This technical guide provides a comprehensive overview of the environmental fate and transport of IDDP, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the core processes.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. The key physicochemical properties of isodecyl diphenyl phosphate are summarized in the table below.

PropertyValueTemperature (°C)Reference / Method
Molecular Formula C₂₂H₃₁O₄PN/A[1]
Molecular Weight 390.5 g/mol N/A[1]
Physical State Clear, oily liquidRoom Temperature[1]
Melting Point < -50 °C (Pour Point)N/A[1]
Boiling Point Decomposes at 245 °C at 1,330 PaN/A[1]
Vapor Pressure 3.6 x 10⁻⁵ Pa20[1]
5.08 x 10⁻⁴ Pa25[1]
13 Pa150[1]
66 Pa200[1]
Water Solubility 11 µg/LRoom TemperatureRIC (2004) - Slow stirring method[1]
0.03 mg/L22Ferro (2002) - Shake flask method[1]
0.75 mg/L (commercial mixture)Room TemperatureSaeger et al. (1979) - Shake flask method[1]
Octanol-Water Partition Coefficient (log Kow) 5.44N/ASaeger et al. (1979) - Shake flask method[1]
Henry's Law Constant 1.8 Pa m³/mol20Estimated[1]
Soil Organic Carbon-Water Partitioning Coefficient (log Koc) 4.74 - 5.7N/AEstimated

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes. Due to its low water solubility and high octanol-water partition coefficient, IDDP is expected to partition from water to sediment and soil. Its low vapor pressure suggests that volatilization from water surfaces may be slow but can occur.

cluster_water Water Compartment cluster_sediment Sediment/Soil Compartment cluster_biota Biota cluster_air Air Compartment IDDP_water IDDP in Water IDDP_sediment IDDP in Sediment/Soil IDDP_water->IDDP_sediment Sorption/Partitioning IDDP_biota IDDP in Biota IDDP_water->IDDP_biota Bioaccumulation IDDP_air IDDP in Air IDDP_water->IDDP_air Volatilization Hydrolysis Hydrolysis IDDP_water->Hydrolysis Hydrolysis IDDP_sediment->IDDP_water Desorption Biodegradation_sediment Biodegradation IDDP_sediment->Biodegradation_sediment Microbial Action IDDP_biota->IDDP_water Depuration IDDP_air->IDDP_sediment Deposition Photolysis_air Atmospheric Photolysis IDDP_air->Photolysis_air UV Radiation

Caption: Environmental fate and transport pathways of this compound (IDDP).

Degradation

Biodegradation:

This compound is considered to be inherently biodegradable.[1] Studies have shown significant degradation in aquatic environments.

Test TypeDurationDegradationInoculumReference
River Die-Away21 days>93.5%Mississippi River waterIUCLID (2000) cited in[1]
River Die-Away28 days54-84%River waterSaeger et al. (1979)

The primary pathway for the biodegradation of aryl phosphates is believed to be the initial hydrolysis of the phosphate ester to form orthophosphate and the corresponding alcohol and phenolic compounds, which are then further biodegraded.[1]

IDDP This compound Intermediate1 Diphenyl Phosphate IDDP->Intermediate1 Hydrolysis Intermediate2 Isodecanol IDDP->Intermediate2 Hydrolysis Intermediate3 Phenol Intermediate1->Intermediate3 Further Hydrolysis End_Products CO2 + H2O + Orthophosphate Intermediate2->End_Products Microbial Degradation Intermediate3->End_Products Microbial Degradation

Caption: Proposed biodegradation pathway of this compound.

Hydrolysis:

While no specific experimental data on the hydrolysis of IDDP was found, organophosphate esters are known to undergo hydrolysis, particularly under alkaline conditions. By analogy to other aryl phosphates, this is a potential degradation pathway in the environment.[1]

Photolysis:

The atmospheric fate of IDDP is expected to be influenced by indirect photolysis through reactions with hydroxyl (OH) radicals. The estimated atmospheric half-life is relatively short, suggesting that this is a significant degradation pathway in the air.

ProcessHalf-lifeMediumMethod
Atmospheric Photolysis (reaction with OH radicals)8.8 hoursAirEstimated
Partitioning and Transport

Soil and Sediment Sorption:

With a high log Kow, IDDP is expected to strongly adsorb to soil and sediment, limiting its mobility in these compartments. The organic carbon content of the soil and sediment is a key factor influencing the extent of sorption. Estimated Koc values are in the range of 10⁴ to 10⁵ L/kg, indicating strong binding.

Bioaccumulation:

The potential for IDDP to bioaccumulate in aquatic organisms is a key consideration for its environmental risk assessment. Experimental data indicates a moderate potential for bioaccumulation in fish.

SpeciesExposure ConcentrationBioconcentration Factor (BCF)DurationReference
Fathead Minnow (Pimephales promelas)Not specified440 - 86630 daysSaeger et al. (1979)
Carp0.1 mg/L168 - 362Not specifiedChemicals Inspection and Testing Institute, Japan
Carp0.01 mg/L223 - 1,120Not specifiedChemicals Inspection and Testing Institute, Japan

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below based on available information. It is important to note that full, detailed study reports were not publicly available for review.

Water Solubility Determination

Shake Flask Method (Saeger et al., 1979): [1]

  • Apparatus: Shake flask.

  • Procedure:

    • 25 ml of the commercial IDDP product (containing triphenyl phosphate and di-isodecyl phenyl phosphate) was added to 500 ml of purified water.

    • The mixture was shaken for 48 hours.

    • The solution was then allowed to stand in the dark for one week.

    • The aqueous phase was subsequently centrifuged at 20,000 g for one hour to remove any undissolved droplets.

  • Analysis: The concentration of the phosphate ester in the aqueous phase was determined. The specific analytical method was not detailed in the available summary.

Slow Stirring Method (RIC, 2004): [1]

  • Apparatus: Large glass vessel with a coated stirrer bar, isolated from the stirrer plate to prevent temperature effects.

  • Procedure:

    • Distilled water was stirred at 100 rpm for 24 hours. The stirring rate was low enough to avoid the formation of a vortex.

    • A 4 µl drop (4.0 mg) of the substance was added to the water surface, where it formed a single drop.

    • The stirring was continued, and samples of the aqueous phase were taken at various time points (24, 48, 72, 96, and 120 hours).

    • The samples were centrifuged to separate any undissolved material.

  • Analysis: The concentration of IDDP in the aqueous phase was determined. The specific analytical method was not detailed in the available summary.

Octanol-Water Partition Coefficient (log Kow) Determination

Shake Flask Method (Saeger et al., 1979): [1]

  • Apparatus: Shake flask.

  • Procedure:

    • The commercial IDDP product was dissolved in n-octanol at concentrations between 100 mg/kg and 10,000 mg/kg.

    • 100 ml of the n-octanol solution was shaken with 500 ml of purified water for 48 hours in the dark.

    • The mixture was then centrifuged to separate the two phases.

  • Analysis: The concentrations of the components in both the n-octanol and water phases were determined to calculate the partition coefficient. The specific analytical method was not detailed.

Biodegradation Testing

River Die-Away (IUCLID, 2000): [1]

  • Test System: Mississippi River water.

  • Test Substance Concentration: 0.767 mg/L.

  • Incubation: The test was run for 21 days.

  • Analysis: Degradation was determined by parent compound analysis. The analytical method used had a detection limit of less than 0.05 mg/L.

Bioaccumulation in Fish

While specific details for the Saeger et al. (1979) fish bioaccumulation study on IDDP are not fully available, such studies generally follow standardized protocols like the OECD Guideline 305 (Bioaccumulation in Fish: Flow-Through Test) .

cluster_setup Experimental Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analysis Test_Chamber Flow-through Test Chamber (Constant IDDP Concentration) Exposure Fish exposed to IDDP Test_Chamber->Exposure Control_Chamber Control Chamber (No IDDP) Fish Test Fish Species (e.g., Fathead Minnow) Fish->Test_Chamber Fish->Control_Chamber Sampling1 Periodic sampling of fish and water Exposure->Sampling1 Transfer Transfer fish to clean water Exposure->Transfer Analysis Analyze IDDP concentration in fish tissue and water Sampling1->Analysis Sampling2 Periodic sampling of fish Transfer->Sampling2 Sampling2->Analysis Calculation Calculate Bioconcentration Factor (BCF) Analysis->Calculation

Caption: Generalized workflow for a fish bioaccumulation study (based on OECD 305).

Conclusion

This compound exhibits properties that lead to its partitioning into soil and sediment in the environment. While it is considered inherently biodegradable, its persistence may be significant in anaerobic or low-microbial-activity environments. The moderate bioaccumulation potential in aquatic organisms warrants consideration in environmental risk assessments. Atmospheric degradation via photolysis appears to be a relatively rapid process. Further research providing more detailed experimental data on hydrolysis rates and the identification of biodegradation intermediates under various environmental conditions would enhance the understanding of the complete environmental profile of IDDP.

References

Isodecyl Diphenyl Phosphate (IDDP): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodecyl diphenyl phosphate (B84403) (IDDP), a member of the organophosphate ester family, is utilized commercially as a flame retardant and plasticizer. This document provides a comprehensive overview of the toxicological profile of IDDP, drawing from a range of non-clinical studies. The primary mechanism of toxicity associated with organophosphates, including IDDP, is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.

Overall, IDDP exhibits low acute oral and dermal toxicity. Subchronic exposure in animal models has established No-Observed-Adverse-Effect Levels (NOAELs) based on systemic and organ-specific effects. Developmental toxicity studies in rats have indicated a high NOAEL, with no treatment-related malformations observed at the highest doses tested. While a specific two-generation reproductive toxicity study on IDDP was not identified, subchronic studies have not shown treatment-related effects on reproductive organs. IDDP is not found to be mutagenic in in-vitro assays. Data on chronic toxicity and carcinogenicity are not available. This guide synthesizes the available quantitative data, details the methodologies of key experimental studies, and provides visualizations of relevant biological pathways and experimental workflows to support a thorough understanding of the toxicological properties of isodecyl diphenyl phosphate.

Acute Toxicity

IDDP demonstrates a low order of acute toxicity via the oral and dermal routes of administration. Inhalation toxicity is observed to be higher.

Table 1: Acute Toxicity of this compound
TestSpeciesRoutePurityResultsReference
Acute Oral ToxicityRatOralNot SpecifiedLD50 > 15,800 mg/kg bw[1]
Acute Oral ToxicityRatOralNot SpecifiedLD50 > 27,000 mg/kg bw[2]
Acute Dermal ToxicityRabbitDermalNot SpecifiedLD50 > 7,900 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermalNot SpecifiedLD50 > 2,010 mg/kg bw[2]
Acute Inhalation ToxicityRatInhalationNot SpecifiedLC50 = 6.3 mg/L (4h)[3]

Repeated-Dose Toxicity

Subchronic toxicity studies have been conducted to evaluate the effects of repeated oral exposure to IDDP.

Table 2: Subchronic Toxicity of this compound
Study TypeSpeciesRouteDurationKey FindingsNOAELLOAELReference
Subchronic ToxicityRatDietary90 daysChanges in hematology and clinical chemistry parameters. No effects on reproductive organs.Not established>11 mg/kg-bw/day (males), >12 mg/kg-bw/day (females)[2]
Short-term in vivoRat (Sprague Dawley)Gavage4 daysIncreased relative liver weight, decreased total thyroxine, decreased serum bile acids, increased serum cholesterol, decreased serum albumin/globulin ratio, increased HDL cholesterol, significant decrease in serum cholinesterase activity.-66 mg/kg (based on decreased serum cholinesterase activity)[4]

Genotoxicity

In vitro studies indicate that IDDP is not mutagenic.

Table 3: Genotoxicity of this compound
Test TypeTest SystemMetabolic ActivationPurityResultReference
Ames TestS. typhimuriumWith and withoutNot SpecifiedNot Mutagenic[3]
Chromosome AberrationChinese Hamster Ovary (CHO) cellsWith and withoutNot SpecifiedNot Clastogenic[3]

Reproductive and Developmental Toxicity

Developmental toxicity studies have been performed, while comprehensive reproductive toxicity data is limited.

Table 4: Reproductive and Developmental Toxicity of this compound
Study TypeSpeciesRouteDurationKey FindingsNOAELReference
Prenatal Developmental ToxicityRatOralGestation Days 6-15No treatment-related effects on dams or developmental malformations in offspring.3000 mg/kg/day (highest dose tested)[2]
Reproductive Organ Effects (from 90-day study)RatDietary90 daysNo treatment-related effects on male and female reproductive organs.-[2]

Ecotoxicity

IDDP has been evaluated for its toxicity to aquatic organisms.

Table 5: Ecotoxicity of this compound
TestSpeciesDurationEndpointResultReference
Acute ToxicityDanio rerio (zebra fish)96 hoursLC50> 1,000 mg/L[3]
Acute ToxicityDaphnia magna (Water flea)24 hoursLC50> 1,000 mg/L[3]
Chronic Toxicity (Reproduction)Daphnia magna (Water flea)21 daysNOEC0.004 mg/L[5]

Experimental Protocols

The toxicological evaluation of this compound has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies typically employed in such studies.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.[3][6]

  • Test System: The preferred species is the rat. At least 20 animals (10 males and 10 females) are used for each dose group.

  • Dose Administration: The test substance is typically administered daily for 90 days via gavage, in the diet, or in drinking water. At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose should not produce any adverse effects.

  • Observations:

    • Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.

    • Body Weight and Food/Water Consumption: Body weight is recorded weekly, and food and water consumption are measured regularly.

    • Ophthalmological Examination: An ophthalmological examination is conducted before the study begins and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.

    • Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and a comprehensive histopathological examination is performed on the control and high-dose groups, with further examination of lower dose groups for any target organs identified.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (90 Days) cluster_2 Terminal Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats, 7 days) Group_Assignment Randomized Group Assignment Animal_Acclimatization->Group_Assignment Daily_Dosing Daily Oral Dosing (Control, Low, Mid, High) Group_Assignment->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Blood_Collection Blood Collection for Hematology & Clinical Chemistry Weekly_Measurements->Blood_Collection Necropsy Gross Necropsy & Organ Weight Measurement Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Workflow for a 90-Day Subchronic Oral Toxicity Study.
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[2][5]

  • Test System: The preferred rodent species is the rat, and the preferred non-rodent species is the rabbit. Approximately 20 pregnant females per group are required.

  • Dose Administration: The test substance is administered daily, typically from implantation to the day before the scheduled caesarean section. At least three dose levels and a control group are used.

  • Maternal Observations:

    • Daily clinical observations for signs of toxicity.

    • Body weight is recorded at the start of treatment, at regular intervals during treatment, and at termination.

    • Food consumption is measured.

  • Fetal Examinations:

    • On the day before expected delivery, females are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external abnormalities.

    • A proportion of the fetuses from each litter are examined for skeletal abnormalities, and the remainder are examined for soft-tissue abnormalities.

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and the growth and development of the offspring.[7][8]

  • Test System: The rat is the preferred species. Sufficient animals are used to ensure at least 20 pregnant females per group.

  • Dose Administration: The substance is administered continuously to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. Dosing is continued for the F1 generation, which are selected as parents for the F2 generation.

  • Parameters Evaluated:

    • Parental (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, gestation length, and parturition observations. A complete necropsy and histopathology of reproductive organs are performed.

    • Offspring (F1 and F2): Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., age at eye opening). A necropsy is performed on selected weanlings.

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate, the primary mechanism of acute toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[9]

The inhibition of AChE by organophosphates involves the phosphorylation of a serine hydroxyl group in the active site of the enzyme. This results in a stable, inactive enzyme-inhibitor complex. Consequently, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors (muscarinic and nicotinic). This overstimulation of the cholinergic system results in a range of clinical signs, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and in severe cases, respiratory failure and seizures.[9][10]

G cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition ACh_release Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_release->ACh_receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_accumulation ACh Accumulation in Synapse ACh_receptor->ACh_release ACh Unbinds Nerve_Impulse Nerve Impulse Terminated ACh_receptor->Nerve_Impulse Initiates Overstimulation Receptor Overstimulation ACh_receptor->Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) IDDP Isodecyl Diphenyl Phosphate (IDDP) IDDP->AChE Inhibits ACh_accumulation->ACh_receptor Continuous Binding Toxic_Effects Cholinergic Toxic Effects (SLUD, tremors, etc.) Overstimulation->Toxic_Effects

Mechanism of Acetylcholinesterase Inhibition by IDDP.

Conclusion

This compound has a well-characterized toxicological profile for acute and subchronic exposures. The data indicates low acute toxicity via oral and dermal routes. Subchronic studies have identified NOAELs and LOAELs, with effects on hematology, clinical chemistry, and liver weight observed at higher doses. A key mechanistic feature is the inhibition of serum cholinesterase. The substance is not genotoxic in vitro. Developmental toxicity appears to be low, with no teratogenic effects noted at high dose levels. Information on chronic toxicity and carcinogenicity is not available. The available data provides a solid foundation for the risk assessment of this compound in various exposure scenarios. Further research into long-term exposure effects and a comprehensive two-generation reproductive toxicity study would provide a more complete understanding of its toxicological profile.

References

Isodecyl Diphenyl Phosphate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isodecyl diphenyl phosphate (B84403) (IDPP), a widely used organophosphate ester. This document details its chemical identity, physical and chemical properties, and common applications, with a focus on its roles as a flame retardant and plasticizer. Furthermore, it delves into the available toxicological data, including detailed experimental protocols from key studies, to provide a thorough understanding of its biological effects.

Chemical Identity: Synonyms and Trade Names

Isodecyl diphenyl phosphate is known by a variety of synonyms and trade names in industrial and scientific contexts. Accurate identification is crucial for researchers and professionals in the field.

A comprehensive list of these identifiers is provided in Table 1. The most common chemical name is this compound, and it is frequently referred to by the acronym IDPP.[1][2][3] Commercially, it is available under several trade names, including Phosflex 390 and Santicizer 148.[1][4][5]

Table 1: Synonyms and Trade Names of this compound

Type Identifier Reference
IUPAC Name 8-methylnonyl diphenyl phosphate[1][5]
CAS Number 29761-21-5[4][6][7]
Synonyms Diphenyl isodecyl phosphate[1][4][6]
Isodecyldiphenyl phosphate[1][4]
Phosphoric acid, isodecyl diphenyl ester[1][4][7]
(8-Methylnonyl)diphenylphosphate[5][8]
CCRIS 4830[1][4]
HSDB 6797[1][4]
IDPP[1][2][7]
Trade Names Phosflex 390[1][4][5]
Santicizer 148[4][5]
Santicizer C 148[1][2][4]
Diacizer D 148[1][4]
ELRASA™ - IDDPP
DPDP[6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and assessment of its environmental fate. A summary of key quantitative data is presented in Table 2. IDPP is a viscous, colorless to pale yellow liquid with low volatility and water solubility.[4][5][7]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₂H₃₁O₄P[4][6][7]
Molecular Weight 390.45 g/mol [4][6][9]
Appearance Clear, colorless to pale yellow liquid[4][7]
Density 1.070 - 1.080 g/cm³ at 20°C[6][7]
Boiling Point >250°C; 245°C at 10 mmHg (decomposes)[6][7]
Melting Point -34.9°C[6][8]
Water Solubility 11.2 µg/L at 23.5°C[6][8]
Vapor Pressure 66.7 Pa at 200°C[6][8]
LogP (Octanol-Water Partition Coefficient) 6.11 at 25°C[6][8]
Flash Point 465°F (240.5°C)[6]
Viscosity 25-30 mPa·s at 25°C[6]

Applications

This compound is a versatile compound primarily used as a flame retardant and a plasticizer in a variety of polymers.[4][7]

  • Flame Retardant: IDPP is incorporated into plastics, such as PVC and rubber, to enhance their fire resistance.[7] It functions through both condensed-phase and gas-phase mechanisms. In the condensed phase, upon heating, it promotes the formation of a protective char layer that insulates the underlying material from heat and oxygen.[10] In the gas phase, it can release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[8][10]

  • Plasticizer: As a plasticizer, IDPP improves the flexibility, durability, and processability of polymers like PVC.[7][11] This makes it suitable for applications such as wire and cable insulation, coatings, and adhesives.[7][12]

  • Other Uses: It also finds application as an anti-wear and extreme pressure additive in lubricants and as a component in adhesives and sealants to improve flexibility and thermal stability.[7]

Toxicological Profile and Experimental Protocols

The toxicological effects of this compound have been investigated in various studies. A key study conducted by the National Institute of Environmental Health Sciences (NIEHS) provides valuable insights into its in vivo biological potency.

In Vivo Repeat Dose Biological Potency Study in Rats

A short-term, in vivo study was conducted to assess the biological potency of IDPP in male Sprague Dawley rats.[4]

  • Test Substance: this compound (CASRN 29761-21-5). The purity was approximately 96%, with triphenyl phosphate (3.9%) being a notable impurity.[4]

  • Animals: Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.[4]

  • Administration: The test substance was formulated in corn oil and administered once daily for four consecutive days via gavage.[4]

  • Dose Groups: Six dose levels were tested: 0 (vehicle control), 66, 132, 264, 527, and 1,054 mg/kg body weight per day.[4]

  • Endpoints Assessed: On the fifth day, animals were euthanized, and standard toxicological measures were assessed. The liver was collected for gene expression analysis using Affymetrix microarrays.[4] Assessed parameters included:

    • Serum cholinesterase activity

    • Relative and absolute liver weight

    • Total thyroxine concentration

    • Serum bile salt/acid concentration

    • Serum total cholesterol concentration

    • Serum albumin/globulin ratio

    • Serum high-density lipoprotein cholesterol concentration[4]

  • A significant and marked decrease in serum cholinesterase activity was observed in all dosed groups, which is a classic effect of organophosphate compounds.[4]

  • Dose-related changes were observed in several clinical pathology and organ weight measurements, including increased relative and absolute liver weight, and alterations in serum cholesterol and thyroxine levels.[4]

Signaling Pathways and Mechanisms of Action

Toxicological Mechanism

While a specific, detailed signaling pathway for IDPP toxicity is not yet fully elucidated, the available data points towards several key mechanisms. The inhibition of cholinesterase is a primary and well-established effect.[4] Toxicogenomic analysis from the NIEHS study indicated alterations in gene expression related to metabolic processes and oxidative stress responses in the liver.[4]

The biodegradation of IDPP in the environment likely proceeds through hydrolysis of the phosphate ester to form orthophosphate and the corresponding phenolic and alcohol compounds, which can then be further degraded.[7]

toxicological_mechanism IDPP This compound (IDPP) Absorption Absorption & Distribution IDPP->Absorption Metabolism Metabolism (Liver) Absorption->Metabolism Cholinesterase Cholinesterase Metabolism->Cholinesterase Inhibits GeneExpression Altered Gene Expression (Metabolic & Stress Pathways) Metabolism->GeneExpression Inhibition Inhibition Cholinesterase->Inhibition Neurotoxicity Potential Neurotoxicity Inhibition->Neurotoxicity OrganEffects Organ-Level Effects (e.g., Increased Liver Weight) GeneExpression->OrganEffects

Caption: Postulated toxicological pathway of this compound.

Flame Retardant Mechanism

The flame retardant action of this compound, like other organophosphorus flame retardants, involves a dual mechanism of action in both the condensed (solid) phase and the gas phase during combustion.

flame_retardant_mechanism cluster_condensed Condensed Phase (Solid Polymer) cluster_gas Gas Phase (Flame) IDPP_solid IDPP in Polymer Heat_solid Heat Decomposition Thermal Decomposition Heat_solid->Decomposition Phosphoric_Acid Phosphoric/Polyphosphoric Acid Formation Decomposition->Phosphoric_Acid Volatiles Volatile Phosphorus Compounds Decomposition->Volatiles Release to Gas Phase Char_Formation Enhanced Char Formation Phosphoric_Acid->Char_Formation Barrier Insulating Barrier Char_Formation->Barrier Radicals High-Energy Radicals (H•, OH•) Volatiles->Radicals Traps Quenching Radical Quenching Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition

Caption: Dual-phase flame retardant mechanism of this compound.

Conclusion

This compound is a commercially significant organophosphate ester with a well-defined role as a flame retardant and plasticizer. Its physicochemical properties are well-characterized, facilitating its use in various industrial applications. Toxicological data indicate that, like other organophosphates, it can inhibit cholinesterase activity and induce metabolic changes. The mechanisms of its flame retardancy are understood to operate in both the condensed and gas phases of a fire. For researchers and professionals, a thorough understanding of its synonyms, properties, and biological effects is paramount for its safe and effective use. Further research into the specific molecular signaling pathways affected by IDPP will provide a more complete picture of its toxicological profile.

References

An In-depth Technical Guide on the Physical State and Appearance of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and appearance of isodecyl diphenyl phosphate (B84403) (IDDP), a widely used organophosphate flame retardant and plasticizer. The information presented herein is compiled from various technical and safety data sheets to ensure accuracy and relevance for research and development applications.

Physical State and Appearance

Isodecyl diphenyl phosphate is consistently characterized as a liquid under standard temperature and pressure conditions.[1][2][3] Its appearance is typically a clear, viscous, and oily fluid.[1][4][5] While it is generally colorless, some sources describe it as ranging from colorless to a pale or light yellow transparent liquid.[2][3][6] It is also noted to be odorless.[7] Due to its very low melting point, it remains in a liquid state across a broad range of temperatures.[1][5]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in various experimental and industrial settings.

PropertyValue
Physical Form Viscous, oily liquid[1][4]
Color Clear, colorless to pale/light yellow[2][3][6][7][8]
Odor Odorless[7]
Melting Point < -35 °C[7]; -34.9 °C[3]; < -50 °C (Pour point)[1]
Boiling Point > 250 °C[6]; 245 °C (decomposes at 10 mm Hg)[3][7]
Density 1.069 – 1.080 g/cm³ at 20-25 °C[3][6][7]
Viscosity 21.9 - 30 mPa·s at 25 °C[3][7]
Vapor Pressure 0.000016 mmHg (temperature not specified)[5]; 66.7 Pa at 200 °C[3]
Refractive Index 1.505 - 1.517[3][7][8]
Water Solubility Insoluble[4][9]; <1 mg/mL at 21 °C[5]; 11.2 µg/L at 23.5 °C[3]

Methodologies and Visualizations

3.1 Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above were not available in the reviewed literature. These values are typically established through standardized methodologies such as those outlined by the OECD Guidelines for the Testing of Chemicals for properties like melting point, boiling point, and water solubility.

3.2 Logical Relationship Diagram

The following diagram illustrates the relationship between temperature and the physical state of this compound, based on the collected data.

Solid Solid State Liquid Liquid State (Normal Condition) Solid->Liquid Melting Point (approx. -35 °C) Decomposition Decomposition Liquid->Decomposition Boiling & Decomposition T_neg50 < -35 °C T_250 > 245 °C

Physical state transitions of this compound.

References

Isodecyl diphenyl phosphate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of isodecyl diphenyl phosphate (B84403), a compound of interest in various industrial and research applications.

Core Chemical Properties

Isodecyl diphenyl phosphate is an organophosphate compound recognized for its utility as a flame retardant and plasticizer.[1][2] Its fundamental molecular attributes are summarized below.

PropertyValueReferences
Molecular Formula C22H31O4P[1][2][3][4][5][6]
Molecular Weight 390.45 g/mol [2][5][6][7][8]
390.5 g/mol [4][9]

Experimental Protocols & Signaling Pathways

The query for experimental protocols and signaling pathways is not applicable to the fundamental physicochemical properties of a single chemical compound like this compound. Such information is typically associated with biological systems, drug interactions, or complex experimental procedures beyond the scope of basic chemical characterization.

Visualized Data Relationship

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

This compound This compound Molecular_Formula Molecular Formula C22H31O4P This compound->Molecular_Formula has Molecular_Weight Molecular Weight 390.45 g/mol This compound->Molecular_Weight has

Molecular Properties of this compound.

References

Isodecyl Diphenyl Phosphate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various industrial applications. Its efficacy in these roles is intrinsically linked to its solubility characteristics in different media. This technical guide provides a comprehensive overview of the available data on the solubility of isodecyl diphenyl phosphate in organic solvents, addresses the current gaps in quantitative data, and outlines established experimental protocols for its determination. This document is intended to serve as a valuable resource for professionals working with IDPP in research, development, and formulation.

Qualitative Solubility Profile

Multiple sources indicate that this compound is generally soluble in most organic solvents. However, more specific qualitative descriptors have been noted for certain solvents.

Data Presentation

Solvent ClassSolventQualitative SolubilitySource
Halogenated HydrocarbonChloroform (B151607)Slightly Soluble[1]
AlcoholMethanolSlightly Soluble[1]
KetoneAcetone (B3395972)Soluble (Implied)[2]

Note: The solubility in acetone is inferred from a product sheet detailing a solution of this compound in acetone.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecular structure of IDPP, featuring both nonpolar (isodecyl and phenyl groups) and polar (phosphate group) moieties, dictates its interaction with different solvents.

A logical representation of the factors influencing the solubility of this compound is presented below:

cluster_IDPP IDPP Molecular Structure cluster_Solvent Solvent Properties IDPP This compound (IDPP) Solubility Solubility IDPP->Solubility Solvent Organic Solvent Solvent->Solubility IDPP_Polar Polar Phosphate Group IDPP_Polar->Solubility Favors polar solvents IDPP_Nonpolar Nonpolar Isodecyl & Phenyl Groups IDPP_Nonpolar->Solubility Favors nonpolar solvents Solvent_Polarity Polarity Solvent_Polarity->Solubility Matching polarity enhances solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Can influence interaction with phosphate group

Caption: Factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in organic solvents are not detailed in the available literature, standard methodologies for liquid solutes can be readily applied. The following is a generalized workflow for such a determination.

A generalized experimental workflow for determining the solubility of a liquid compound like this compound in an organic solvent is outlined below:

start Start prep Prepare a series of vials with known volumes of the organic solvent start->prep add_solute Add excess this compound to each vial prep->add_solute equilibrate Equilibrate at a constant temperature with agitation (e.g., shaker bath) add_solute->equilibrate separate Allow phases to separate or centrifuge to remove undissolved IDPP equilibrate->separate sample Carefully extract an aliquot of the saturated solvent phase separate->sample analyze Determine the concentration of IDPP in the aliquot using a suitable analytical method (e.g., GC, HPLC, spectroscopy) sample->analyze calculate Calculate solubility (e.g., in g/100mL) analyze->calculate end End calculate->end

Caption: General workflow for solubility determination.

Detailed Steps:
  • Materials and Reagents:

    • This compound (of known purity)

    • Selected organic solvents (analytical grade)

    • Volumetric flasks, pipettes, and syringes

    • Vials with sealed caps

    • Constant temperature shaker bath or magnetic stirrer

    • Centrifuge (optional)

    • Analytical instrument (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph with a UV detector, or a UV-Vis Spectrophotometer)

  • Procedure:

    • Preparation of Saturated Solutions:

      • Add a known volume of the chosen organic solvent to a series of vials.

      • Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of IDPP is necessary to ensure saturation.

      • Securely cap the vials to prevent solvent evaporation.

    • Equilibration:

      • Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.

      • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

    • Phase Separation:

      • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved IDPP to settle.

      • Alternatively, the vials can be centrifuged to facilitate the separation of the undissolved solute.

    • Sampling:

      • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a pipette or syringe. Care must be taken not to disturb the undissolved IDPP layer.

    • Analysis:

      • Dilute the collected aliquot with a known volume of the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

      • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.

    • Data Calculation:

      • Calculate the solubility of this compound in the organic solvent at the specified temperature. The results are typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

Conclusion and Future Work

While this compound is generally understood to be soluble in a wide array of organic solvents, a significant gap exists in the scientific literature regarding specific, quantitative solubility data. The qualitative information gathered indicates slight solubility in chloroform and methanol. For researchers and professionals in drug development and other fields, the absence of precise solubility data necessitates empirical determination. The experimental protocol outlined in this guide provides a robust framework for obtaining this critical information. Future research efforts should focus on systematically determining and publishing the quantitative solubility of this compound in a range of common organic solvents at various temperatures to create a comprehensive and publicly available dataset.

References

Isodecyl diphenyl phosphate vapor pressure and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Isodecyl Diphenyl Phosphate (B84403)

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of compounds like Isodecyl Diphenyl Phosphate (IDPP) is fundamental. This guide provides a detailed overview of its vapor pressure and boiling point, presenting key data, experimental methodologies, and logical workflows.

Quantitative Data Summary

This compound (CAS No. 29761-21-5) is a commercial organophosphate ester known for its use as a flame retardant and plasticizer.[1][2] Its low volatility is a key characteristic, but this also presents challenges in determining its boiling point and vapor pressure, as the substance tends to decompose at elevated temperatures.[3][4]

The available quantitative data for the vapor pressure and boiling point of this compound are summarized below. It is important to note the significant variability and uncertainty in the reported values, particularly for vapor pressure at ambient temperatures, which could be due to decomposition during measurements or differences in the composition of commercial mixtures.[3]

Table 1: Vapor Pressure of this compound
Temperature (°C)Temperature (K)Vapor Pressure (Pa)Vapor Pressure (mmHg)Notes
20293.153.80.0285Estimated from experimental data extrapolation[3]
20293.153.6 x 10⁻⁵2.7 x 10⁻⁷Estimated using a dataset for aryl phosphates[3]
25298.152.1 x 10⁻³1.6 x 10⁻⁵Estimated via the Grain method from the boiling point[2][3][4]
28301.1590.0675Reported on a Material Safety Data Sheet[3]
104377.15970.728Reported on a Material Safety Data Sheet[3]
150423.15130.0975Experimental value for a commercial product[3]
200473.1566 - 66.70.495 - 0.500Experimental value for a commercial product[1][3][5]
205478.152,99022.4Reported on a Material Safety Data Sheet[3]
250523.151,71612.87Experimental value for a commercial product[3]
Table 2: Boiling Point of this compound
Pressure (Pa)Pressure (mmHg)Boiling/Decomposition Temperature (°C)Notes
1,33010245Starts to decompose; not a true boiling point[1][3][6]
1,33010249Decomposition temperature[4]
101,325760>245A true boiling point cannot be determined due to decomposition[3]

Experimental Protocols

The determination of boiling points and vapor pressures for chemical substances is standardized by international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination (OECD Guideline 103)

OECD Guideline 103 describes several methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[7][8][9] Given that this compound decomposes, these methods are used to determine its boiling temperature at reduced pressures.

Common methods include:

  • Dynamic Method: The sample is heated, and the boiling point is the temperature at which the measured vapor pressure equals the applied external pressure. This method has the advantage of also being applicable to vapor pressure determination.[7][9]

  • Distillation Method: This method measures the temperature of the vapor during distillation, which corresponds to the boiling point.

  • Method according to Siwoloboff: A small sample is heated in a tube alongside a thermometer. A sealed capillary tube, open at the bottom, is placed inside. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is suddenly sucked back into it.[10]

  • Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These thermal analysis techniques can also be used to determine the boiling point by detecting the endothermic transition associated with boiling.

Vapor Pressure Determination (OECD Guideline 104)

OECD Guideline 104 provides various methods for measuring vapor pressure across different ranges.[11][12][13][14] The choice of method depends on the expected volatility of the substance. For low-volatility compounds like organophosphate esters, specific techniques are required.

  • Static Method: A degassed sample is introduced into a closed, evacuated system maintained at a constant temperature. The pressure that develops in the headspace after equilibrium is established between the liquid and vapor phases is measured directly.[15] This is a direct and reliable method for pressures down to approximately 10 Pa.

  • Effusion Method (Knudsen Cell): This method is suitable for very low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice in a cell under high vacuum. The vapor pressure is calculated from this rate.[11][14]

  • Gas Saturation Method: A stream of inert gas is passed slowly over the substance, allowing it to become saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the partial pressure (vapor pressure) is calculated.[11][14]

  • Capillary Gas Chromatography Retention Time (GC-RT) Method: This is an indirect method used to determine the vapor pressures of organophosphate esters.[16][17][18] The retention time of the compound on a nonpolar GC column is compared to that of a series of reference compounds (e.g., n-alkanes) with known vapor pressures. The vapor pressure of the target compound is then interpolated from a calibration curve.

Mandatory Visualizations

Logical Relationship: Vapor Pressure and Temperature

The following diagram illustrates the fundamental relationship between the temperature of this compound and its vapor pressure, highlighting the transition to boiling when the vapor pressure equals the external atmospheric pressure.

Vapor_Pressure_Relationship cluster_system This compound System cluster_boiling Condition for Boiling Temp Increase Temperature Energy Increased Kinetic Energy of Molecules Temp->Energy Decomposition Decomposition (at high T) Temp->Decomposition High Temp (e.g., >245°C) Evap Increased Rate of Evaporation Energy->Evap VP Increased Vapor Pressure Evap->VP Condition Vapor Pressure = External Pressure VP->Condition Boiling Boiling Occurs Condition->Boiling

Caption: Logical flow showing how temperature affects vapor pressure, leading to boiling.

Experimental Workflow: Static Method for Vapor Pressure (OECD 104)

This diagram outlines the key steps involved in determining vapor pressure using the static method, a primary technique described in OECD Guideline 104.

Static_Method_Workflow start Start sample_prep 1. Place Sample in Test Vessel start->sample_prep degas 2. Degas Sample (e.g., freeze-pump-thaw cycles) sample_prep->degas thermostat 3. Set System to Constant Temperature (T1) degas->thermostat equilibrate 4. Allow System to Reach Equilibrium thermostat->equilibrate measure 5. Measure Pressure (P1) with Manometer equilibrate->measure check More Temperatures? measure->check next_temp Set System to New Temperature (T2) check->next_temp Yes end End check->end No next_temp->equilibrate

Caption: Simplified workflow for the static method of vapor pressure determination.

References

Isodecyl Diphenyl Phosphate: A Technical Guide to its Environmental Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of isodecyl diphenyl phosphate (B84403) (IDDP), a widely used organophosphate flame retardant and plasticizer. Understanding the environmental fate of IDDP is critical for assessing its ecological risk and developing strategies for its potential remediation. This document details the primary degradation mechanisms—biodegradation, hydrolysis, and photodegradation—supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes.

Executive Summary

Isodecyl diphenyl phosphate (IDDP) is susceptible to environmental degradation primarily through microbial action. Biodegradation is considered the most significant pathway, leading to the cleavage of the phosphate ester bonds and subsequent transformation of the resulting aromatic and aliphatic moieties. Hydrolysis can also contribute to IDDP's degradation, particularly under alkaline conditions. In contrast, direct photodegradation in aqueous environments is considered a minor pathway, although atmospheric photo-oxidation can be rapid. The primary degradation products include phenol (B47542), isodecanol (B128192), and diphenyl phosphate, which can be further broken down by microorganisms.

Physicochemical Properties Influencing Environmental Fate

The environmental distribution and degradation of IDDP are influenced by its physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number29761-21-5[1]
Molecular FormulaC₂₂H₃₁O₄P[1]
Molecular Weight390.45 g/mol [2]
Water Solubility0.03 mg/L at 22°C[3]
Vapor Pressure3.6 x 10⁻⁵ Pa at 20°C[3]
Log Kₒw (Octanol-Water Partition Coefficient)5.44 - 7.28 (estimated)[1][3]
Henry's Law Constant1.8 Pa m³/mol at 20°C[3]

Environmental Degradation Pathways

The environmental degradation of IDDP proceeds through three primary pathways: biodegradation, hydrolysis, and photodegradation.

Biodegradation

Biodegradation is the principal mechanism for the environmental breakdown of IDDP. The molecule is considered to be at least inherently biodegradable.[3] The initial and most critical step in the biodegradation of aryl phosphates like IDDP is the enzymatic hydrolysis of the phosphate ester bonds.[3]

This initial cleavage is carried out by microbial enzymes such as phosphatases and phosphodiesterases, yielding orthophosphate, phenol, and isodecanol.[3][4] These initial products can then serve as substrates for further microbial degradation.[3]

Recent research has identified specific bacterial strains capable of degrading IDDP, including Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3.[4] The degradation process involves a series of reactions, including hydroxylation, methylation, carboxylation, and glycosylation, catalyzed by enzymes like cytochrome P450 and hydroxylases.[4]

A proposed biodegradation pathway for this compound is illustrated in the diagram below.

Biodegradation_Pathway IDDP This compound Hydrolysis Initial Hydrolysis (Phosphatase, Phosphodiesterase) IDDP->Hydrolysis Phenol Phenol Hydrolysis->Phenol Isodecanol Isodecanol Hydrolysis->Isodecanol DPP Diphenyl Phosphate Hydrolysis->DPP Further_Deg Further Degradation Phenol->Further_Deg Isodecanol->Further_Deg DPP->Further_Deg Hydroxylation Hydroxylation (Cytochrome P450, Hydroxylase) Further_Deg->Hydroxylation Carboxylation Carboxylation Further_Deg->Carboxylation Ring_Cleavage Aromatic Ring Cleavage Hydroxylation->Ring_Cleavage Carboxylation->Ring_Cleavage Mineralization Mineralization (CO2 + H2O) Ring_Cleavage->Mineralization

Proposed biodegradation pathway of this compound.

Table 2: Quantitative Data on the Biodegradation of this compound

ParameterValueEnvironmental Compartment/Test ConditionReference
Primary Degradation Half-life10-21 daysRiver die-away studies[3]
Inherent Biodegradation63% after 28 daysOECD 301B (CO₂ evolution)[5]
Inherent Biodegradation45-75% after 24 hoursOECD 302A (SCAS)[5]
Microbial Culture Degradation85.4% of 1 mg/L in 192 hoursEnrichment culture[4]
Hydrolysis

The hydrolysis of organophosphate esters like IDDP is highly dependent on pH. While generally resistant to hydrolysis in neutral or acidic waters, the rate of hydrolysis increases significantly under alkaline conditions (pH 9 and above).[1][6] The hydrolysis of IDDP involves the cleavage of the ester bonds, which can lead to the formation of either phenol and isodecyl phenyl phosphate or isodecanol and diphenyl phosphate.[3] Diphenyl phosphate is reported to be more resistant to further hydrolysis.[7]

Table 3: Hydrolysis Data for Structurally Similar Organophosphate Esters

CompoundpHHalf-lifeTemperatureReference
Triphenyl Phosphate8.27.5 daysNot Specified[1]
Triphenyl Phosphate9.50.23 - 1.3 daysNot Specified[1]

Due to the lack of specific experimental data for IDDP under various pH conditions, a conservative hydrolysis rate of zero is often used in environmental risk assessments for neutral environments.[3] However, in alkaline aquatic systems, hydrolysis could be a significant degradation pathway.

Hydrolysis_Pathway cluster_products Hydrolysis Products IDDP This compound H2O H₂O (Alkaline conditions, pH > 8) IDDP->H2O Products H2O->Products Phenol Phenol Products->Phenol path 1 IDPP Isodecyl Phenyl Phosphate Products->IDPP path 1 Isodecanol Isodecanol Products->Isodecanol path 2 DPP Diphenyl Phosphate Products->DPP path 2

Hydrolysis pathways of this compound.

Photodegradation

The role of photodegradation in the environmental fate of IDDP differs between the atmosphere and aquatic environments.

Atmospheric Photodegradation: In the atmosphere, vapor-phase IDDP is expected to be rapidly degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 8.8 to 9.2 hours.[1][3]

Aqueous Photodegradation: Direct photolysis of IDDP in water is generally considered to be a negligible degradation pathway.[3] This is reflected in some environmental risk assessments where the photolysis rate constant in water is assumed to be zero, resulting in an infinite half-life.[3] This assumption may be due to a lack of specific experimental data for IDDP in aqueous systems. Indirect photolysis, mediated by other light-absorbing substances in natural waters, could potentially contribute to degradation, but this has not been extensively studied for IDDP.

Experimental Protocols

This section provides an overview of the methodologies for key experiments to assess the environmental degradation of IDDP.

Biodegradation Testing (Adapted from OECD 301B and 302A)

Objective: To determine the ready or inherent biodegradability of IDDP in an aerobic aqueous medium.

Methodology (CO₂ Evolution Test - OECD 301B):

  • Preparation of Test Medium: A mineral salt medium is prepared according to OECD 301 guidelines.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum. The sludge is washed and resuspended in the mineral medium.

  • Test Setup: Test flasks are prepared containing the mineral medium, inoculum, and IDDP at a concentration of 10-20 mg/L. Due to the low water solubility of IDDP, it should be adsorbed onto an inert support like silica (B1680970) gel or dissolved in a minimal amount of a low-toxicity solvent before being added to the test medium.[5]

  • Control Flasks: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated at 20-25°C in the dark for 28 days with continuous aeration with CO₂-free air.

  • CO₂ Measurement: The CO₂ produced from the mineralization of the test substance is trapped in a potassium hydroxide (B78521) or barium hydroxide solution and quantified by titration or with a total organic carbon (TOC) analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Methodology (Inherent Biodegradability: Modified SCAS Test - OECD 302A):

  • Acclimation: Activated sludge is acclimated to the test substance over a period of time in a semi-continuous activated sludge (SCAS) unit.

  • Test Procedure: The acclimated sludge is aerated with a mixture of synthetic sewage and IDDP for 23 hours.

  • Settling and Analysis: The aeration is stopped, the sludge is allowed to settle for 1 hour, and the supernatant is removed for analysis.

  • Measurement: The concentration of the parent compound (primary degradation) or dissolved organic carbon (DOC) (ultimate degradation) in the supernatant is measured.

  • Calculation: The percentage of degradation is calculated by comparing the concentration in the test unit to that in a control unit without the test substance.

Hydrolysis Testing (Adapted from EPA OCSPP 835.2120)

Objective: To determine the rate of hydrolysis of IDDP as a function of pH.

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Solutions: A stock solution of IDDP is prepared in a water-miscible solvent (e.g., acetonitrile). An aliquot of the stock solution is added to each buffer solution to achieve a final concentration that is less than half of its water solubility.

  • Incubation: The test solutions are incubated in sterile, sealed containers in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots are withdrawn from each test solution at predetermined time intervals.

  • Analysis: The concentration of IDDP and its potential hydrolysis products (e.g., diphenyl phosphate, phenol, isodecanol) in the samples is determined by a suitable analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of IDDP versus time. The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.

Analytical Methods for Degradation Products

Objective: To identify and quantify IDDP and its degradation products in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Liquid samples are extracted using a suitable solvent (e.g., dichloromethane (B109758) or hexane) via liquid-liquid extraction. Solid samples (soil, sediment) are extracted using techniques like Soxhlet or accelerated solvent extraction. The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE).

  • Derivatization: Polar degradation products like phenols and phosphates may require derivatization (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis: The prepared sample is injected into a GC-MS system. A capillary column (e.g., DB-5ms) is used for separation. The mass spectrometer is operated in either full scan mode for identification of unknown products or selected ion monitoring (SIM) mode for quantification of target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Similar extraction and clean-up procedures as for GC-MS are used. Derivatization is typically not required for LC-MS/MS analysis.

  • LC Separation: The sample extract is injected into an LC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate, is used for separation.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantifying the parent compound and its expected degradation products. Precursor and product ion transitions need to be optimized for each analyte.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Environmental Sample (Water, Soil, Sediment) Extraction Extraction (LLE, SPE, Soxhlet) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Cleanup Clean-up (SPE) Concentration->Cleanup GC_MS GC-MS Analysis (Derivatization may be needed) Cleanup->GC_MS LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Identification Identification of Degradation Products GC_MS->Identification Quantification Quantification of IDDP & Metabolites GC_MS->Quantification LC_MS_MS->Identification LC_MS_MS->Quantification Pathway_Elucidation Degradation Pathway Elucidation Identification->Pathway_Elucidation Quantification->Pathway_Elucidation

General experimental workflow for studying IDDP degradation.

Conclusion

The environmental degradation of this compound is a complex process dominated by biodegradation. The initial hydrolysis of the phosphate ester linkage is a key step, followed by further microbial transformations. Hydrolysis can also contribute to its degradation in alkaline environments. While photodegradation in the atmosphere is rapid, it is not a significant pathway in aquatic systems. Further research is needed to fully elucidate the complete biodegradation pathway and to obtain more comprehensive quantitative data on the rates of degradation under various environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of this widely used compound.

References

Isodecyl Diphenyl Phosphate: An In-depth Technical Guide to its Bioaccumulation Potential in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP), a widely used flame retardant and plasticizer, has come under scrutiny due to its potential for environmental persistence and bioaccumulation. This technical guide provides a comprehensive overview of the bioaccumulation potential of IDDP in aquatic organisms. It synthesizes key studies, presenting quantitative data in a structured format, and details the experimental methodologies employed. This document aims to serve as a critical resource for researchers and professionals engaged in environmental risk assessment and the development of safer alternatives.

Physicochemical Properties and Environmental Fate

Isodecyl diphenyl phosphate (CAS No. 29761-21-5) is an aryl/alkyl phosphate ester.[1] Its potential to bioaccumulate is largely governed by its physicochemical properties, particularly its lipophilicity, which is indicated by the octanol-water partition coefficient (Log Kow). Measured Log Kow values for commercial IDDP products are in the range of 5.42 to 5.44, while estimated values can be as high as 7.28.[2] This high lipophilicity suggests a tendency for the substance to partition from water into the fatty tissues of aquatic organisms. IDDP is considered to have low persistence and low bioaccumulation potential by some assessments, and it does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[2][3] However, other data indicate a moderate potential for bioconcentration.[4]

Quantitative Bioaccumulation Data

The bioaccumulation of IDDP in aquatic organisms has been assessed through various studies, primarily focusing on the bioconcentration factor (BCF). The BCF is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water. A summary of the available quantitative data is presented in Table 1.

ParameterValueSpeciesExposure DurationCommentsSource
Bioconcentration Factor (BCF) 335 L/kg (whole fish)Bluegill (Lepomis macrochirus)28 daysTest concentration of 0.0169 mg/L. Rapid elimination with 90% eliminated within 14 days.[2]
160 L/kg (muscle)Bluegill (Lepomis macrochirus)28 daysSame study as above.[2]
92Carp (Cyprinus carpio)28 days---[1]
677Not SpecifiedNot SpecifiedNot specified if this is an experimental or estimated value.
1,100 (Calculated)Not ApplicableNot ApplicableQSAR-estimated value.[4][5]
7,500 (Calculated)Not ApplicableNot ApplicableQSAR-estimated value.[4]
Log Octanol-Water Partition Coefficient (Log Kow) 5.44 (Measured)Not ApplicableNot ApplicableDetermined for a commercial product.[2][6]
5.42 (Measured)Not ApplicableNot ApplicableMean value for all components of a commercial product.[2]
7.28 (Estimated)Not ApplicableNot ApplicableEstimated using Syracuse Research Corporation's WSKOW software.[2]

Experimental Protocols

The determination of the bioaccumulation potential of IDDP has largely followed standardized testing guidelines. The most frequently cited methodology is the OECD 305 (Bioconcentration: Flow-Through Fish Test). A detailed description of a typical experimental protocol is provided below.

OECD 305 Bioconcentration Study Protocol (Generalized)

This protocol outlines the key steps involved in determining the bioconcentration factor of a substance like IDDP in fish.

Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.

Test Organism: A species such as Bluegill (Lepomis macrochirus) or Carp (Cyprinus carpio) is commonly used. Fish are acclimated to laboratory conditions before the test.

Test Substance: this compound, often a commercial mixture. The purity and composition of the test substance should be thoroughly characterized.

Experimental Setup:

  • System: A flow-through system is typically used to maintain a constant concentration of the test substance in the water.

  • Test Concentrations: At least one environmentally relevant concentration of IDDP is tested, along with a control group. A solvent control may also be included if a solvent is used to dissolve the IDDP.

  • Water Parameters: Temperature, pH, and dissolved oxygen levels are maintained at optimal levels for the test species and are monitored regularly. For instance, a study with Bluegill was conducted at 21°C.[2]

Procedure:

  • Uptake (Exposure) Phase: Fish are exposed to a constant, sublethal concentration of IDDP in the water for an extended period, typically 28 days.[1][2] Water and fish tissue samples are collected at regular intervals to measure the concentration of IDDP.

  • Depuration (Elimination) Phase: After the uptake phase, the remaining fish are transferred to clean, IDDP-free water. Fish and water samples continue to be collected to determine the rate of elimination of the substance from the fish tissues. One study reported that 90% of IDDP was eliminated within 14 days.[2]

  • Chemical Analysis: The concentration of IDDP in water and fish tissue samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).[2]

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of IDDP in the fish (Cf) to the concentration in the water (Cw) at steady state.

BCF = Cf / Cw

Experimental Workflow and Logical Relationships

The process of conducting a bioaccumulation study for IDDP can be visualized as a structured workflow. The following diagram illustrates the key stages of such an experiment.

Bioaccumulation_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analysis & Reporting acclimation Acclimation of Test Organism exposure Exposure to IDDP acclimation->exposure test_prep Test Substance Preparation test_prep->exposure sampling_uptake Water & Fish Sampling exposure->sampling_uptake depuration Transfer to Clean Water sampling_uptake->depuration analysis Chemical Analysis (e.g., GC-MS) sampling_uptake->analysis sampling_elimination Water & Fish Sampling depuration->sampling_elimination sampling_elimination->analysis calculation BCF Calculation analysis->calculation report Final Report calculation->report

Workflow for an aquatic bioaccumulation study of IDDP.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific molecular signaling pathways affected by this compound in aquatic organisms. Research has primarily focused on its environmental fate, toxicity, and bioaccumulation potential rather than its precise mechanisms of action at the cellular level. Future research may elucidate these pathways, which would be crucial for a more comprehensive understanding of its sublethal effects.

Conclusion

The available data indicates that this compound has a moderate potential for bioaccumulation in aquatic organisms. While some studies report relatively low BCF values, others, particularly calculated estimates based on its high lipophilicity, suggest a greater potential. The variability in reported BCFs highlights the importance of standardized testing protocols and the consideration of species-specific differences in uptake, metabolism, and elimination. For professionals in drug development and chemical manufacturing, these findings underscore the need for careful consideration of the environmental fate of new compounds and the proactive design of molecules with a reduced potential for bioaccumulation. Further research into the metabolic pathways of IDDP in aquatic organisms would provide a more complete picture of its environmental risk profile.

References

Isodecyl Diphenyl Phosphate: A Deep Dive into its Flame Retardant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is a non-halogenated organophosphate flame retardant and plasticizer widely utilized in various polymer systems, most notably in flexible polyvinyl chloride (PVC). Its efficacy in reducing the flammability of materials stems from a dual-mode mechanism of action, intervening in both the condensed (solid) and gas phases of the combustion cycle. This technical guide provides an in-depth exploration of these mechanisms, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action

Organophosphate flame retardants like IDPP function by disrupting the fire triangle—heat, fuel, and oxygen. This is achieved through chemical and physical actions that occur upon heating of the polymer matrix.

Condensed-Phase Action: The Char Barrier

In the condensed phase, the primary mechanism of IDPP is the promotion of a stable, insulating char layer on the surface of the polymer.[1] This char acts as a physical barrier, performing several critical functions:

  • Heat Shielding: The char layer insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.[1]

  • Fuel Limitation: By reducing polymer decomposition, the release of flammable volatile gases that fuel the fire is diminished.

  • Oxygen Barrier: The char layer physically obstructs the diffusion of oxygen to the polymer surface, further inhibiting combustion.

The formation of this protective char is facilitated by the thermal decomposition of IDPP. Upon heating, organophosphorus esters like IDPP decompose to form phosphoric acid and its derivatives.[2] These acidic species act as catalysts, promoting dehydration and cross-linking reactions within the polymer structure, leading to the formation of a carbonaceous char.[1]

dot

Caption: Condensed-phase action of IDPP promoting char formation.

Gas-Phase Action: Radical Quenching

In the gas phase, IDPP interferes with the highly exothermic chain reactions of combustion. The thermal decomposition of IDPP releases volatile phosphorus-containing species, such as phosphorus oxides (PO•) and phosphorus hydroxides (HPO•).[2] These radicals are highly effective at scavenging the key chain-propagating radicals in the flame, primarily hydroxyl (•OH) and hydrogen (H•) radicals.

The primary combustion reactions are: H• + O₂ → •OH + O• O• + H₂ → •OH + H•

The phosphorus-containing radicals interrupt this cycle through reactions such as: •OH + HPO → H₂O + PO• H• + PO• + M → HPO + M (where M is a third body)

By converting the highly reactive H• and •OH radicals into less reactive species, the flame chemistry is inhibited, leading to a reduction in heat generation and flame propagation. This "flame poisoning" effect is a critical component of the flame retardant action of phosphorus compounds.

dot

Caption: Gas-phase radical quenching mechanism of IDPP.

Quantitative Flame Retardant Performance

The effectiveness of a flame retardant is quantified through various standardized tests. While comprehensive, publicly available data specifically for IDPP across a wide range of polymers is limited, a US patent indicates that a flame retardant composition for PVC containing isodecyl diphenyl phosphate, among other components, can achieve a Limiting Oxygen Index (LOI) of up to 48%.[3] The LOI of unmodified flexible PVC can be as low as 20%, highlighting the significant improvement provided by such formulations.[4]

Table 1: Flame Retardant Performance Data for Polymers with Organophosphate Flame Retardants (Illustrative)

Polymer SystemFlame Retardant (Loading)Test MethodResult
Flexible PVCIDPP-containing compositionLOIUp to 48%[3]
PC/ABSBisphenol A bis(diphenyl phosphate) (20 wt%)LOI25.4%[5]
PC/ABSBisphenol A bis(diphenyl phosphate) (20 wt%)UL 94V-0[5]

Note: Data for BDP is included to illustrate typical performance levels of aryl phosphate esters in engineering plastics.

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the performance of flame retardants. The primary methods used are the Limiting Oxygen Index (LOI), UL 94 vertical burn test, and cone calorimetry.

Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented test specimen.

  • Procedure: The specimen is ignited at the top. The oxygen/nitrogen ratio in the gas flowing up through the chimney is varied until the minimum oxygen concentration that sustains burning is found.

  • Interpretation: A higher LOI value indicates better flame retardancy, as a more oxygen-rich environment is required for combustion.

UL 94 Vertical Burn Test - IEC 60695-11-10

This test evaluates the self-extinguishing characteristics of a plastic material after exposure to a flame.

  • Apparatus: A test chamber with a Bunsen burner and a clamp to hold the specimen vertically. A piece of cotton is placed below the specimen.

  • Procedure: A flame is applied to the bottom of the vertically suspended specimen for 10 seconds and then removed. The duration of flaming is recorded. A second 10-second flame application is made. The duration of flaming and glowing, and whether flaming drips ignite the cotton, are recorded.

  • Classification:

    • V-0: Flaming combustion ceases within 10 seconds after each flame application. No flaming drips.

    • V-1: Flaming combustion ceases within 30 seconds after each flame application. No flaming drips.

    • V-2: Flaming combustion ceases within 30 seconds after each flame application. Flaming drips that ignite the cotton are allowed.

dotdot digraph "UL94_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Specimen_Prep" [label="Prepare Vertical Specimen", fillcolor="#FBBC05", fontcolor="#202124"]; "Flame_App1" [label="Apply Flame (10s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Record_t1" [label="Record Flaming Time (t1)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Flame_App2" [label="Apply Flame (10s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Record_t2_tg" [label="Record Flaming (t2) & Glowing (tg) Times", fillcolor="#F1F3F4", fontcolor="#202124"]; "Drip_Test" [label="Observe Dripping on Cotton", fillcolor="#F1F3F4", fontcolor="#202124"]; "Classify" [label="Classify V-0, V-1, V-2, or Fail", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Specimen_Prep"; "Specimen_Prep" -> "Flame_App1"; "Flame_App1" -> "Record_t1"; "Record_t1" -> "Flame_App2"; "Flame_App2" -> "Record_t2_tg"; "Record_t2_tg" -> "Drip_Test"; "Drip_Test" -> "Classify"; "Classify" -> "End"; }

References

Methodological & Application

Isodecyl Diphenyl Phosphate: A Versatile Flame Retardant for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is a highly effective organophosphorus flame retardant and plasticizer utilized across a broad spectrum of polymers. Its unique combination of properties, including high thermal stability, low volatility, and excellent compatibility with various resins, makes it a valuable additive for enhancing the fire safety and performance of polymer-based materials. These application notes provide detailed information on the use of IDPP as a flame retardant in polymers, including its mechanism of action, performance data, and experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of Isodecyl Diphenyl Phosphate

A comprehensive understanding of the physical and chemical properties of IDPP is essential for its effective application in polymer formulations.

PropertyValueReference
CAS Number 29761-21-5[1][2]
Molecular Formula C22H31O4P[2][3]
Molecular Weight 390.45 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1]
Density (20 °C) 1.070 - 1.080 g/cm³[1]
Viscosity (25 °C) 25-30 mPa·s[1]
Phosphorus Content 7.9%[1]
Boiling Point > 250 °C[1]
Melting Point < -35 °C[3]
Flash Point 465 °F[3]
Water Solubility 11.2 µg/L at 23.5 °C[1]

Mechanism of Flame Retardancy

This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, characteristic of organophosphorus compounds.

Condensed-Phase Action: Upon heating, IDPP decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and charring of the polymer matrix. The resulting char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds that fuel combustion.[4]

Gas-Phase Action: In the gas phase, the thermal decomposition of IDPP generates phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and interfere with the chain reactions of combustion in the flame, effectively quenching the fire.[5]

flame_retardant_mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase (Flame) Polymer_Heat Polymer + Heat IDPP_Decomposition IDPP Decomposition Polymer_Heat->IDPP_Decomposition triggers Volatiles Flammable Volatiles Polymer_Heat->Volatiles releases Phosphoric_Acid Phosphoric Acid Formation IDPP_Decomposition->Phosphoric_Acid IDPP_Volatiles Volatilized IDPP Fragments IDPP_Decomposition->IDPP_Volatiles releases Dehydration_Charring Polymer Dehydration & Charring Phosphoric_Acid->Dehydration_Charring catalyzes Char_Layer Insulating Char Layer Dehydration_Charring->Char_Layer Char_Layer->Polymer_Heat protects Combustion Combustion Chain Reactions (H•, OH•) Volatiles->Combustion fuel Quenching Radical Quenching PO_Radicals PO• Radicals IDPP_Volatiles->PO_Radicals forms PO_Radicals->Combustion interrupts

Flame retardant mechanism of this compound (IDPP).

Applications in Polymers

IDPP is a versatile flame retardant compatible with a wide range of polymers, including:

  • Polyvinyl Chloride (PVC): IDPP is extensively used in flexible PVC formulations for applications such as wire and cable insulation, flooring, and wall coverings.[6] It not only imparts excellent flame retardancy but also acts as a plasticizer, improving the flexibility and processability of the material.[6]

  • Polycarbonate (PC) and PC/ABS Blends: In engineering thermoplastics like PC and its alloys with acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), organophosphorus flame retardants are crucial for meeting stringent fire safety standards in electronics and automotive components.[5]

  • Other Resins: IDPP also finds application in nitrile resins, acrylic resins, and thermosetting polymers like epoxy and phenol (B47542) formaldehyde (B43269) resins.[6]

Quantitative Performance Data

The following tables summarize the flame retardant and mechanical performance of polymers incorporating this compound.

Flammability Properties of PVC Formulations
FormulationAdditive Level (phr)Limiting Oxygen Index (%)Peak Heat Release Rate (kW/m²)Time to Peak Heat Release (s)Char (wt%)
PVC + Diisodecyl Phthalate5023.545.1356
PVC + this compound 60 28.1 ---
PVC + 2-Ethylhexyl Diphenyl Phosphate6028.6---
PVC + Triaryl Phosphate (TAP)5031.840.8467.7

Data compiled from a comparative study of various plasticizers and flame retardants in PVC.[7]

Cone Calorimeter Data for PVC with Various Additives
Additive(s) to PVCAdditive Level (phr)Burning Time (s)Peak Heat Release Rate (kW/m²)Time to Peak Heat Release (s)Char (wt%)Limiting Oxygen Index (%)
Diisodecyl phthalate5012845.135623.5
Triaryl phosphate (TAP)5014840.8467.731.8
TAP/Antimony Oxide (AO)50/618044.4709.232.9
TAP/Zinc Borate (ZB)50/620030.65410.834.7
TAP/AO/ZB50/6/617623.93418.333.3
TAP/AO/ZB/Alumina Trihydrate (ATH)50/6/6/3030025.45210.537.1

This table provides a comparative context for the performance of phosphate flame retardants in PVC, often used in synergistic combinations.[7]

Experimental Protocols

The following are detailed protocols for the preparation of polymer samples with IDPP and for conducting key flammability and mechanical tests.

Protocol 1: Preparation of Flame-Retardant PVC Samples

This protocol describes the preparation of flexible PVC samples containing IDPP using a two-roll mill.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (IDPP)

  • Thermal stabilizer (e.g., lead-based or calcium/zinc-based)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling

  • Molds for test specimens

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5-10 minutes to ensure a homogeneous dry blend.

  • Melt Compounding:

    • Set the temperature of the two-roll mill to 160-170 °C.

    • Add the PVC dry blend to the heated rolls and allow it to melt and form a continuous sheet.

    • Gradually add the pre-weighed amount of IDPP to the molten PVC on the mill.

    • Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform distribution of the IDPP.

  • Molding of Test Specimens:

    • Remove the compounded PVC sheet from the mill.

    • Cut the sheet into appropriate sizes for the molds.

    • Preheat the hydraulic press to 175-185 °C.

    • Place the PVC pieces into the preheated mold and press at low pressure for 3-5 minutes to allow the material to flow and fill the mold cavity.

    • Increase the pressure to 10-15 MPa and maintain for 5-10 minutes.

    • Cool the mold under pressure using cooling water until it reaches room temperature.

    • Remove the molded sheets and cut into the required dimensions for the various tests (e.g., UL-94, LOI, tensile strength).

pvc_preparation_workflow Start Start Pre_Mixing Pre-mixing of PVC, Stabilizer, and Lubricant Start->Pre_Mixing Melt_Compounding Melt Compounding on Two-Roll Mill (160-170 °C) Pre_Mixing->Melt_Compounding Add_IDPP Gradual Addition of IDPP Melt_Compounding->Add_IDPP Homogenization Homogenization (10-15 min) Add_IDPP->Homogenization Molding Compression Molding (175-185 °C) Homogenization->Molding Cooling Cooling Under Pressure Molding->Cooling Specimen_Cutting Cutting of Test Specimens Cooling->Specimen_Cutting End End Specimen_Cutting->End

Workflow for the preparation of flame-retardant PVC samples.

Protocol 2: UL-94 Vertical Burn Test

This protocol outlines the procedure for assessing the flammability of plastic materials according to the UL-94 standard.

Materials and Equipment:

  • UL-94 test chamber

  • Bunsen burner with a supply of methane (B114726) gas

  • Timer

  • Ruler

  • Surgical cotton

  • Conditioned test specimens (typically 125 mm x 13 mm x desired thickness)

Procedure:

  • Specimen Conditioning: Condition the test specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Test Setup:

    • Mount a specimen vertically in the clamp of the test chamber.

    • Place a layer of surgical cotton 250-300 mm below the lower edge of the specimen.

    • Adjust the Bunsen burner to produce a 20 mm high blue flame.

  • First Flame Application:

    • Apply the flame to the center of the lower edge of the specimen for 10 seconds.

    • Remove the flame and simultaneously start a timer.

    • Record the afterflame time (t1).

  • Second Flame Application:

    • Immediately after the flaming combustion ceases, re-apply the flame to the specimen for another 10 seconds.

    • Remove the flame and start the timer again.

    • Record the afterflame time (t2) and the afterglow time (t3).

  • Observations:

    • Note whether any flaming drips ignite the cotton below.

    • Record the total afterflame time for each specimen (t1 + t2).

    • Observe if the specimen burns up to the holding clamp.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria for a set of five specimens.

Protocol 3: Limiting Oxygen Index (LOI) Test (ASTM D2863)

This protocol describes the determination of the minimum oxygen concentration required to support candle-like combustion of a plastic material.

Materials and Equipment:

  • LOI apparatus (including a vertical glass column, gas flow meters for oxygen and nitrogen)

  • Ignition source (e.g., propane (B168953) torch)

  • Timer

  • Conditioned test specimens (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick)

Procedure:

  • Specimen Conditioning: Condition the specimens as per the material specification or for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Test Setup:

    • Place the specimen vertically in the sample holder in the center of the glass column.

    • Set the gas flow rate to achieve a velocity of 40 ± 10 mm/s.

    • Start with an initial oxygen concentration estimated to be above the LOI of the material.

  • Ignition and Observation:

    • Ignite the top surface of the specimen with the ignition source.

    • Remove the igniter and observe the combustion behavior.

    • Record the duration of burning and the extent of the burned area.

  • Determination of LOI:

    • If the specimen burns for more than 180 seconds or burns more than 50 mm, decrease the oxygen concentration.

    • If the specimen extinguishes before these criteria are met, increase the oxygen concentration.

    • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that just supports combustion is determined. This is the Limiting Oxygen Index.

Protocol 4: Cone Calorimetry

This protocol provides a general procedure for evaluating the fire performance of materials using a cone calorimeter according to ISO 5660.

Materials and Equipment:

  • Cone calorimeter

  • Test specimens (typically 100 mm x 100 mm x desired thickness)

  • Specimen holder

  • Aluminum foil

Procedure:

  • Specimen Preparation: Wrap the sides and bottom of the specimen in aluminum foil, leaving the top surface exposed.

  • Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions.

  • Test Setup:

    • Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).

    • Place the wrapped specimen in the holder and position it under the conical heater.

  • Data Acquisition:

    • Start the data acquisition system.

    • The test begins when the specimen is exposed to the heat flux.

    • Ignition is typically initiated by a spark igniter.

    • The test continues until flaming ceases or for a predetermined duration.

  • Parameters Measured: The cone calorimeter measures several parameters, including:

    • Time to ignition (TTI)

    • Heat release rate (HRR)

    • Peak heat release rate (pHRR)

    • Total heat release (THR)

    • Mass loss rate (MLR)

    • Smoke production rate (SPR)

    • Effective heat of combustion (EHC)

Protocol 5: Tensile Properties (ASTM D638)

This protocol describes the determination of the tensile properties of plastics.

Materials and Equipment:

  • Universal testing machine (tensile tester) with appropriate load cell

  • Extensometer

  • Conditioned dumbbell-shaped test specimens

Procedure:

  • Specimen Conditioning: Condition the specimens as per the material specification or for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Test Setup:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the specimen.

  • Testing:

    • Set the crosshead speed according to the ASTM D638 standard for the specific material being tested.

    • Start the test and record the load and elongation data until the specimen fractures.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Tensile strength at yield and break

    • Elongation at yield and break

    • Modulus of elasticity (Young's modulus)

Safety and Handling

This compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] It is a combustible liquid and should be stored away from sources of ignition.[8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile flame retardant and plasticizer for a wide range of polymers. Its dual-mode mechanism of action, involving both condensed-phase char formation and gas-phase radical quenching, contributes to a significant reduction in the flammability of polymer formulations. The data and protocols presented in these application notes provide a comprehensive resource for researchers and scientists working to develop advanced, fire-safe polymer materials.

References

Application Notes and Protocols: Isodecyl Diphenyl Phosphate (IDDP) as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP) is a versatile phosphate ester that serves as a highly effective plasticizer and flame retardant in polyvinyl chloride (PVC) formulations.[1][2] Its unique combination of properties, including excellent plasticizing efficiency, inherent flame retardancy, low volatility, and good low-temperature performance, makes it a valuable component in a wide range of PVC applications.[2][3][4] These applications range from demanding interior uses like wallpaper to industrial products such as wire and cable insulation.[1][3] This document provides detailed application notes, experimental protocols for evaluation, and a summary of its performance characteristics in comparison to other common plasticizers.

Application Notes

Isodecyl diphenyl phosphate is utilized to enhance the flexibility, durability, and safety of PVC products.[1][3] Its primary functions and advantages in PVC formulations include:

  • Flame Retardancy: As an organophosphate compound, IDDP imparts significant flame resistance to PVC materials.[1][3] It functions by forming a protective char layer upon combustion, which inhibits the burning process.[1] This makes it a critical additive for applications with stringent fire safety requirements, such as in construction and electronics.[3]

  • Plasticizing Efficiency: IDDP effectively increases the flexibility and workability of PVC, transforming it from a rigid polymer to a pliable material suitable for various applications.[3]

  • Low-Temperature Performance: A key advantage of IDDP is its ability to maintain the flexibility and integrity of PVC products in cold environments, preventing brittleness and cracking.[3][5] This enhanced cold tolerance contributes to the longevity and reliability of the final product.[3]

  • Thermal Stability and Low Volatility: IDDP exhibits high thermal stability, which is beneficial during high-temperature processing of PVC.[1][5] Its low volatility ensures that the plasticizer remains within the polymer matrix over the product's lifespan, leading to sustained flexibility and performance.[1][3][4]

  • Versatility: Beyond PVC, IDDP is also compatible with other resin systems, including nitrile, acrylic, and thermosetting polymers like epoxy and phenol (B47542) formaldehyde (B43269) resins.[3]

Performance Data

The following tables summarize the typical physical, mechanical, and thermal properties of PVC formulations plasticized with this compound (IDDP) in comparison to other common plasticizers such as Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP). Data is compiled from various sources and may vary depending on the specific formulation and processing conditions.

Table 1: Typical Physical and Mechanical Properties of Plasticized PVC (60 phr)

PropertyTest MethodIDDPDOPDINP
Hardness (Shore A)ASTM D224080 - 9085 - 9588 - 98
Tensile Strength (MPa)ASTM D63815 - 2018 - 2317 - 22
Elongation at Break (%)ASTM D638250 - 350300 - 400280 - 380
100% Modulus (MPa)ASTM D6388 - 129 - 1310 - 14

Table 2: Typical Thermal and Electrical Properties of Plasticized PVC (60 phr)

PropertyTest MethodIDDPDOPDINP
Low-Temperature Flexibility (°C)ASTM D746-20 to -30-20 to -30-25 to -35
Volatility (Weight Loss %, 24h @ 100°C)ASTM D1203< 1.01.0 - 2.00.5 - 1.5
Limiting Oxygen Index (LOI, %)ASTM D286328 - 3224 - 2624 - 26
Volume Resistivity (ohm-cm)ASTM D257> 10¹¹> 10¹¹> 10¹¹

Table 3: Migration Resistance of Plasticizers in PVC

PropertyTest MethodIDDPDOPDINP
Migration into Polystyrene (%)Internal MethodLowHighMedium
Oil Extraction (Weight Loss %, 24h @ 60°C)ASTM D1239< 58 - 126 - 10

Experimental Protocols

Detailed methodologies for evaluating the performance of IDDP as a plasticizer in PVC formulations are provided below. These protocols are based on established ASTM standards.

Protocol 1: Evaluation of Mechanical Properties of Plasticized PVC

Objective: To determine the effect of IDDP on the tensile strength, elongation at break, and modulus of PVC.

Standard: Based on ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".

Materials and Equipment:

  • PVC resin, IDDP, and other formulation additives (stabilizers, lubricants).

  • Two-roll mill or internal mixer for compounding.

  • Compression molding press.

  • Universal Testing Machine (UTM) with appropriate grips and extensometer.

  • Die for cutting dumbbell-shaped specimens.

  • Micrometer for measuring specimen dimensions.

Procedure:

  • Compounding:

    • Pre-mix PVC resin with IDDP (e.g., at 40, 50, and 60 parts per hundred of resin - phr) and other additives in a high-speed mixer.

    • Melt-mix the compound on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.

  • Specimen Preparation:

    • Compression mold the milled sheets into plaques of desired thickness (e.g., 2 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa.

    • Allow the molded plaques to cool to room temperature under pressure.

    • Cut at least five dumbbell-shaped test specimens from the plaques using a die.

  • Conditioning:

    • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours as per ASTM D618.

  • Testing:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis:

    • Calculate the tensile strength, elongation at break, and 100% modulus for each specimen.

    • Report the average and standard deviation for the set of specimens.

Protocol 2: Assessment of Thermal Stability (Volatility)

Objective: To evaluate the permanence of IDDP in a PVC formulation by measuring weight loss upon heating.

Standard: Based on ASTM D1203 - "Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods".

Materials and Equipment:

  • Plasticized PVC specimens (discs of known diameter and thickness).

  • Forced-air oven.

  • Analytical balance (accurate to 0.1 mg).

  • Desiccator.

Procedure:

  • Specimen Preparation:

    • Prepare circular specimens from the compression-molded sheets.

  • Initial Measurement:

    • Condition the specimens in a desiccator for 24 hours.

    • Weigh each specimen to the nearest 0.1 mg (W₁).

  • Heating:

    • Place the specimens in the forced-air oven at a specified temperature (e.g., 100 ± 1°C) for a set duration (e.g., 24 hours).

  • Final Measurement:

    • Remove the specimens from the oven and cool them in a desiccator to room temperature.

    • Reweigh each specimen to the nearest 0.1 mg (W₂).

  • Calculation:

    • Calculate the percentage of volatile loss as follows: Volatility (%) = [(W₁ - W₂) / W₁] x 100

    • Report the average volatile loss.

Protocol 3: Determination of Low-Temperature Flexibility

Objective: To determine the temperature at which plasticized PVC becomes brittle.

Standard: Based on ASTM D746 - "Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact".

Materials and Equipment:

  • Low-temperature brittleness tester.

  • Conditioning chamber capable of reaching temperatures as low as -70°C.

  • Specimen cutting die.

Procedure:

  • Specimen Preparation:

    • Cut rectangular specimens from the compression-molded sheets.

  • Conditioning:

    • Condition the specimens as per ASTM D618.

  • Testing:

    • Mount the specimens in the apparatus.

    • Lower the temperature of the heat-transfer medium to a point where some specimens are expected to fail.

    • Allow the specimens to reach thermal equilibrium.

    • Release the striking arm to impact the specimens.

    • Examine each specimen for failure (a crack or break).

    • Repeat the test at different temperatures (in increments or decrements of 2 or 5°C) to determine the temperature at which 50% of the specimens fail.

  • Data Analysis:

    • The brittleness temperature is defined as the temperature at which 50% of the tested specimens fail.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating PVC plasticizers and the logical relationships of IDDP's properties.

G cluster_prep Formulation & Compounding cluster_specimen Specimen Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison a PVC Resin & Additives c Dry Blending a->c b IDDP Plasticizer b->c d Melt Compounding (Two-Roll Mill/Mixer) c->d e Compression Molding d->e f Specimen Cutting (Dumbbell/Rectangular) e->f g Mechanical Testing (ASTM D638) f->g h Thermal Stability (ASTM D1203) f->h i Low-Temp. Flexibility (ASTM D746) f->i j Flame Retardancy (ASTM D2863) f->j k Migration Resistance (ASTM D1239) f->k l Quantitative Data (Tables) g->l h->l i->l j->l k->l m Performance Assessment l->m G cluster_properties Core Properties of IDDP cluster_performance Performance in PVC cluster_benefits Resulting Benefits in PVC Products a Phosphate Ester Structure e Flame Retardancy a->e P-O-C bonds form char b Isodecyl Group f Low-Temperature Flexibility b->f Branched alkyl chain disrupts packing c Aromatic Rings g Good Compatibility & Plasticizing Efficiency c->g Polarity interaction with PVC d High Molecular Weight h Low Volatility & Migration d->h Reduces vapor pressure i Enhanced Fire Safety e->i j Improved Durability in Cold Environments f->j k Sustained Flexibility & Long Service Life g->k h->k

References

Application Notes and Protocols for the Analysis of Isodecyl Diphenyl Phosphate (IDDP) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP) is an organophosphate flame retardant and plasticizer used in a variety of commercial products. Its potential for environmental release and persistence necessitates robust and reliable analytical methods for its detection and quantification in various environmental matrices. These application notes provide detailed protocols for the analysis of IDDP in water, soil, sediment, and biota, utilizing modern chromatographic techniques coupled with mass spectrometry. The methodologies described are based on established practices for the analysis of organophosphate esters and are intended to serve as a comprehensive guide for researchers. Method validation is a critical step, and while general performance data for related compounds are provided, it is recommended that laboratories perform their own validation to ensure data quality and accuracy for IDDP specifically.

Analytical Methods Overview

The primary analytical techniques for the determination of IDDP in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and laboratory instrumentation availability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of semi-volatile organic compounds like IDDP. It offers excellent separation and sensitivity. Electron Ionization (EI) is a common ionization technique used in GC-MS for IDDP analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing IDDP in complex matrices as it can minimize sample cleanup requirements and offers high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization source used for this method.

Quantitative Data Summary

The following tables summarize typical analytical performance data for organophosphate flame retardants, including compounds structurally similar to IDDP. It is important to note that specific performance for IDDP may vary and should be established through in-house method validation.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Related Organophosphate Esters in Environmental Samples

AnalyteMatrixMethodMDLLOQReference
Triphenyl phosphate (TPP)WaterGC-NPD0.3 ng/mL-[1]
Tris(2-butoxyethyl) phosphate (TBEP)WaterGC-NPD36 ng/mL-[1]
Organochlorine PesticidesWaterSPE-GC-ECD0.001 - 0.005 µg/L0.002 - 0.016 µg/L[2]
Organochlorine PesticidesSedimentSoxhlet-GC-ECD0.001 - 0.005 µg/g0.003 - 0.017 µg/g[2]
Commercial IDDP ProductWaterGC-MS~4 µg/L-[3]

Table 2: Recovery Rates for Related Organophosphate Esters in Environmental Samples

AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Reference
Organophosphate EstersWaterNot Specified40 - 80~4[1]
OrganophosphatesLake WaterNot Specified85 - 99-[4]
PesticidesSoil0.01 - 0.1 mg/kgNot SpecifiedNot Specified[5]
Pesticides and ContaminantsFishNot Specified50 - 150 (acceptable range)< 20[6]

Experimental Protocols

Protocol 1: Analysis of Isodecyl Diphenyl Phosphate in Water Samples

This protocol details the extraction of IDDP from water samples using Solid-Phase Extraction (SPE) followed by analysis using GC-MS.

1. Sample Preparation and Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate (B1210297) through a C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Add a surrogate standard (e.g., deuterated TPP) to the sample.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen gas for 30 minutes.

  • Elution:

    • Elute the analytes from the cartridge with 10 mL of ethyl acetate.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., PCB-209) prior to GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions (starting point):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Injector Temperature: 280°C.[7]

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Mass Spectrometer (MS) Conditions (starting point):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Suggested Quantifier and Qualifier Ions for IDDP (m/z): To be determined by analyzing a standard of this compound. Common fragments for similar compounds include those related to the diphenyl phosphate moiety.

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol describes the extraction of IDDP from soil and sediment samples using pressurized solvent extraction followed by cleanup and LC-MS/MS analysis.

1. Sample Preparation and Extraction

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

  • Pressurized Solvent Extraction:

    • Mix 10 g of the homogenized sample with diatomaceous earth.

    • Place the mixture into an extraction cell.

    • Extract using a mixture of dichloromethane (B109758) and acetone (B3395972) (1:1, v/v) at 100°C and 1500 psi.

  • Extract Cleanup:

    • Concentrate the extract to approximately 1 mL.

    • Perform a cleanup step using a solid-phase extraction cartridge (e.g., silica (B1680970) gel or Florisil) to remove interferences.

    • Elute the IDDP from the cleanup cartridge with a suitable solvent mixture (e.g., hexane:acetone).

  • Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL and reconstitute in a solvent compatible with LC-MS/MS analysis (e.g., methanol). Add an internal standard.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions (starting point):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS/MS) Conditions (starting point):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MRM Transitions: To be determined by infusing an IDDP standard. The precursor ion will likely be [M+H]+.

Protocol 3: Analysis of this compound in Biota Samples

This protocol outlines the extraction of IDDP from biological tissues, such as fish, using a QuEChERS-based method followed by GC-MS or LC-MS/MS analysis.

1. Sample Preparation and Extraction

  • Sample Homogenization: Homogenize approximately 2 g of tissue sample.

  • QuEChERS Extraction:

    • To the homogenized sample, add 10 mL of acetonitrile and an appropriate internal standard.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., C18 and graphitized carbon black) to remove lipids and other interferences.

    • Vortex and centrifuge.

  • Final Preparation: Take the cleaned supernatant, evaporate to near dryness, and reconstitute in a suitable solvent for the chosen analytical instrument.

2. Instrumental Analysis

  • Follow the instrumental parameters outlined in Protocol 1 (GC-MS) or Protocol 2 (LC-MS/MS), with potential modifications to the chromatographic conditions to optimize for the biota matrix.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 500 mL Water Sample Spike_Surrogate Spike with Surrogate Sample->Spike_Surrogate Load_Sample Load Sample onto SPE Spike_Surrogate->Load_Sample SPE_Condition Condition C18 SPE Cartridge SPE_Condition->Load_Sample Dry_Cartridge Dry Cartridge (N2) Load_Sample->Dry_Cartridge Elute Elute with Ethyl Acetate Dry_Cartridge->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Spike_IS Spike with Internal Standard Concentrate->Spike_IS GCMS GC-MS Analysis Spike_IS->GCMS Data Data Acquisition & Processing GCMS->Data experimental_workflow_soil_sediment cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 10g Soil/Sediment Sample Homogenize Homogenize & Sieve Sample->Homogenize PSE Pressurized Solvent Extraction Homogenize->PSE Concentrate1 Concentrate Extract PSE->Concentrate1 Cleanup SPE Cleanup Concentrate1->Cleanup Concentrate2 Concentrate & Reconstitute Cleanup->Concentrate2 Spike_IS Spike with Internal Standard Concentrate2->Spike_IS LCMSMS LC-MS/MS Analysis Spike_IS->LCMSMS Data Data Acquisition & Processing LCMSMS->Data experimental_workflow_biota cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 2g Biota Tissue Homogenize Homogenize Sample Sample->Homogenize QuEChERS QuEChERS Extraction Homogenize->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Concentrate Concentrate & Reconstitute dSPE->Concentrate Spike_IS Spike with Internal Standard Concentrate->Spike_IS Analysis GC-MS or LC-MS/MS Analysis Spike_IS->Analysis Data Data Acquisition & Processing Analysis->Data

References

Application Note: Analysis of Isodecyl Diphenyl Phosphate (IDDP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP) is an organophosphate flame retardant and plasticizer used in a variety of commercial and industrial products. Due to its potential for environmental persistence and human exposure, there is a growing need for sensitive and reliable analytical methods for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like IDDP. This application note provides a comprehensive protocol for the qualitative and quantitative analysis of IDDP using GC-MS, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Commercial IDDP is a complex mixture of multiple isomers, which can present a significant analytical challenge. This method addresses the separation and identification of these isomers.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation protocol will vary depending on the matrix. Below are generalized methods for solid and liquid samples.

a) Solid Samples (e.g., dust, sediment, polymer matrices)

  • Extraction:

    • Accurately weigh approximately 1 gram of the homogenized solid sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Spike with an appropriate internal standard, such as deuterated triphenyl phosphate (TPP-d15).

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass tube.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) clean-up may be required.

    • Pass the combined extract through a silica (B1680970) gel or Florisil SPE cartridge.

    • Elute the target analytes with a suitable solvent mixture, such as dichloromethane (B109758)/acetone.

    • Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

b) Liquid Samples (e.g., water, biological fluids)

  • Liquid-Liquid Extraction (LLE):

    • Take a 100 mL aliquot of the liquid sample in a separatory funnel.

    • Spike with an internal standard (e.g., TPP-d15).

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh dichloromethane.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

The following GC-MS conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 80 °C, hold for 2 min; ramp to 300 °C at 15 °C/min; hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and isomer identification. Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis and Quantification

  • Qualitative Analysis: Identify the cluster of peaks corresponding to the IDDP isomers by comparing the acquired mass spectra with a reference spectrum from a database (e.g., NIST). The mass spectrum of isodecyl diphenyl phosphate is characterized by fragment ions resulting from the loss of the isodecyl group and fragmentation of the diphenyl phosphate moiety.

  • Quantitative Analysis: For quantification, sum the peak areas of all identified IDDP isomers. Create a calibration curve using a series of calibration standards of a certified IDDP reference material. The concentration of IDDP in the sample can be calculated using the calibration curve and the response of the internal standard.

Quantitative Data Summary

The following table provides proposed ions for Selected Ion Monitoring (SIM) analysis and typical performance characteristics for the analysis of organophosphate flame retardants. These values should be experimentally determined and validated for each specific laboratory setup.

AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)Estimated LOD (ng/mL)Estimated LOQ (ng/mL)
This compound (Isomer Group)251149, 3270.5 - 51.5 - 15
Triphenyl Phosphate (Common Impurity)326170, 2150.1 - 10.3 - 3

Note: The quantifier and qualifier ions are based on the typical fragmentation patterns of aryl phosphates. The molecular ion of IDDP (m/z 390) may be of low abundance in EI. The ion at m/z 251 corresponds to the diphenyl phosphate fragment, and m/z 149 is a common fragment in phosphate esters. The ion at m/z 327 corresponds to the loss of a C4H9 fragment from the isodecyl group.

Visualizations

GCMS_Workflow Sample Solid or Liquid Sample Extraction Solvent Extraction (e.g., Hexane/Acetone) Sample->Extraction Add Internal Standard Cleanup SPE Clean-up (Optional) Extraction->Cleanup Concentration Concentration to 1 mL Cleanup->Concentration Injection GC Injection (1 µL) Concentration->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Detection Mass Spectrometry Detection (EI, Scan/SIM) Separation->Detection Identification Qualitative Analysis (Mass Spectra Comparison) Detection->Identification Quantification Quantitative Analysis (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust framework for the sensitive and selective analysis of this compound in various environmental and biological matrices. Due to the isomeric complexity of commercial IDDP, careful chromatographic separation and mass spectral analysis are crucial for accurate identification and quantification. The provided protocols for sample preparation and GC-MS analysis serve as a solid starting point for method development and validation in individual laboratories.

Application Note: Quantification of Isodecyl Diphenyl Phosphate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of Isodecyl Diphenyl Phosphate (B84403) (IDDP) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for researchers, scientists, and professionals in drug development and related fields who require precise measurement of IDDP. The method utilizes a reverse-phase C18 column to achieve excellent separation and is suitable for quality control, stability studies, and formulation analysis.

Introduction

Isodecyl diphenyl phosphate (IDDP) is an organophosphate compound used in various industrial applications.[1] Accurate and reliable quantification of IDDP is crucial for product quality control, environmental monitoring, and in toxicological or pharmaceutical research where it may be present as an impurity or a component of a formulation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise quantification of such compounds.[2][3] This document provides a detailed protocol for the determination of IDDP using a reverse-phase HPLC method.

Experimental Protocol

Materials and Reagents
  • This compound (IDDP) reference standard

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Phosphoric acid (85%)

  • Methanol (B129727), HPLC grade (for sample preparation)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column is required.

Chromatographic Conditions

Based on methods for structurally similar compounds like diphenyl and octyl diphenyl phosphate, the following conditions are recommended for the analysis of IDDP.[4][5]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient 70:30 (Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • To prepare the aqueous component, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • The mobile phase is prepared by mixing the acetonitrile and the acidified water in a 70:30 (v/v) ratio.

  • Degas the mobile phase prior to use to prevent bubbles in the system.

Standard Solution Preparation:

  • Prepare a stock solution of IDDP at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing IDDP.

  • Dissolve the sample in methanol to obtain a theoretical IDDP concentration within the calibration range.[6]

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[7]

Quantitative Data

The following tables summarize the expected quantitative performance of this HPLC method for IDDP analysis.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area ≤ 2.0% (for n=6)

Table 2: Method Validation Summary

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Water:H3PO4) HPLC_System HPLC System (C18 Column, UV Detector) MobilePhase->HPLC_System 1. Equilibrate StandardPrep Standard Preparation (1-100 µg/mL) StandardPrep->HPLC_System 2. Inject Standards SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLC_System 3. Inject Samples DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition 4. Detect Signal PeakIntegration Peak Integration (Area vs. Time) DataAcquisition->PeakIntegration 5. Process Data CalibrationCurve Calibration Curve (Concentration vs. Area) PeakIntegration->CalibrationCurve 6. Build Model Quantification Quantification (Calculate Sample Conc.) CalibrationCurve->Quantification 7. Determine Conc.

References

Application Notes and Protocols for the Laboratory Synthesis of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis, purification, and characterization of isodecyl diphenyl phosphate (B84403). The protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

Isodecyl diphenyl phosphate (IDDP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various polymers, including PVC, and in coatings and adhesives.[1][2][3][4] Its function as a flame retardant is achieved through the formation of a protective char layer upon combustion, inhibiting the spread of fire.[1] As a plasticizer, it enhances the flexibility and durability of materials.[1][2] The synthesis of this compound is typically achieved through the esterification of diphenyl phosphorochloridate with isodecyl alcohol. This document outlines a detailed protocol for this synthesis in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₂H₃₁O₄P[2]
Molecular Weight 390.45 g/mol [2]
CAS Number 29761-21-5[2]
Appearance Clear, colorless to pale yellow viscous liquid[1][2]
Boiling Point > 250 °C[1]
Density 1.07 - 1.09 g/cm³[1]
Water Solubility Very low[2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from diphenyl phosphorochloridate and isodecyl alcohol.

Materials and Reagents
Material/ReagentSupplierGrade
Diphenyl phosphorochloridateSigma-Aldrich≥98%
Isodecyl alcohol (Isodecanol)Sigma-AldrichMixture of isomers, ≥98%
Triethylamine (B128534)Sigma-Aldrich≥99.5%
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrous, ≥99.8%
Sodium Sulfate (B86663) (Na₂SO₄)Fisher ScientificAnhydrous, granular
Silica (B1680970) GelSigma-AldrichFor column chromatography, 60 Å, 230-400 mesh
Hexane (B92381)Fisher ScientificHPLC Grade
Ethyl Acetate (B1210297)Fisher ScientificHPLC Grade
Reaction Setup

The reaction should be conducted in a well-ventilated fume hood. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

Synthesis Procedure
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isodecyl alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 2 M concentration relative to the alcohol).

  • Add triethylamine (1.1 equivalents) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add diphenyl phosphorochloridate (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2 v/v).

Work-up and Purification
  • Upon completion of the reaction, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound as a clear, viscous liquid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the isodecyl chain.
¹³C NMR Resonances for the aromatic carbons and the aliphatic carbons of the isodecyl group.
³¹P NMR A single peak characteristic of a phosphate ester.
FTIR Characteristic peaks for P=O, P-O-C (aryl and alkyl), and C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound.

Diagrams

Synthesis Reaction

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Diphenyl_phosphorochloridate Diphenyl phosphorochloridate IDDP This compound Diphenyl_phosphorochloridate->IDDP Isodecanol Isodecyl Alcohol Isodecanol->IDDP Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct Reacts with HCl

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis and purification of this compound.

G start Start reaction_setup Reaction Setup (Anhydrous) start->reaction_setup addition Slow Addition of Diphenyl Phosphorochloridate at 0 °C reaction_setup->addition stirring Stir at Room Temperature addition->stirring workup Aqueous Work-up stirring->workup extraction Extraction with DCM workup->extraction washing Washing of Organic Layer extraction->washing drying Drying over Na₂SO₄ washing->drying concentration Solvent Removal drying->concentration purification Silica Gel Chromatography concentration->purification characterization Spectroscopic Characterization purification->characterization end End characterization->end

Caption: Experimental Workflow for IDDP Synthesis.

References

Application Notes and Protocols: Isodecyl Diphenyl Phosphate in Fire-Resistant Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of isodecyl diphenyl phosphate (B84403) (IDDP) in the formulation of fire-resistant hydraulic fluids. The information compiled is intended to guide researchers and professionals in understanding the properties, performance characteristics, and evaluation methods for these specialized fluids.

Introduction to Isodecyl Diphenyl Phosphate in Fire-Resistant Hydraulic Fluids

This compound (IDDP) is a phosphate ester utilized as a base stock and additive in the formulation of fire-resistant hydraulic fluids.[1] Phosphate esters, as a class, are recognized for their excellent fire resistance, thermal stability, and lubricity.[2][3] IDDP contributes to these properties, functioning as both a flame retardant and a plasticizer.[1] Fire-resistant hydraulic fluids are critical in applications where hydraulic systems operate in close proximity to ignition sources, such as in the steel, mining, and aviation industries.[4] The selection of a hydraulic fluid is a balance between performance, safety, and environmental considerations.[5]

Physicochemical and Performance Data

The inclusion of this compound in a hydraulic fluid formulation significantly influences its physical and chemical properties. The following tables summarize typical quantitative data for fire-resistant hydraulic fluids containing phosphate esters, including those with IDDP, often formulated to meet ISO Viscosity Grade (VG) 46.

Table 1: Typical Physical and Chemical Properties of Phosphate Ester-Based Fire-Resistant Hydraulic Fluids (ISO VG 46)

PropertyTypical ValueUnitTest Method
ISO Viscosity Grade46-ISO 3448
Kinematic Viscosity @ 40°C42 - 50cStISO 3104 / ASTM D445
Kinematic Viscosity @ 100°C~7.6cStISO 3104 / ASTM D445
Viscosity Index< 100-ASTM D2270
Density @ 15°C~1.121g/cm³ISO 3675 / ASTM D1298
Pour Point-18 to -25°CISO 3016 / ASTM D97
Flash Point (Cleveland Open Cup)> 230°CISO 2592 / ASTM D92
Fire Point (Cleveland Open Cup)> 330°CISO 2592 / ASTM D92
Autoignition Temperature> 500°CASTM D2155

Note: The exact values can vary depending on the specific formulation and manufacturer.

Table 2: Performance Characteristics of Phosphate Ester-Based Fire-Resistant Hydraulic Fluids

Performance TestTypical ResultsTest Method
Hydrolytic Stability ASTM D2619
Copper Weight Change< 0.2 mg/cm²
Total Acidity of Water Layer< 1.0 mg KOH
Fluid Acidity Change< 0.5 mg KOH/g
Rust Prevention No RustASTM D665 (A & B)
Wear Protection
Vane Pump Test (Weight Loss)< 120 mg (ring & vanes)ISO 20763
Four-Ball Wear (Scar Diameter)< 0.5 mmASTM D4172
Fire Resistance
Spray FlammabilityFM ApprovedFactory Mutual 6930

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of fire-resistant hydraulic fluids containing this compound.

ASTM D2619: Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)

This test method assesses the stability of hydraulic fluids in the presence of water.[6][7]

  • Apparatus: Pressure-type beverage bottles, oven with a rotating rack, copper test specimens.

  • Procedure:

    • A 75 g sample of the hydraulic fluid is mixed with 25 g of distilled water in a pressure-type beverage bottle.[7]

    • A polished copper test specimen is added to the mixture.[7]

    • The bottle is sealed and placed in an oven at 93°C (200°F) on a rotating rack (5 rpm) for 48 hours.[7]

    • After the test period, the bottle is cooled, and the contents are analyzed.

  • Analysis: The copper specimen is examined for weight change and appearance. The fluid's acid number change and the acidity of the water layer are determined.[7]

ASTM D665: Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water

This method evaluates the ability of the fluid to prevent the rusting of ferrous parts.[8][9][10]

  • Apparatus: Oil bath, beaker, stirrer, and a cylindrical steel test specimen.

  • Procedure:

    • 300 ml of the test fluid is mixed with 30 ml of either distilled water (Procedure A) or synthetic seawater (Procedure B).[9]

    • The mixture is heated to 60°C (140°F) in a beaker.[9]

    • A polished steel specimen is immersed in the stirred mixture for a specified duration, typically 4 or 24 hours.[9][10]

  • Analysis: At the end of the test, the steel specimen is visually inspected for any signs of rust. The result is reported as either "pass" (no rust) or "fail" (rust present).[9]

ISO 20763: Determination of Anti-Wear Properties of Hydraulic Fluids — Vane Pump Method

This standard specifies a procedure for determining the steel-on-steel anti-wear properties of hydraulic fluids using a vane pump.[11][12][13]

  • Apparatus: A hydraulic circuit with a vane pump, reservoir, heat exchanger, and pressure control.

  • Procedure:

    • Approximately 70 liters of the test fluid is circulated through the system.[11][12]

    • The pump is operated for 250 hours under specified conditions of speed, pressure, and temperature.[11][12] The temperature is controlled to maintain a specific fluid viscosity.[13]

  • Analysis: The weight loss of the pump's vanes and ring is measured to determine the anti-wear performance of the fluid.[11][13]

Factory Mutual (FM) 6930: Spray Flammability Test

This standard evaluates the flammability of industrial fluids to classify them as fire-resistant.[4][14][15][16][17]

  • Apparatus: A spray nozzle, a means to pressurize and heat the fluid, and an ignition source (e.g., a propane-air ring burner).[4][17]

  • Procedure:

    • The hydraulic fluid is heated and pressurized to specified conditions.

    • The fluid is then sprayed through a nozzle, creating an atomized mist.

    • The spray is exposed to a standardized ignition source.

  • Analysis: The test measures the chemical heat release rate of the fluid spray and the critical heat flux required for ignition. These values are used to calculate a Spray Flammability Parameter (SFP), which determines the fluid's fire-resistance classification.[15][16][18]

Visualizations

The following diagrams illustrate key concepts related to the application and evaluation of this compound in fire-resistant hydraulic fluids.

G cluster_fire Flame Retardancy Mechanism of Phosphate Esters High Temperature High Temperature Phosphate Ester (IDDP) Phosphate Ester (IDDP) High Temperature->Phosphate Ester (IDDP) causes decomposition Phosphoric Acid Formation Phosphoric Acid Formation Phosphate Ester (IDDP)->Phosphoric Acid Formation yields PO• Radicals PO• Radicals Phosphate Ester (IDDP)->PO• Radicals releases Polymer (Fluid) Polymer (Fluid) Char Layer Formation Char Layer Formation Polymer (Fluid)->Char Layer Formation Phosphoric Acid Formation->Char Layer Formation promotes Insulation & Oxygen Barrier Insulation & Oxygen Barrier Char Layer Formation->Insulation & Oxygen Barrier acts as Reduced Combustion Reduced Combustion Insulation & Oxygen Barrier->Reduced Combustion leads to Radical Scavenging in Gas Phase Radical Scavenging in Gas Phase PO• Radicals->Radical Scavenging in Gas Phase initiates Radical Scavenging in Gas Phase->Reduced Combustion

Flame Retardancy Mechanism of Phosphate Esters

G cluster_workflow Performance Evaluation Workflow for Fire-Resistant Hydraulic Fluids Fluid Formulation (with IDDP) Fluid Formulation (with IDDP) Physicochemical Properties Physicochemical Properties Fluid Formulation (with IDDP)->Physicochemical Properties Characterize Performance Testing Performance Testing Fluid Formulation (with IDDP)->Performance Testing Evaluate Fire Resistance Testing Fire Resistance Testing Fluid Formulation (with IDDP)->Fire Resistance Testing Assess Final Product Specification Final Product Specification Physicochemical Properties->Final Product Specification Viscosity (ASTM D445)\nDensity (ASTM D1298)\nPour Point (ASTM D97) Viscosity (ASTM D445) Density (ASTM D1298) Pour Point (ASTM D97) Physicochemical Properties->Viscosity (ASTM D445)\nDensity (ASTM D1298)\nPour Point (ASTM D97) Performance Testing->Final Product Specification Hydrolytic Stability (ASTM D2619)\nWear Resistance (ISO 20763)\nRust Prevention (ASTM D665) Hydrolytic Stability (ASTM D2619) Wear Resistance (ISO 20763) Rust Prevention (ASTM D665) Performance Testing->Hydrolytic Stability (ASTM D2619)\nWear Resistance (ISO 20763)\nRust Prevention (ASTM D665) Fire Resistance Testing->Final Product Specification Flash/Fire Point (ASTM D92)\nAutoignition Temp (ASTM D2155)\nSpray Flammability (FM 6930) Flash/Fire Point (ASTM D92) Autoignition Temp (ASTM D2155) Spray Flammability (FM 6930) Fire Resistance Testing->Flash/Fire Point (ASTM D92)\nAutoignition Temp (ASTM D2155)\nSpray Flammability (FM 6930)

Hydraulic Fluid Performance Evaluation Workflow

References

Application Notes and Protocols for Testing the Efficacy of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is an organophosphate compound primarily utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] As with many organophosphate compounds, there is a need to understand its biological effects and potential toxicity. These application notes provide detailed experimental protocols for assessing the cytotoxic and genotoxic potential of IDPP, which are crucial for evaluating its safety profile. The classic mechanism of organophosphate toxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine.[3][4] This document outlines in vitro methods to determine cell viability and DNA damage, as well as providing context for in vivo toxicological findings.

Data Presentation

The following table summarizes in vivo toxicological data from a study conducted by the National Institute of Environmental Health Sciences (NIEHS) on male Sprague Dawley rats administered Isodecyl diphenyl phosphate by gavage for 4 consecutive days.[5]

EndpointDose (mg/kg/day)Observation
Serum Cholinesterase Activity 66, 132, 264, 527, 1054Significant and marked decrease across all dosed groups.[5]
Relative Liver Weight 527, 1054Significantly increased.[5]
Absolute Liver Weight 1054Significantly increased.[5]
Serum Total Thyroxine (T4) 527, 1054Significantly decreased.[5]
Serum Total Cholesterol 527, 1054Significantly increased.[5]
Serum High-Density Lipoprotein (HDL) 527, 1054Significantly increased.[5]
Serum Bile Acids 264, 527, 1054Significantly decreased.[5]

Signaling Pathways and Experimental Workflow

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh Choline_uptake Choline Uptake ACh_synthesis ACh Synthesis Choline_uptake->ACh_synthesis ChAT Choline Acetyltransferase ChAT->ACh_synthesis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Choline_uptake Signal Signal Transduction AChR->Signal IDPP Isodecyl Diphenyl Phosphate (IDPP) IDPP->AChE Inhibits experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Line Selection and Culture idpp_prep IDPP Stock Solution Preparation cell_culture->idpp_prep dose_selection Dose Range Finding Study idpp_prep->dose_selection cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) dose_selection->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) dose_selection->genotoxicity ic50 IC50 Determination cytotoxicity->ic50 dna_damage Quantification of DNA Damage genotoxicity->dna_damage statistical_analysis Statistical Analysis ic50->statistical_analysis dna_damage->statistical_analysis report Report Generation statistical_analysis->report

References

Application Notes and Protocols for the Microbial Degradation of Isodecyl Diphenyl Phosphate (IDDP) in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial degradation of Isodecyl Diphenyl Phosphate (B84403) (IDDP), a widely used organophosphate ester flame retardant and plasticizer. The following sections detail the current understanding of its biodegradation in soil and water, including key microorganisms, degradation pathways, and influencing environmental factors. Detailed experimental protocols for studying IDDP degradation are also provided.

Application Notes

Isodecyl diphenyl phosphate (IDDP) is an organophosphate ester that can enter terrestrial and aquatic environments, where its persistence and potential toxicity are of concern.[1] Understanding the microbial degradation of IDDP is crucial for assessing its environmental fate and developing bioremediation strategies.

Biodegradation is considered a primary fate process for IDDP in soil and water.[2] The rate of degradation can be influenced by various environmental factors, including the presence of acclimated microbial populations, temperature, pH, and the availability of oxygen.[3]

Key Microbial Species:

A novel microbial enrichment culture has been shown to effectively degrade IDDP.[1] From this culture, three bacterial strains have been isolated and identified as efficient degraders:

  • Burkholderia cepacia ZY1

  • Sphingopyxis terrae ZY2

  • Amycolatopsis ZY3

While these individual strains demonstrate degradative capabilities, the complete enrichment culture exhibits higher degradation efficiency, suggesting synergistic interactions between different microbial species are important for effective breakdown.[1]

Degradation Pathways:

The microbial degradation of IDDP proceeds through a series of enzymatic reactions. The primary degradation mechanisms include hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation.[1] Key enzymes implicated in these processes are:

  • Phosphatase

  • Phosphodiesterase

  • Cytochrome P450

  • Hydroxylase

These enzymes work to cleave the phosphate ester bonds and modify the aromatic and aliphatic moieties of the IDDP molecule, ultimately leading to its breakdown.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the microbial degradation of this compound.

Table 1: Degradation Rates of this compound in Water

Concentration of IDDPMicrobial CultureDegradation RateTime (hours)Reference
1 mg/LEnriched Microbial Culture85.4%192[1]

Table 2: Half-life of this compound in Soil and Water

EnvironmentConditionHalf-lifeReference
Natural WatersAerobic~11 days or less[2]
SoilNot specified3,000 days (estimated)[4]
SedimentNot specified3,000 days (estimated)[4]
Surface WaterNot specified150 days (estimated)[4]

Note: The significant discrepancy in half-life values highlights the influence of specific environmental conditions and microbial populations on degradation rates.

Experimental Protocols

Detailed methodologies for key experiments to assess the microbial degradation of IDDP are provided below.

Protocol 1: Aerobic Biodegradation of IDDP in Aqueous Medium (Modified Sturm Test - OECD 301B)

This protocol is adapted from the OECD 301B guideline and is designed to evaluate the ultimate biodegradability of IDDP in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.[4][5]

1. Materials and Equipment:

  • Test substance: this compound (IDDP)

  • Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic wastewater.

  • Mineral medium (as per OECD 301B guidelines).

  • CO2-free air supply.

  • Incubation bottles (e.g., 2-4 L).

  • CO2 absorption bottles containing a known volume of Ba(OH)2 or NaOH solution.

  • Titration equipment or a total organic carbon (TOC) analyzer.

  • Magnetic stirrers.

  • Constant temperature room or water bath (22 ± 2°C).

2. Procedure:

  • Prepare the mineral medium according to the OECD 301B guideline.

  • Add the test substance (IDDP) to the incubation bottles to achieve a concentration that will yield sufficient CO2 for accurate measurement (typically 10-20 mg/L of total organic carbon).

  • Inoculate the medium with a small volume of activated sludge, prepared and pre-conditioned as described in the guideline.

  • Set up control flasks without the test substance (blanks) to determine the background CO2 evolution from the inoculum.

  • Set up a reference flask with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

  • Aerate the flasks with CO2-free air, which then passes through the CO2 absorption bottles.

  • Incubate the flasks in the dark at a constant temperature of 22 ± 2°C for 28 days.

  • Periodically (e.g., every 2-3 days), determine the amount of CO2 produced by titrating the remaining Ba(OH)2 or NaOH in the absorption bottles or by using a TOC analyzer.

  • Calculate the percentage biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).

3. Data Analysis:

  • Calculate the cumulative CO2 production for the test, blank, and reference flasks.

  • Subtract the mean CO2 production of the blanks from the test and reference flasks.

  • Express the biodegradation of IDDP as a percentage of the ThCO2.

Protocol 2: Aerobic Biodegradation of IDDP in Soil

This protocol is based on the principles of ISO 17556 and is designed to determine the ultimate aerobic biodegradability of IDDP in soil by measuring the evolved carbon dioxide.[3][6]

1. Materials and Equipment:

  • Test substance: this compound (IDDP).

  • Test soil: A well-characterized natural soil with known properties (pH, organic matter content, texture).

  • Reference material: A readily biodegradable polymer or substance (e.g., cellulose).

  • Test flasks (biometer flasks or similar).

  • CO2-free air supply (if conducting a continuous flow test).

  • CO2 traps containing alkali solution (e.g., NaOH).

  • Incubator or constant temperature room (20-28°C).

  • Analytical balance.

  • Titration equipment or a total organic carbon (TOC) analyzer.

2. Procedure:

  • Prepare the soil by sieving and adjusting the moisture content to 40-60% of the water-holding capacity.

  • Mix a known amount of IDDP with the soil. The concentration should be high enough to produce a measurable amount of CO2.

  • Prepare control flasks with soil only (blanks) and flasks with soil and the reference material.

  • Place the soil mixtures into the test flasks.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 60-180 days).

  • Measure the evolved CO2 at regular intervals by titrating the alkali solution in the CO2 traps or by another suitable method.

  • Ensure the soil moisture is maintained throughout the experiment.

3. Data Analysis:

  • Calculate the net cumulative CO2 evolved from the test substance by subtracting the amount evolved in the blank controls.

  • Calculate the percentage of mineralization by dividing the net cumulative CO2 evolved by the theoretical amount of CO2 that could be produced from the added IDDP.

Protocol 3: Analysis of IDDP and its Metabolites by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of IDDP and its potential degradation products in water or soil extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

1. Sample Preparation (Water):

  • Filter the water sample through a 0.45 µm filter.

  • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. Select an appropriate SPE cartridge (e.g., C18) based on the polarity of IDDP and its expected metabolites.

  • Elute the analytes from the SPE cartridge with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Sample Preparation (Soil):

  • Extract the soil sample with an appropriate solvent or solvent mixture (e.g., acetonitrile/water) using techniques such as sonication or accelerated solvent extraction (ASE).

  • Centrifuge the extract and collect the supernatant.

  • Concentrate the extract and perform a clean-up step, if necessary, using SPE.

  • Reconstitute the final extract in the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of organophosphate esters and their metabolites.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. The choice will depend on the specific analytes.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of IDDP and its expected metabolites. This requires optimization of precursor and product ions for each compound.

    • Data Acquisition: Acquire data for specific MRM transitions for each analyte.

4. Data Analysis and Quantification:

  • Develop a calibration curve using standards of IDDP and any available metabolite standards.

  • Quantify the concentration of IDDP and its metabolites in the samples by comparing their peak areas to the calibration curve.

Visualizations

Microbial_Degradation_Pathway_of_IDDP IDDP This compound (IDDP) Hydrolysis Hydrolysis IDDP->Hydrolysis Phosphatase, Phosphodiesterase Hydroxylation Hydroxylation IDDP->Hydroxylation Cytochrome P450, Hydroxylase Intermediates1 Diphenyl Phosphate & Isodecanol Hydrolysis->Intermediates1 Intermediates2 Hydroxylated IDDP Hydroxylation->Intermediates2 Other_Reactions Methylation, Carboxylation, Glycosylation Intermediates3 Further Modified Intermediates Other_Reactions->Intermediates3 Intermediates1->Other_Reactions Intermediates2->Other_Reactions Mineralization Mineralization (CO2 + H2O + Phosphate) Intermediates3->Mineralization

Caption: Proposed microbial degradation pathway of this compound (IDDP).

Experimental_Workflow_for_IDDP_Degradation_Study cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Data Interpretation Sample_Collection Collect Soil or Water Sample Microcosm_Setup Set up Microcosms (with and without IDDP) Sample_Collection->Microcosm_Setup Incubation Incubate under Controlled Conditions Microcosm_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction & Clean-up Sampling->Extraction Instrumental_Analysis GC-MS or LC-MS/MS Analysis Extraction->Instrumental_Analysis Data_Processing Quantify IDDP and Metabolites Instrumental_Analysis->Data_Processing Degradation_Kinetics Determine Degradation Rate and Half-life Data_Processing->Degradation_Kinetics Pathway_Identification Identify Degradation Products and Propose Pathway Data_Processing->Pathway_Identification

Caption: General experimental workflow for studying the microbial degradation of IDDP.

References

Isodecyl Diphenyl Phosphate: A Chelating Agent for Enhanced Polymer Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is a versatile organophosphate compound widely utilized as a secondary antioxidant and chelating agent in the stabilization of various polymers. Its primary function is to mitigate the degradation of polymers initiated by heat, light, and residual metal catalysts from the polymerization process. This document provides detailed application notes and experimental protocols for leveraging IDPP as a chelating agent to enhance polymer stability, with a particular focus on Polyvinyl Chloride (PVC) formulations. IDPP's efficacy stems from its dual-action mechanism: scavenging hydroperoxides and chelating metal ions, which are known to catalyze polymer degradation pathways.[1] This synergistic action leads to improved thermal stability, color retention, and overall longevity of the polymer product.

Mechanism of Action

The stabilizing effect of isodecyl diphenyl phosphate in polymers is primarily attributed to two key chemical processes:

  • Hydroperoxide Decomposition: During polymer processing and aging, hydroperoxides (ROOH) are formed, which are unstable and can decompose into highly reactive radicals that propagate degradation.[2] IDPP, as a phosphite (B83602) ester, efficiently decomposes these hydroperoxides into non-radical, stable alcohol products, thereby interrupting the degradation cycle.[2]

  • Metal Ion Chelation: Residual metal catalysts (e.g., zinc, calcium, cadmium from primary stabilizers like metal stearates) can act as Lewis acids and catalyze the dehydrochlorination of PVC, a primary degradation pathway that leads to discoloration and embrittlement.[1][3] IDPP acts as a chelating agent, binding to these metal ions to form stable complexes. This sequestration prevents the metal ions from participating in catalytic degradation reactions, a phenomenon particularly important in preventing "zinc burning," where the formation of zinc chloride (a strong Lewis acid) accelerates degradation.[1][4]

Data Presentation

The following tables summarize the expected performance improvements in PVC formulations when incorporating this compound. The data is compiled from various sources and represents typical results.

Table 1: Thermal Stability of PVC Formulations

FormulationOnset Decomposition Temp (°C) (TGA)Temperature at 5% Mass Loss (°C) (TGA)Temperature at 10% Mass Loss (°C) (TGA)
PVC (Control)~280~300~320
PVC + Ca/Zn Stearate~290~315~335
PVC + Ca/Zn Stearate + IDPP~305~330~350

Note: Data are illustrative and can vary based on the specific formulation and processing conditions.

Table 2: Color Stability of PVC Formulations After Thermal Aging

FormulationYellowness Index (YI) - InitialYellowness Index (YI) - After 60 min @ 180°C
PVC (Control)~5> 50
PVC + Ca/Zn Stearate~3~30
PVC + Ca/Zn Stearate + IDPP~3~15

Note: Yellowness Index measured according to ASTM E313. Lower values indicate better color stability.

Table 3: Mechanical Properties of PVC Formulations

FormulationTensile Strength (MPa)Elongation at Break (%)
PVC (Control)~40~150
PVC + Ca/Zn Stearate~42~180
PVC + Ca/Zn Stearate + IDPP~45~200

Note: Mechanical properties can be influenced by the plasticizer content and other additives.

Experimental Protocols

Protocol 1: Preparation of Stabilized PVC Formulations

This protocol describes the preparation of PVC sheets for evaluating the performance of this compound.

Materials:

  • PVC resin (K-value 65-67)

  • Primary stabilizer (e.g., Calcium Stearate, Zinc Stearate)

  • This compound (IDPP)

  • Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • Other additives as required (e.g., lubricants, fillers)

Equipment:

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for preparing test specimens

Procedure:

  • Compounding:

    • Pre-weigh all the components of the formulation. A typical formulation might be:

      • PVC Resin: 100 phr (parts per hundred resin)

      • DOP: 40 phr

      • Calcium Stearate: 0.5 phr

      • Zinc Stearate: 0.2 phr

      • IDPP: 1.0 phr

    • Add the PVC resin to the high-speed mixer.

    • Sequentially add the plasticizer, primary stabilizers, and IDPP while mixing.

    • Mix at high speed until a homogeneous dry blend is obtained (typically 5-10 minutes).

  • Milling:

    • Preheat the two-roll mill to the desired processing temperature (e.g., 170-180°C).[5]

    • Transfer the PVC compound to the mill and begin the milling process.

    • Continuously cut and fold the material on the rolls to ensure homogeneity.

    • Mill for a specified time (e.g., 5-10 minutes) to form a uniform sheet.

  • Molding:

    • Cut the milled sheet into appropriate sizes for the mold.

    • Preheat the hydraulic press to the molding temperature (e.g., 180-190°C).

    • Place the PVC sheet into the mold and place the mold in the press.

    • Apply a low pressure initially to allow the material to flow and fill the mold cavity.

    • Increase the pressure to the final molding pressure (e.g., 10-15 MPa) and hold for a specified time (e.g., 5 minutes).

    • Cool the mold under pressure using the press's cooling system.

    • Once cooled, remove the molded sheet from the mold.

  • Specimen Preparation:

    • Cut the molded sheets into the required dimensions for the various characterization tests using appropriate dies or cutting tools.

Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Standard: ISO 11358

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the prepared PVC specimen into the TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur.

Protocol 3: Evaluation of Color Stability (Yellowness Index)

Standard: ASTM E313

Equipment:

  • Spectrophotometer or Colorimeter

  • Controlled temperature oven for thermal aging

Procedure:

  • Initial Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the initial yellowness index (YI) of the prepared PVC specimens.[6][7][8]

  • Thermal Aging:

    • Place the PVC specimens in a preheated oven at a specified temperature (e.g., 180°C).

    • Remove specimens at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).

  • Final Measurement:

    • Allow the aged specimens to cool to room temperature.

    • Measure the yellowness index of the aged specimens.

    • Compare the change in YI over time for the different formulations.

Protocol 4: Evaluation of Mechanical Properties (Tensile Strength and Elongation at Break)

Standard: ASTM D638

Equipment:

  • Universal Testing Machine (UTM) with an appropriate load cell and grips

  • Extensometer (optional, for more accurate strain measurement)

Procedure:

  • Condition the dog-bone shaped test specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer if used.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength (maximum stress) and elongation at break from the recorded data.

Mandatory Visualization

Polymer_Stabilization_Workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Characterization PVC_Resin PVC Resin Mixing High-Speed Mixing PVC_Resin->Mixing Plasticizer Plasticizer (DOP) Plasticizer->Mixing Primary_Stabilizer Primary Stabilizer (Ca/Zn Stearate) Primary_Stabilizer->Mixing IDPP IDPP IDPP->Mixing Milling Two-Roll Milling Mixing->Milling Homogeneous Dry Blend Molding Compression Molding Milling->Molding Uniform Sheet TGA Thermal Stability (TGA) Molding->TGA Test Specimen YI Color Stability (YI) Molding->YI Tensile Mechanical Properties Molding->Tensile Chelation_Mechanism cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization by IDPP PVC PVC Chain Heat Heat/Shear PVC->Heat HCl_release Dehydrochlorination (HCl Release) Heat->HCl_release Polyene Polyene Formation (Discoloration) HCl_release->Polyene ZnCl2_formation ZnCl2 Formation (from Zn Stearate) HCl_release->ZnCl2_formation Catalysis Catalytic Degradation ZnCl2_formation->Catalysis Strong Lewis Acid Zn_Chelation Chelation of Zn2+ ZnCl2_formation->Zn_Chelation Catalysis->HCl_release IDPP Isodecyl Diphenyl Phosphate (IDPP) IDPP->Zn_Chelation Stable_Complex Stable Zn-IDPP Complex Zn_Chelation->Stable_Complex Stable_Complex->Catalysis Inhibition Hydroperoxide_Decomposition cluster_oxidation Polymer Oxidation cluster_decomposition IDPP Action Polymer_Radical Polymer Radical (R•) Oxygen Oxygen (O2) Polymer_Radical->Oxygen Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Polymer_Chain Polymer Chain (RH) Peroxy_Radical->Polymer_Chain Hydroperoxide Hydroperoxide (ROOH) Polymer_Chain->Hydroperoxide Hydroperoxide->Polymer_Radical Degradation Propagation Decomposition Decomposition Hydroperoxide->Decomposition IDPP IDPP (Phosphite Ester) IDPP->Decomposition Stable_Products Stable Alcohol (ROH) + Oxidized Phosphate Decomposition->Stable_Products Stable_Products->Polymer_Radical Inhibition

References

Application Notes and Protocols: Isodecyl Diphenyl Phosphate (IDPP) in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is a non-halogenated organophosphate flame retardant and plasticizer utilized in various polymer systems, including polyurethane (PU). Its application in PU formulations is driven by the need to meet stringent fire safety standards while maintaining or enhancing the physical properties of the final material. IDPP offers a favorable toxicological profile compared to halogenated flame retardants, which can release corrosive and toxic gases upon combustion.[1] These notes provide a comprehensive overview of the formulation, mechanism of action, and evaluation of IDPP in polyurethane systems.

Mechanism of Action

Organophosphorus flame retardants like IDPP can act in both the condensed (solid) and gas phases to inhibit combustion.[2][3]

  • Condensed Phase Action: During thermal decomposition, IDPP can form phosphoric acid and polyphosphoric acid. These compounds promote the dehydration and charring of the polyurethane matrix.[3] The resulting char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatile compounds.[2][3]

  • Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase. These radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame, effectively "poisoning" the fire.[4]

Applications in Polyurethane Systems

IDPP is primarily used as an additive flame retardant in both rigid and flexible polyurethane foams.[5][6] Due to its plasticizing effect, it can also modify the mechanical properties of the polyurethane, which must be considered during formulation.[7] Common applications include:

  • Automotive interiors

  • Building and construction insulation

  • Upholstered furniture

  • Electronic enclosures

Quantitative Data on Performance

While specific data for Isodecyl Diphenyl Phosphate is limited in publicly available literature, the following tables summarize representative data for similar organophosphate flame retardants, such as Triphenyl Phosphate (TPP), in polyurethane foam systems. This data illustrates the expected performance improvements.

Table 1: Effect of Organophosphate Flame Retardant (TPP) Loading on Flammability Properties of Polyurethane Foam

FormulationFlame RetardantLoading (php)*Limiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Char Yield (%)UL 94 Rating
Control PUNone0~19~783< 5No Rating
PU-FR1TPP10IncreasedReducedIncreasedHB
PU-FR2TPP20Further IncreasedFurther ReducedFurther IncreasedHB

*php: parts per hundred parts of polyol (Data is illustrative, based on trends observed for TPP in polyurethane foams.[5])

Table 2: Effect of Organophosphate Flame Retardant (TPP) on Mechanical Properties of Polyurethane Foam

FormulationFlame RetardantLoading (php)*Compressive Strength (kPa)Tensile Strength (MPa)Elongation at Break (%)
Control PUNone0BaselineBaselineBaseline
PU-FR1TPP10Slight DecreaseSlight DecreaseIncrease
PU-FR2TPP20Further DecreaseFurther DecreaseFurther Increase

*php: parts per hundred parts of polyol (Data is illustrative, based on the known plasticizing effects of phosphate esters.[7])

Experimental Protocols

Protocol for the Formulation of Flame-Retardant Polyurethane Foam with IDPP

This protocol describes a general method for preparing rigid polyurethane foam using a two-component system.

Materials:

  • Polyol (e.g., sucrose/glycerin-based polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (IDPP)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, accurately weigh the required amount of polyol.

    • Add the desired loading level of this compound (e.g., 5, 10, 15 php) to the polyol.

    • Add the surfactant and catalyst to the mixture.

    • If using a physical blowing agent (e.g., pentane), add it to the premix. If using water as a chemical blowing agent, it is also added at this stage.

    • Thoroughly mix all components using a mechanical stirrer at a moderate speed (e.g., 1000 rpm) for 60 seconds, ensuring a homogeneous mixture.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) based on the desired isocyanate index (typically 105-115).

    • Add Component B to Component A and immediately begin vigorous mechanical stirring at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold.

    • Allow the foam to rise freely. Record characteristic times: cream time, gel time, and tack-free time.

    • Allow the foam to cure at room temperature for at least 24 hours before demolding and post-curing.

  • Post-Curing:

    • Post-cure the foam samples in an oven at 70°C for 24 hours to ensure complete reaction.

    • Condition the samples at standard laboratory conditions (23°C, 50% relative humidity) for at least 24 hours before testing.

Protocol for Flammability Testing

5.2.1. Limiting Oxygen Index (LOI)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

  • Standard: ASTM D2863 / ISO 4589-2[8]

  • Apparatus: LOI instrument.

  • Procedure:

    • Prepare a vertically oriented specimen of the polyurethane foam of specified dimensions.

    • Place the specimen in the test chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. The oxygen concentration is adjusted in successive runs until the minimum concentration that supports combustion for a specified time or extent of burning is determined.

5.2.2. UL 94 Vertical and Horizontal Burning Tests

These tests assess the burning characteristics of plastic materials in response to a small flame.[9][10]

  • Standard: UL 94[9][10]

  • Apparatus: UL 94 test chamber.

  • Procedure (Vertical Test - V-0, V-1, V-2):

    • A rectangular bar specimen is held vertically.

    • A specified flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • A second flame application of 10 seconds is made after the flaming from the first application ceases. The durations of flaming and glowing are recorded.

    • A layer of cotton is placed below the specimen to determine if flaming drips ignite it.

    • Classification (V-0, V-1, or V-2) is based on the flaming and glowing times and whether the cotton is ignited.[10]

  • Procedure (Horizontal Test - HB):

    • A rectangular bar specimen is held horizontally.

    • A specified flame is applied to the free end for 30 seconds.

    • The rate of burning is measured between two marked points.

    • Classification as HB is based on the burning rate not exceeding a specified value.[10]

5.2.3. Cone Calorimetry

This test measures the heat release rate and other combustion parameters of a material under controlled heat flux conditions.[11]

  • Standard: ASTM E1354 / ISO 5660[11]

  • Apparatus: Cone calorimeter.

  • Procedure:

    • A horizontal specimen is exposed to a specified radiant heat flux (e.g., 35 or 50 kW/m²).

    • The specimen is ignited by a spark igniter.

    • Combustion gases are collected and analyzed to determine the heat release rate based on oxygen consumption.

    • Other parameters such as time to ignition, mass loss rate, smoke production, and CO/CO₂ yield are also measured.

Visualizations

G cluster_polyurethane_synthesis Polyurethane Foam Synthesis Workflow Polyol Polyol Premix Component A: Polyol Premix Polyol->Premix IDPP This compound (IDPP) IDPP->Premix Additives Surfactant, Catalyst, Blowing Agent Additives->Premix Mixing High-Speed Mixing Premix->Mixing pMDI Component B: pMDI pMDI->Mixing Foaming_Curing Foaming and Curing Mixing->Foaming_Curing PU_Foam Flame-Retardant PU Foam Foaming_Curing->PU_Foam

Figure 1. Workflow for Polyurethane Foam Synthesis with IDPP.

G cluster_combustion Flame Retardant Mechanism of IDPP cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat PU_IDPP Polyurethane + IDPP Heat->PU_IDPP Phosphoric_Acid Phosphoric/Polyphosphoric Acid PU_IDPP->Phosphoric_Acid Decomposition PO_radicals Volatile PO• Radicals PU_IDPP->PO_radicals Decomposition PU_Matrix PU Matrix Phosphoric_Acid->PU_Matrix Catalyzes Dehydration Char_Layer Insulating Char Layer Volatiles Reduced Flammable Volatiles Char_Layer->Volatiles Acts as Barrier PU_Matrix->Char_Layer Promotes Charring H_OH_radicals H•, OH• Radicals (in flame) PO_radicals->H_OH_radicals Scavenges Inert_Products Inert Products H_OH_radicals->Inert_Products Quenches Flame

Figure 2. Flame Retardant Signaling Pathway of IDPP.

G cluster_testing_workflow Flammability Testing Workflow PU_Sample Cured PU Foam Sample LOI_Test LOI Test (ASTM D2863) PU_Sample->LOI_Test UL94_Test UL 94 Test PU_Sample->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) PU_Sample->Cone_Test LOI_Result LOI Value (%) LOI_Test->LOI_Result UL94_Rating UL 94 Rating (V-0, HB, etc.) UL94_Test->UL94_Rating Cone_Data Heat Release Rate, etc. Cone_Test->Cone_Data

Figure 3. Experimental Workflow for Flammability Testing.

References

Troubleshooting & Optimization

Isodecyl diphenyl phosphate hydrolysis under acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the hydrolysis of isodecyl diphenyl phosphate (B84403) (IDDP) under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is isodecyl diphenyl phosphate and why is its hydrolysis a subject of study?

This compound (IDDP) is an organophosphate ester used as a flame retardant and plasticizer. Studying its hydrolysis is crucial for understanding its environmental fate, persistence, and potential degradation pathways. In drug development, understanding the stability of phosphate ester bonds is critical, as they are present in some prodrugs and biomolecules.

Q2: Under what conditions does this compound hydrolyze?

This compound, an aryl phosphate, is generally resistant to hydrolysis at neutral pH. Significant hydrolysis is expected to occur only under strongly acidic or alkaline conditions (pH 8-9 and above).[1]

Q3: What are the expected hydrolysis products of this compound?

The primary hydrolysis of this compound is expected to yield either:

  • Phenol (B47542) and isodecyl phenyl phosphate

  • Isodecanol and diphenyl phosphate [1]

Further hydrolysis of the resulting diesters is generally much slower than the initial hydrolysis of the triester.[2][3]

Q4: Is there quantitative data available for the hydrolysis rate of this compound?

There is no specific experimental data published for the hydrolysis rate of this compound.[1] However, data from close structural analogs like triphenyl phosphate (TPP) can be used to estimate its behavior.

Quantitative Data Summary

Since specific hydrolysis data for this compound is not available, the following table summarizes the hydrolysis half-lives for its close structural analog, triphenyl phosphate (TPP), at 25°C. This data can provide a reasonable approximation for experimental design.

pHConditionHalf-life (t½)
5Acidic>28 days
7Neutral19 days
8.2Alkaline7.5 days
9Alkaline3 days
9.5Alkaline1.3 days

(Data sourced from studies on Triphenyl Phosphate (TPP) as a structural analog).[2][4][5][6]

Hydrolysis Pathways

The hydrolysis of this compound can proceed through different mechanisms depending on the pH.

hydrolysis_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_alkaline Alkaline-Catalyzed Hydrolysis IDDP_acid This compound products_acid Isodecanol + Diphenyl Phosphate IDDP_acid->products_acid C-O bond cleavage favored H3O H₃O⁺ IDDP_alkaline This compound products_alkaline Phenol + Isodecyl Phenyl Phosphate IDDP_alkaline->products_alkaline P-O bond cleavage favored OH OH⁻

Caption: Mechanisms of IDDP hydrolysis under acidic and alkaline conditions.

Experimental Protocols

This section provides a detailed methodology for studying the hydrolysis of this compound.

Objective: To determine the hydrolysis rate of this compound under specific acidic or alkaline conditions.

Materials:

  • This compound (IDDP)

  • Buffer solutions of desired pH (e.g., pH 4, 9, 10)

  • Acetonitrile (B52724) or other suitable organic solvent

  • High-purity water

  • Quenching solution (e.g., a buffer to neutralize the reaction)

  • Analytical standards: phenol, isodecanol, diphenyl phosphate

  • HPLC or GC-MS system

Experimental Workflow Diagram:

experimental_workflow prep Prepare Stock Solution of IDDP in Acetonitrile reaction Initiate Hydrolysis: Add stock to buffered aqueous solution prep->reaction sampling Collect Aliquots at Timed Intervals reaction->sampling quench Quench Reaction (e.g., neutralization) sampling->quench analysis Analyze Samples by HPLC or GC-MS quench->analysis data Determine Concentrations and Calculate Rate Constants analysis->data

Caption: General experimental workflow for studying IDDP hydrolysis.

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile, due to its low water solubility.[1][7]

  • Reaction Setup: In a temperature-controlled vessel, add the desired pH buffer solution. To initiate the reaction, add a small volume of the IDDP stock solution to the buffer with vigorous stirring to ensure dissolution. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate (more frequent for highly alkaline conditions).

  • Quenching: Immediately quench the reaction in the collected aliquots by adding a solution that neutralizes the pH, thus stopping the hydrolysis.

  • Sample Analysis: Analyze the quenched samples for the concentration of the remaining this compound and the formation of hydrolysis products.

    • HPLC-UV: A common method for analyzing organophosphate esters and their degradation products. A C18 column is often used with a mobile phase gradient of acetonitrile and water.

    • GC-MS: This technique is particularly useful for identifying and quantifying the volatile hydrolysis products like phenol and isodecanol. Derivatization may be necessary for less volatile products.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) of the hydrolysis reaction under the tested conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no observable hydrolysis Reaction is too slow at the tested pH and temperature.Increase the pH (for alkaline hydrolysis) or the temperature. Be aware that temperature will affect the reaction rate. For acidic conditions, a stronger acid may be needed.
Poor reproducibility of results Incomplete dissolution of IDDP due to its low water solubility. Temperature fluctuations. Inconsistent sample quenching.Use a co-solvent like acetonitrile, but keep its concentration minimal and consistent across all experiments. Ensure the reaction vessel is in a tightly controlled temperature bath. Standardize the quenching procedure.
Difficulty in quantifying hydrolysis products Low concentrations of products. Co-elution of peaks in chromatography. Degradation of products during analysis.Use a more sensitive analytical technique (e.g., LC-MS/MS). Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature, or column). Ensure that the analytical standards are stable under the analysis conditions.
Unexpected peaks in chromatogram Impurities in the IDDP standard. Secondary degradation products. Contamination from labware.Run a blank analysis of your solvents and buffers. Analyze the starting IDDP material for purity. Consider the possibility of further degradation of the primary hydrolysis products.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Isodecyl Diphenyl Phosphate (IDPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isodecyl Diphenyl Phosphate (B84403) (IDPP) to improve the thermal stability of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation and evaluation of Isodecyl Diphenyl Phosphate in polymer formulations.

Issue Potential Cause(s) Recommended Solution(s)
Poor Dispersion of IDPP in the Polymer Matrix - Inadequate mixing time or intensity.- High viscosity of the polymer melt.- Incompatibility between the non-polar polymer and the polar phosphate ester.- Increase mixing time and/or shear rate during compounding.- Optimize processing temperature to reduce melt viscosity without degrading the polymer.- Consider the use of a compatibilizer or surfactant to improve interfacial adhesion.
Inconsistent Thermal Stability Results (TGA/DSC) - Non-homogeneous distribution of IDPP.- Variation in sample size or preparation for analysis.- Instrument calibration drift.- Ensure consistent and thorough mixing of the masterbatch before processing.- Use a consistent sample mass (5-10 mg for TGA) and ensure representative sampling from the bulk material.- Regularly calibrate thermal analysis equipment according to manufacturer guidelines.
Reduced Mechanical Properties of the Final Polymer - Plasticization effect of IDPP, leading to decreased tensile strength and modulus.- Agglomeration of IDPP acting as stress concentration points.- Optimize the concentration of IDPP to balance thermal stability and mechanical performance.- Improve dispersion through better mixing or the use of compatibilizers.- Consider blending with reinforcing fillers to compensate for the loss in mechanical strength.
Leaching or Blooming of IDPP on the Polymer Surface - Exceeding the solubility limit of IDPP in the polymer.- Post-processing thermal history causing migration.- Reduce the loading concentration of IDPP.- Incorporate a more compatible polymer blend component.- Anneal the polymer at a temperature below its melting point to stabilize the morphology.
Discoloration of the Polymer During Processing - Thermal degradation of the polymer or IDPP at high processing temperatures.- Presence of impurities in the polymer or additive.- Lower the processing temperature and/or reduce processing time.- Ensure all components are dry and free of contaminants before mixing.- Use a nitrogen purge during processing to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound improves the thermal stability of polymers?

This compound (IDPP) functions as a flame retardant through a combination of condensed-phase and gas-phase actions. In the condensed phase, upon heating, it decomposes to form phosphoric acid, which promotes the charring of the polymer. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and reducing the release of flammable volatiles. In the gas phase, the phosphorus-containing radicals released during decomposition can interrupt the free-radical chain reactions of combustion.

2. Is this compound compatible with all types of polymers?

IDPP, a phosphate ester, generally exhibits good compatibility with polar polymers such as PVC, acrylates, and polycarbonates.[1] Its compatibility with non-polar polymers like polyethylene (B3416737) and polypropylene (B1209903) can be more challenging and may require the use of compatibilizers to ensure uniform dispersion and prevent phase separation.[2]

3. What is the typical loading concentration of this compound in a polymer formulation?

The optimal concentration of IDPP depends on the specific polymer, the desired level of thermal stability, and the requirements for other properties such as mechanical strength and flexibility. Generally, loading levels can range from 5 to 20 wt%. It is recommended to perform a loading study to determine the most effective concentration for your application.

4. How does this compound affect the mechanical properties of polymers?

As a plasticizer, IDPP can increase the flexibility and reduce the brittleness of polymers.[1] However, this plasticizing effect can also lead to a decrease in tensile strength and modulus. The extent of this effect is dependent on the concentration of IDPP and its interaction with the polymer matrix.

5. Are there any safety precautions I should take when handling this compound?

While this compound is not classified as a hazardous substance, it is recommended to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation in the working area to avoid inhalation of any vapors, especially at elevated temperatures. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Quantitative Data on Thermal Stability Improvement

The following table provides representative data on the effect of this compound (IDPP) on the thermal stability of common polymers. Note: These values are illustrative and can vary based on the specific grade of polymer, processing conditions, and the presence of other additives.

Polymer IDPP Concentration (wt%) Onset Decomposition Temperature (T-5%) (°C) Temperature at Max Decomposition Rate (T-max) (°C) Limiting Oxygen Index (LOI) (%)
PVC 024529024
1026031028
2027532532
Polycarbonate (PC) 048051026
1049552530
2050553535
Polyethylene (PE) 038042018
1039043022
2040044025

Experimental Protocols

Protocol 1: Preparation of Polymer Composites with this compound

Objective: To prepare polymer-IDPP composite samples for thermal and mechanical analysis.

Materials:

  • Polymer resin (e.g., PVC, PC, PE) in pellet or powder form

  • This compound (IDPP)

  • Compatibilizer (if required for non-polar polymers)

  • Internal mixer or twin-screw extruder

  • Compression molding machine or injection molder

  • Analytical balance

Procedure:

  • Drying: Dry the polymer resin at the recommended temperature and time to remove any absorbed moisture.

  • Premixing: In a sealed container, accurately weigh the required amounts of polymer resin, IDPP, and any other additives (e.g., compatibilizer). For liquid IDPP, it can be pre-blended with a small portion of the polymer powder to create a masterbatch for easier handling.

  • Melt Compounding:

    • Internal Mixer: Set the mixer to the appropriate temperature and rotor speed for the specific polymer. Add the premixed components and mix for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion.

    • Twin-Screw Extruder: Feed the premixed components into the extruder using a gravimetric feeder. Set the temperature profile and screw speed according to the polymer's processing guidelines. The extrudate can be pelletized for further processing.

  • Sample Molding:

    • Compression Molding: Place the compounded material into a pre-heated mold. Apply pressure and heat for a specified duration to form sheets or plaques of the desired thickness.

    • Injection Molding: Use the compounded pellets to injection mold standardized test specimens (e.g., tensile bars, impact bars).

  • Conditioning: Allow the molded samples to cool to room temperature and condition them under standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the effect of IDPP on the thermal degradation profile of the polymer.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen or air supply

  • Sample pans (e.g., alumina, platinum)

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned polymer composite. Ensure the sample is free from any surface contaminants.

  • Instrument Setup:

    • Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

    • Place the sample in the TGA pan.

    • Set the purge gas (typically nitrogen for pyrolysis studies) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is beyond the complete decomposition of the polymer (e.g., 600-800°C).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine key parameters from the TGA curve:

      • Onset Decomposition Temperature (T-onset or T-5%): The temperature at which a 5% mass loss occurs.

      • Temperature at Maximum Decomposition Rate (T-max): The peak temperature of the derivative thermogravimetric (DTG) curve.

      • Residue at Final Temperature: The percentage of mass remaining at the end of the experiment, which can indicate char formation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Drying Drying of Polymer Premixing Premixing Polymer & IDPP Drying->Premixing Compounding Melt Compounding Premixing->Compounding Molding Sample Molding Compounding->Molding Conditioning Conditioning Molding->Conditioning TGA Thermogravimetric Analysis (TGA) Conditioning->TGA LOI Limiting Oxygen Index (LOI) Test Conditioning->LOI Mechanical Mechanical Testing Conditioning->Mechanical Data_Analysis Data Analysis TGA->Data_Analysis LOI->Data_Analysis Mechanical->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the effect of IDPP on polymers.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_IDPP Polymer + IDPP Heat Heat Polymer_IDPP->Heat Decomposition IDPP Decomposition Heat->Decomposition Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Volatile_Radicals Volatile Phosphorus Radicals Decomposition->Volatile_Radicals Char_Formation Char Layer Formation Phosphoric_Acid->Char_Formation Insulation Insulation & Reduced Volatiles Char_Formation->Insulation Flame Flame Insulation->Flame Inhibits Quenching Radical Quenching Volatile_Radicals->Quenching Combustion_Radicals Combustion Radicals (H•, OH•) Combustion_Radicals->Quenching Inert_Products Inert Products Quenching->Inert_Products Inert_Products->Flame Inhibits

Caption: Mechanism of action for organophosphate flame retardants like IDPP.

References

Challenges in the detection of Isodecyl diphenyl phosphate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the detection of Isodecyl diphenyl phosphate (B84403) (IDPP) in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing Isodecyl diphenyl phosphate (IDPP) in complex matrices?

A1: The primary challenges stem from its physicochemical properties and the nature of the samples being analyzed. Key difficulties include:

  • Matrix Effects: Complex matrices like plasma, tissue, soil, and food contain numerous endogenous components (e.g., lipids, proteins, humic acids) that can interfere with the analysis. These interferences can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[1] In lipid-rich samples, phospholipids (B1166683) are a major concern.[2][3]

  • Sample Preparation: Efficiently extracting the semi-volatile and hydrophobic IDPP from complex samples without losing the analyte or introducing contaminants is difficult.[4][5] The process often requires multiple steps, including extraction, cleanup, and concentration.

  • Low Concentrations: IDPP is often present at trace levels in environmental and biological samples, requiring highly sensitive analytical methods for detection and quantification.

  • Co-elution: Structurally similar compounds, including other organophosphate esters (OPEs) or plasticizers, can co-elute with IDPP during chromatographic separation, making accurate identification and quantification challenging.[6]

  • Thermal Instability: Although IDPP has a high boiling point, it can be susceptible to degradation at elevated temperatures used in GC inlets, potentially leading to poor peak shape and reproducibility.[7][8]

Q2: Which analytical technique is better for IDPP analysis: GC-MS or LC-MS/MS?

A2: Both techniques are widely used, and the choice depends on the specific application, matrix, and available instrumentation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a robust technique for analyzing semi-volatile compounds like IDPP.[9] It often provides excellent chromatographic resolution. However, challenges can include the need for derivatization for some OPEs (though not typically for IDPP), potential thermal degradation in the injector, and matrix interferences that can affect peak shape.[6][10]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace levels of IDPP in complex biological and environmental matrices.[11][12] It avoids the high temperatures of a GC inlet, reducing the risk of thermal degradation. The main challenge with LC-MS/MS is its susceptibility to matrix effects, particularly ion suppression from co-eluting phospholipids in biological samples.[1][3]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of IDPP?

A3: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. A combination of strategies is most effective:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering components like lipids and proteins.[1] For lipid-rich samples, sorbents like primary secondary amine (PSA) have shown good performance.[1]

  • Chromatographic Separation: Optimize your LC method to separate IDPP from the bulk of matrix components, especially phospholipids which often elute in the middle of a typical reversed-phase gradient.[2]

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) has been shown to be less susceptible to ion suppression from matrix effects compared to electrospray ionization (ESI) for the analysis of OPEs.[1]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., this compound-d10) is the most effective way to compensate for matrix effects and variations in extraction recovery.

Q4: What causes low recovery of IDPP during sample preparation?

A4: Low recovery can be attributed to several factors during the extraction and cleanup process:

  • Incomplete Extraction: The chosen extraction solvent may not be optimal for the matrix. IDPP is hydrophobic (log Kow ≈ 5.44), so solvents like toluene (B28343), hexane, or dichloromethane (B109758) are often used.[13][14] Sonication or pressurized liquid extraction can improve efficiency.[11][13]

  • Analyte Loss During Cleanup: IDPP may be partially retained on cleanup sorbents if the elution solvent is not strong enough. Conversely, overly aggressive cleanup steps can lead to analyte breakthrough and loss.

  • Adsorption: IDPP can adsorb to glassware and plasticware. Using silanized glassware and polypropylene (B1209903) tubes can help minimize this issue.

  • Volatility: While not highly volatile, some loss can occur during solvent evaporation steps if not performed carefully under a gentle stream of nitrogen.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Tailing in GC-MS Analysis
Potential Cause Troubleshooting Steps
Active Sites in Inlet/Liner Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Perform regular inlet maintenance, including replacing the liner and septum.[10]
Thermal Degradation Lower the injector temperature in increments of 10-20°C to find the optimal balance between volatilization and stability.[7]
Column Contamination Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first 10-20 cm from the front of the column.
Co-eluting Matrix Components Improve sample cleanup to remove high-molecular-weight interferences.[6] Adjust the GC temperature program to improve separation.
Problem 2: Low Signal Intensity or Ion Suppression in LC-MS/MS
Potential Cause Troubleshooting Steps
Significant Matrix Effects 1. Enhance Sample Cleanup: Incorporate a lipid removal step (e.g., d-SPE with PSA or C18 sorbent) for biological matrices.[1] 2. Modify Chromatography: Adjust the LC gradient to separate IDPP from the phospholipid elution window.[2] 3. Switch Ionization Source: If available, test with an APCI source, which can be less prone to suppression for this class of compounds.[1]
Poor Ionization Efficiency Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Check mobile phase compatibility; ensure the pH and solvent composition are conducive to forming the desired adduct (e.g., [M+H]+, [M+Na]+).
Analyte Loss Before Injection Pre-rinse autosampler vials and syringes with the sample solvent. Use polypropylene vials to minimize adsorption to surfaces.
Incorrect MS/MS Transition Infuse a standard solution of IDPP to confirm and optimize the precursor and product ions and collision energy for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance data for methods analyzing organophosphate esters (OPEs), including compounds similar to IDPP, in complex matrices.

Matrix TypeAnalytical MethodRecovery (%)Limit of Quantification (LOQ)Reference
Egg & LiverUHPLC-MS/MS (APCI)54 - 1130.05 - 0.50 ng/g[1]
Human & Cow MilkLC-MS/MS75.0 - 124.80.001 - 0.3 ng/mL[4]
Fish TissueGC-NPD70 - 110Not Specified[15]
Wastewater (Solid)LC-MS/MS95.5 - 98.10.06 - 3.89 µg/kg[16]
PolymerGC-PNDNot Specified180 - 670 µg/g[9]
PolymerGC-MSNot Specified75 - 780 µg/g[9]

Experimental Protocols

Protocol 1: Extraction and Cleanup of IDPP from Lipid-Rich Matrices (e.g., Fish Tissue)

This protocol is adapted from methodologies for OPEs in fatty samples.[1][15]

  • Homogenization: Weigh 0.5 g of homogenized tissue into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of a suitable internal standard (e.g., this compound-d10).

  • Extraction:

    • Add 5 mL of a hexane/dichloromethane (1:1 v/v) mixture.

    • Vortex for 1 minute.

    • Sonicate in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube. Repeat the extraction twice more, combining the supernatants.

  • Concentration: Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • To the 1 mL extract, add 50 mg of Primary Secondary Amine (PSA) sorbent and 150 mg of anhydrous magnesium sulfate.

    • Vortex for 2 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

    • Evaporate to dryness and reconstitute in a suitable solvent (e.g., 200 µL of 90:10 methanol/water for LC-MS/MS or toluene for GC-MS).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result Sample 1. Homogenized Complex Matrix Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Solvent Extraction (e.g., Sonication) Spike->Extract Cleanup 4. d-SPE Cleanup (e.g., PSA) Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate LC LC Separation (Reversed-Phase) Concentrate->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Result Quantification of IDPP Data->Result

Caption: Workflow for IDPP analysis in complex matrices.

Troubleshooting_Tree Start Problem: Low MS Signal CheckRecovery Is internal standard recovery acceptable? Start->CheckRecovery CheckTune Is instrument tune/calibration okay? CheckRecovery->CheckTune Yes SamplePrepIssue Indicates loss during sample preparation (extraction/cleanup) CheckRecovery->SamplePrepIssue No IonSuppression High Probability of Matrix-Induced Ion Suppression CheckTune->IonSuppression Yes InstrumentIssue Indicates an instrument problem (source, detector) CheckTune->InstrumentIssue No ImproveCleanup Action: Improve sample cleanup or chromatography IonSuppression->ImproveCleanup OptimizePrep Action: Optimize extraction solvent & cleanup steps SamplePrepIssue->OptimizePrep ServiceInstrument Action: Service MS source, run diagnostics, re-calibrate InstrumentIssue->ServiceInstrument

Caption: Decision tree for troubleshooting low MS signal.

References

Technical Support Center: Isodecyl Diphenyl Phosphate (IDPP) Additive Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isodecyl Diphenyl Phosphate (B84403) (IDPP). This resource is designed for researchers, scientists, and formulation professionals to troubleshoot and overcome compatibility issues when incorporating IDPP with other additives in lubricant and polymer formulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during formulation development with Isodecyl Diphenyl Phosphate.

Question: My formulation containing IDPP and a metallic-based anti-wear additive (e.g., ZDDP) is showing signs of precipitation. What is the cause and how can I resolve this?

Answer:

The precipitation you are observing is likely due to an antagonistic interaction between the phosphate ester (IDPP) and the metallic anti-wear additive, such as Zinc Dialkyldithiophosphate (ZDDP). This can lead to the formation of insoluble metal phosphates.

Troubleshooting Steps:

  • Additive Concentration Optimization: Systematically reduce the concentration of either IDPP or the metallic anti-wear additive to find a ratio that maintains performance without causing precipitation.

  • Solubilizing Agent: Introduce a co-solvent or a solubilizing agent that can help keep both additives in solution. Esters or other polar base stocks can sometimes improve solubility.

  • Alternative Anti-Wear Additive: Consider replacing the metallic anti-wear additive with an ashless (metal-free) alternative, such as a sulfur-phosphorus or nitrogen-containing anti-wear agent.

  • Order of Addition: Experiment with the order in which the additives are blended into the base oil. Sometimes, pre-diluting one of the additives can prevent localized high concentrations that lead to precipitation.

Question: I am observing an unexpected increase in the acidity (Total Acid Number - TAN) of my formulation containing IDPP, especially in the presence of moisture. What is happening and what are the mitigation strategies?

Answer:

The increase in acidity is likely due to the hydrolysis of this compound. Phosphate esters can react with water, especially at elevated temperatures, to form acidic by-products. This can degrade the lubricant and potentially lead to corrosion.

Mitigation Strategies:

  • Moisture Control: Ensure that all components of the formulation, including the base oil and other additives, are as dry as possible. Minimize exposure of the formulation to humid air during blending and storage.

  • Acid Scavengers: Incorporate an acid scavenger, such as an epoxide or a carbodiimide, into your formulation. These additives neutralize the acidic by-products of hydrolysis.

  • Hydrolytically Stable Alternatives: If the application involves unavoidable water contamination, consider using a more hydrolytically stable phosphate ester or a different class of flame retardant/anti-wear additive.

  • pH Buffering Additives: In some cases, the addition of a mild-base additive can help to neutralize acids as they form, although care must be taken to ensure compatibility with the entire additive package.

Frequently Asked Questions (FAQs)

Q1: What types of antioxidants are most compatible with this compound?

A1: Phenolic and aminic antioxidants are commonly used in formulations containing phosphate esters. However, compatibility should always be verified through testing. Some hindered phenolic antioxidants have shown good synergy with phosphate esters, enhancing oxidative stability without forming precipitates.

Q2: Can IDPP be used in synthetic lubricants like Polyalphaolefins (PAOs) and Esters?

A2: Yes, IDPP can be used in both PAO and ester-based synthetic lubricants. However, its solubility may vary. IDPP generally has better solubility in more polar base stocks like esters. In non-polar base oils like PAOs, a co-solvent or a solubility improver might be necessary, especially at higher concentrations of IDPP.

Q3: How does IDPP interact with viscosity index improvers (VIIs)?

A3: IDPP is generally compatible with common types of VIIs, such as polymethacrylates (PMAs) and olefin copolymers (OCPs). However, it is always recommended to conduct compatibility testing, as the polarity of IDPP could potentially affect the solubility and performance of the VII in certain base oils.

Q4: What are the primary signs of incompatibility between IDPP and other additives?

A4: The primary signs of incompatibility include:

  • Visual Changes: Formation of haze, sediment, or precipitate in the blend.

  • Performance Degradation: A decrease in thermal or oxidative stability, reduced anti-wear performance, or increased foaming tendency.

  • Physical Property Changes: Unexpected changes in viscosity or color.

Data Presentation

Table 1: General Compatibility of this compound with Common Lubricant Additives

Additive TypeCompatibilityPotential IssuesMitigation Strategies
Anti-Wear (AW) Agents
Zinc Dialkyldithiophosphate (ZDDP)ModeratePrecipitation, antagonistic performanceOptimize treat rate, use of solubilizers
Ashless AW (Sulfur-Phosphorus)GoodGenerally compatibleVerify performance synergy
Antioxidants
Hindered PhenolsGoodGenerally compatibleTest for synergistic effects
Aromatic AminesGoodPotential for color formationMonitor color stability
Detergents
Calcium/Magnesium SulfonatesModeratePotential for precipitationUse overbased detergents with caution
Viscosity Index Improvers
Polymethacrylates (PMAs)GoodGenerally compatible-
Olefin Copolymers (OCPs)GoodGenerally compatible-

Note: This table provides general guidance. Specific compatibility can vary based on the exact chemistry of the additives, their concentrations, and the base oil used.

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability of Formulations Containing IDPP

Objective: To assess the tendency of a lubricant formulation containing IDPP to hydrolyze in the presence of water. This method is adapted from ASTM D2619.

Materials:

  • Pressure-type beverage bottles (200-mL)

  • Oven capable of maintaining 93°C ± 1°C

  • Copper strip (as per ASTM D130)

  • Test lubricant formulation with IDPP

  • Distilled water

  • Titration apparatus for Total Acid Number (TAN) determination (as per ASTM D664)

Procedure:

  • Place 75 g of the test lubricant and 25 g of distilled water into a pressure-type beverage bottle.

  • Add a polished copper strip to the bottle.

  • Cap the bottle tightly and place it in the oven at 93°C for 48 hours.

  • After 48 hours, remove the bottle and allow it to cool to room temperature.

  • Observe and record any changes in the appearance of the oil and water layers (e.g., color, precipitate).

  • Measure the Total Acid Number (TAN) of the oil layer.

  • Assess the tarnish of the copper strip according to ASTM D130.

Interpretation of Results:

  • A significant increase in the TAN of the oil indicates hydrolysis.

  • The formation of an emulsion or precipitate suggests poor hydrolytic stability.

  • Copper corrosion indicates the formation of corrosive acidic species.

Protocol 2: Assessing the Solubility and Compatibility of IDPP with Other Additives

Objective: To determine the solubility and compatibility of IDPP with other additives in a given base oil at different temperatures.

Materials:

  • Glass vials with screw caps

  • Oven and refrigerator/cold bath

  • Vortex mixer

  • Microscope (optional)

Procedure:

  • Prepare a series of blends in glass vials containing the base oil and the desired concentrations of IDPP and the other additive(s).

  • Include control samples with only the base oil and individual additives.

  • Tightly cap the vials and vortex for 2 minutes to ensure thorough mixing.

  • Visually inspect the samples at room temperature for any signs of insolubility (haze, precipitate).

  • Place one set of vials in an oven at a relevant elevated temperature (e.g., 70°C) for 24 hours.

  • Place a second set of vials in a refrigerator or cold bath at a relevant low temperature (e.g., 4°C) for 24 hours.

  • After the storage period, allow the vials to return to room temperature and visually inspect them again.

  • (Optional) A drop of the blend can be examined under a microscope to look for micro-precipitates.

Interpretation of Results:

  • A clear and bright appearance in all conditions indicates good compatibility.

  • The formation of haze, sediment, or distinct layers indicates a compatibility issue at that specific temperature and concentration.

Mandatory Visualizations

G cluster_0 Troubleshooting Precipitation with Metallic AW Additives cluster_1 Solutions IDPP IDPP Precipitation Insoluble Phosphate Formation IDPP->Precipitation Metallic_AW Metallic Anti-Wear (e.g., ZDDP) Metallic_AW->Precipitation Optimize Optimize Concentrations Precipitation->Optimize Solubilizer Add Solubilizing Agent Precipitation->Solubilizer Ashless_AW Use Ashless Anti-Wear Precipitation->Ashless_AW

Caption: Logical workflow for troubleshooting precipitation issues.

G IDPP IDPP Hydrolysis Hydrolysis IDPP->Hydrolysis Water Water Water->Hydrolysis Acidic_Byproducts Acidic By-products (e.g., Diphenyl Phosphate) Hydrolysis->Acidic_Byproducts Increased_TAN Increased TAN & Potential Corrosion Acidic_Byproducts->Increased_TAN

Caption: Signaling pathway of IDPP hydrolysis.

G cluster_workflow Compatibility Testing Workflow Start Start: Formulation Concept Blend Prepare Blends (IDPP + Additives + Base Oil) Start->Blend Visual Visual Inspection (Room Temperature) Blend->Visual Thermal_Stress Thermal Stress (Hot & Cold Storage) Visual->Thermal_Stress Final_Inspection Final Visual Inspection Thermal_Stress->Final_Inspection Performance Performance Testing (e.g., Hydrolytic Stability) Final_Inspection->Performance  Clear Incompatible Incompatible: Reformulate Final_Inspection->Incompatible Hazy/ Precipitate End End: Compatible Formulation Performance->End Incompatible->Blend

Caption: Experimental workflow for compatibility testing.

Technical Support Center: Reducing the Environmental Impact of Isodecyl Diphenyl Phosphate (IDDP) in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental footprint of Isodecyl Diphenyl Phosphate (B84403) (IDDP) in manufacturing processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support the adoption of more sustainable practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the manufacturing and use of Isodecyl Diphenyl Phosphate (IDDP)?

A1: The primary environmental concerns associated with IDDP, an organophosphate flame retardant and plasticizer, stem from its potential for release into the environment during production and use. While not considered a persistent, bioaccumulative, and toxic (PBT) substance, its presence in aquatic ecosystems is a key consideration.[1] Additive flame retardants like IDDP are not chemically bound to the polymer and can be released into the environment over time.[2] Key concerns include:

  • Aquatic Toxicity: Although IDDP is not acutely toxic to aquatic organisms at low concentrations, its release into waterways can pose a risk.

  • Biodegradability: IDDP is considered to be inherently biodegradable, but the rate and extent of degradation can vary depending on environmental conditions.[1]

  • Wastewater Contamination: Effluent from manufacturing facilities producing or using IDDP can contain the substance, requiring effective wastewater treatment to prevent its release into the environment.

  • Leaching from Products: As an additive plasticizer and flame retardant, IDDP can leach from consumer products, such as PVC plastics and electronics, leading to its presence in indoor dust and air.[3]

Q2: What are the most effective strategies for reducing the environmental impact of IDDP in a manufacturing setting?

A2: A multi-faceted approach is most effective for reducing the environmental impact of IDDP in manufacturing. Key strategies include:

  • Process Optimization: Fine-tuning the synthesis process of IDDP to maximize yield and minimize the generation of by-products and waste streams. This includes optimizing reaction temperature, pressure, and catalyst concentration.

  • Waste Stream Management: Implementing robust wastewater treatment protocols to remove IDDP and its hydrolysis products from industrial effluent. This can involve a combination of physical, chemical, and biological treatment methods.

  • Solvent Selection: Opting for greener solvents in the manufacturing process can significantly reduce the overall environmental footprint.

  • Substitution with Greener Alternatives: Where feasible, replacing IDDP with more environmentally benign flame retardants or plasticizers. This requires a thorough evaluation of the technical performance, cost, and environmental profile of the alternatives.[4][5]

  • Life Cycle Assessment (LCA): Conducting a comprehensive LCA to identify "hot-spots" in the manufacturing process and prioritize areas for improvement.[6]

Q3: Are there any regulatory requirements I should be aware of concerning the use and disposal of IDDP?

A3: Regulations regarding organophosphate esters like IDDP are evolving. In Europe, for instance, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide data on the safety of their chemicals. While IDDP is not currently listed as a Substance of Very High Concern (SVHC) under REACH, it is prudent to monitor regulatory updates. Discharge limits for phosphorus in wastewater are common in many jurisdictions to prevent eutrophication of water bodies.

Troubleshooting Guides

Section 1: Biodegradation Experiments

Q1.1: My aerobic biodegradation experiment (e.g., OECD 301F) for IDDP is showing a lower degradation percentage than expected. What are the potential causes and how can I troubleshoot this?

A1.1: Several factors can lead to lower-than-expected biodegradation rates for IDDP. Consider the following troubleshooting steps:

  • Inoculum Activity: The microbial consortium used as the inoculum may have low activity. Ensure the inoculum is fresh and from a source that is likely to have adapted to degrading complex organic compounds (e.g., activated sludge from an industrial wastewater treatment plant).

  • Toxicity at High Concentrations: Although IDDP has low acute toxicity, high concentrations in the test system could inhibit microbial activity. Consider running the test at a lower concentration of IDDP.

  • Nutrient Limitation: Ensure the mineral medium provides all the necessary nutrients for microbial growth. Check the C:N:P ratio to ensure it is not limiting.

  • pH Fluctuation: The pH of the test medium should remain within a suitable range for microbial activity (typically 6-8). Monitor the pH throughout the experiment and adjust if necessary.

  • Bioavailability: IDDP has low water solubility, which can limit its bioavailability to microorganisms. Ensure adequate mixing to maximize the surface area of the test substance available for microbial attack. The use of a surfactant, if appropriate for the test, could also be considered, but its own biodegradability and potential toxicity would need to be accounted for.

Section 2: Substitution with Alternative Flame Retardants

Q2.1: I am trying to replace a brominated flame retardant (BFR) with IDDP in a polymer formulation, but I am experiencing changes in the material's physical properties. What should I investigate?

A2.1: When substituting flame retardants, it is common to encounter changes in the physical properties of the polymer. Here are some key aspects to investigate:

  • Plasticizing Effect: IDDP is also a plasticizer, which means it can increase the flexibility and reduce the hardness of the polymer. This effect may be more pronounced than that of the BFR you are replacing. You may need to adjust the concentration of IDDP or add other fillers to achieve the desired material properties.

  • Thermal Stability: The thermal degradation profile of the polymer will be different with IDDP compared to a BFR. Conduct thermogravimetric analysis (TGA) to understand the onset of degradation and the char formation characteristics of the new formulation.

  • Mechanical Properties: Test the tensile strength, elongation at break, and impact strength of the new formulation to ensure it meets the required specifications. The plasticizing effect of IDDP can sometimes lead to a decrease in tensile strength and an increase in elongation.

  • Processing Parameters: The melt viscosity of the polymer may be altered by the addition of IDDP. You may need to adjust processing parameters such as temperature and screw speed during extrusion or injection molding.

Q2.2: The flame retardancy of my polymer formulation has decreased after substituting a BFR with an organophosphate flame retardant like IDDP. What could be the reason?

A2.2: The mechanism of flame retardancy can differ between BFRs and organophosphate flame retardants. Consider the following:

  • Mechanism of Action: BFRs primarily act in the gas phase by scavenging free radicals that propagate the flame. Organophosphate flame retardants like IDDP often work in the condensed phase by promoting the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[7]

  • Synergists: Some BFRs are used with synergists like antimony trioxide to enhance their effectiveness. IDDP may require different types of synergists, or may not benefit from the same ones.

  • Concentration: The required loading level of IDDP to achieve the same level of flame retardancy as a BFR may be different. You may need to optimize the concentration of IDDP in your formulation.

  • Polymer Compatibility: The effectiveness of a flame retardant can depend on its compatibility with the polymer matrix. Poor dispersion of the flame retardant can lead to reduced performance.

Section 3: Wastewater Treatment

Q3.1: I am observing high concentrations of phosphorus in the effluent from my manufacturing facility's wastewater treatment plant. What are the likely sources and what can I do to improve removal?

A3.1: High phosphorus concentrations in wastewater from a facility using IDDP can originate from the substance itself and its hydrolysis products. Here's how to address this:

  • Source Identification: First, confirm that the phosphorus is primarily from organophosphates and not from other sources like cleaning agents. Analytical methods can distinguish between ortho-phosphate (B1173645) and total phosphorus.

  • Hydrolysis: IDDP can hydrolyze to form diphenyl phosphate and isodecanol, or phenol (B47542) and isodecyl phenyl phosphate, especially under alkaline or acidic conditions.[8] These hydrolysis products may be more water-soluble and require different treatment strategies.

  • Biological Treatment Optimization: Ensure your biological treatment system (e.g., activated sludge) is optimized for phosphorus removal. This may involve ensuring appropriate aeration levels and sludge retention times to encourage the growth of phosphorus-accumulating organisms (PAOs).

  • Chemical Precipitation: If biological treatment is insufficient, consider adding a chemical precipitation step. Coagulants such as ferric chloride, alum, or lime can be used to precipitate phosphate from the wastewater. The optimal coagulant and dosage will depend on the specific wastewater chemistry.

  • Advanced Oxidation Processes (AOPs): For recalcitrant organophosphates, AOPs such as UV/H₂O₂ or ozonation can be effective in breaking them down into more biodegradable forms or mineralizing them completely.

Data Presentation

Table 1: Comparative Environmental and Physical Properties of IDDP and Selected Alternatives
PropertyThis compound (IDDP)Triphenyl Phosphate (TPP)Resorcinol bis(diphenyl phosphate) (RDP)Decabromodiphenyl Ether (DecaBDE)
CAS Number 29761-21-5115-86-657583-54-71163-19-5
Molecular Formula C₂₂H₃₁O₄PC₁₈H₁₅O₄PC₃₀H₂₄O₈P₂C₁₂Br₁₀O
Log Kₒw 5.44[1]4.595.7~9.97
Water Solubility (mg/L) 0.03 at 22°C[8]1.90.4<0.001
Vapor Pressure (Pa at 20°C) 3.6 x 10⁻⁵[1]1.9 x 10⁻⁴1.3 x 10⁻¹⁰6.5 x 10⁻⁶
Biodegradability Inherently biodegradable[1]Readily biodegradableNot readily biodegradablePersistent
Bioaccumulation Potential Low (BCF = 335)[1]LowModerateHigh
Primary Flame Retardant Action Condensed phase (char formation)Condensed phaseCondensed phaseGas phase (radical scavenging)
Table 2: Summary of Life Cycle Assessment (LCA) Data for Phosphate vs. Brominated Flame Retardants
Life Cycle StagePhosphate-Based Flame Retardants (General)Brominated Flame Retardants (General)Key Considerations
Raw Material & Production The CO2 footprint can be influenced by the energy-intensive extraction of phosphorus from phosphate rock.[3]Production involves bromine chemistry and often requires antimony trioxide, a critical raw material.[3]The CO2 footprint of phosphorus-based alternatives is often only slightly smaller than that of brominated flame retardants.[3]
Use Phase Additive PFRs can leach from products, leading to their presence in indoor dust and air.[3]Additive BFRs are known to leach from products, contaminating indoor environments.[3]Concentrations of some PFRs in indoor environments can be higher than those of PBDEs.[3]
End-of-Life (Combustion) Do not form halogenated dioxins or furans during combustion.[3]Can form highly toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) upon incomplete combustion.[3]In case of an accidental fire, the BFR scenario has a higher overall impact due to a higher rate of smoke formation and higher terrestrial ecotoxicity.[3]
Overall Impact Generally lower negative effects on human health and the environment.[3]Higher contribution to human toxicity, ecotoxicity, and metal depletion impact categories.[3]Halogen-free flame retardants generally exhibit a lower environmental impact compared to BFRs.[3]

Experimental Protocols

Protocol 1: Aerobic Biodegradability Assessment of IDDP (based on OECD 301F - Manometric Respirometry Test)

1. Principle: This method determines the degree of aerobic biodegradation of a substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed respirometer over a 28-day period.

2. Materials:

  • This compound (IDDP)

  • Mineral medium (as specified in OECD 301)

  • Activated sludge from a domestic wastewater treatment plant (as inoculum)

  • Reference substance (e.g., sodium benzoate)

  • Manometric respirometer

  • Deionized water

3. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of IDDP in a suitable solvent if necessary, or add the substance directly to the test vessels. The final concentration in the test medium should be between 2 and 100 mg/L.

    • Prepare a solution of the reference substance at a known concentration.

  • Inoculum Preparation:

    • Collect fresh activated sludge and wash it with mineral medium to remove residual organic matter.

    • The final concentration of the inoculum in the test vessels should be between 30 and 100 mg/L of suspended solids.

  • Test Setup:

    • Set up the following test flasks in the respirometer:

      • Test flasks: Mineral medium, inoculum, and IDDP.

      • Blank flasks: Mineral medium and inoculum only.

      • Reference flasks: Mineral medium, inoculum, and reference substance.

      • Toxicity control flasks (optional): Mineral medium, inoculum, IDDP, and reference substance.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (20 ± 1 °C) for 28 days.

    • Continuously stir the contents of the flasks.

  • Data Collection:

    • Record the oxygen consumption in each flask at regular intervals.

  • Calculation of Biodegradation:

    • Calculate the percentage of biodegradation as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD).

    • The 10-day window begins when the biodegradation reaches 10%. The substance is considered readily biodegradable if it reaches 60% degradation within this 10-day window.

Protocol 2: Quantification of Total Phosphorus in Manufacturing Wastewater

1. Principle: This protocol describes the persulfate digestion method to convert all forms of phosphorus in a wastewater sample to orthophosphate, followed by colorimetric determination using the ascorbic acid method.

2. Materials:

  • Sulfuric acid (H₂SO₄) solution

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Combined reagent (containing ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid)

  • Standard phosphate solution

  • Spectrophotometer

3. Procedure:

  • Sample Digestion:

    • Take a 50 mL aliquot of the wastewater sample in a digestion flask.

    • Add 1 mL of sulfuric acid solution.

    • Add 0.4 g of ammonium persulfate.

    • Boil gently on a hot plate for 30-40 minutes or until the volume is reduced to about 10 mL.

    • Cool and dilute the sample to 30 mL with deionized water.

  • pH Adjustment:

    • Add one drop of phenolphthalein (B1677637) indicator. If the solution turns pink, it indicates an alkaline pH.

    • Add sulfuric acid solution dropwise until the pink color disappears.

    • If the solution is colorless after adding the indicator, add sodium hydroxide solution dropwise until a faint pink color appears, then add sulfuric acid dropwise to discharge the color.

  • Color Development:

    • Add 8.0 mL of the combined reagent and mix thoroughly.

    • Allow at least 10 minutes, but no more than 30 minutes, for the blue color to develop.

  • Measurement:

    • Measure the absorbance of the solution at 880 nm using a spectrophotometer.

    • Use a reagent blank (deionized water taken through the same digestion and color development procedure) to zero the spectrophotometer.

  • Quantification:

    • Prepare a calibration curve using standard phosphate solutions of known concentrations.

    • Determine the concentration of total phosphorus in the sample by comparing its absorbance to the calibration curve.

Visualizations

Diagram 1: Logical Flow for Selecting a Greener Flame Retardant

G A Define Performance Requirements (e.g., UL 94, LOI) B Identify Potential Alternatives (e.g., other organophosphates, bio-based FRs) A->B C Screen for Known Hazards (PBT, CMR properties) B->C D Evaluate Technical Feasibility (Compatibility with polymer, processing stability) C->D Hazard Acceptable H Reject Alternative C->H Hazard Unacceptable E Assess Environmental Impact (Biodegradability, aquatic toxicity, LCA) D->E Technically Feasible I Reject Alternative D->I Not Feasible F Conduct Performance Testing (Flame retardancy, mechanical properties) E->F Low Environmental Impact J Reject Alternative E->J High Environmental Impact F->B Performance Not Met G Select Optimal Alternative F->G Performance Met

Caption: A decision-making workflow for selecting a more environmentally friendly flame retardant alternative.

Diagram 2: Simplified IDDP Manufacturing Process with Environmental Touchpoints

G cluster_main_process IDDP Synthesis cluster_waste Waste & Emissions cluster_treatment Environmental Control RawMat Raw Materials (Isodecanol, Phenol, POCl₃) Reactor Reaction Vessel RawMat->Reactor Purification Purification (e.g., Distillation) Reactor->Purification AirEmissions Air Emissions (HCl) Reactor->AirEmissions Product Final Product (IDDP) Purification->Product Wastewater Wastewater Stream (Unreacted materials, by-products) Purification->Wastewater SolidWaste Solid Waste (Spent catalyst, distillation residues) Purification->SolidWaste Scrubber Gas Scrubber AirEmissions->Scrubber WWTP Wastewater Treatment Wastewater->WWTP Disposal Waste Disposal/Recycling SolidWaste->Disposal

References

Technical Support Center: Troubleshooting Isodecyl Diphenyl Phosphate Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, mitigating, and troubleshooting issues related to the leaching of Isodecyl diphenyl phosphate (B84403) (IDDP) from plastic products used in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is Isodecyl diphenyl phosphate (IDDP) and why is it in my lab plastics?

A1: this compound (IDDP) is an organophosphate ester used as a flame retardant and plasticizer.[1] It is added to polymers like polyvinyl chloride (PVC) and polyurethane (PU) to impart flexibility and durability. Due to its physical, not chemical, integration into the polymer matrix, it can leach out over time.[2]

Q2: I suspect my experimental results are being affected by something leaching from my plasticware. What are the common signs?

A2: Common indicators of interference from leached substances like IDDP include:

  • Inconsistent results: Unexplained variability between replicate experiments or between different batches of plasticware.

  • Assay interference: Apparent inhibition or activation in bioassays that is not attributable to your experimental variables. This is particularly common in high-throughput screening (HTS).[3][4][5]

  • Cell-based assay anomalies: Unexpected changes in cell viability, morphology, or signaling pathways. Organophosphate esters have been shown to induce cytotoxicity, oxidative stress, and affect mitochondrial and lysosomal function.[6][7][8][9][10]

  • Baseline noise in analytical instruments: Ghost peaks or an unstable baseline in chromatography systems (HPLC, LC-MS) can indicate the presence of leached contaminants.

Q3: What factors influence the rate of IDDP leaching?

A3: The rate of IDDP leaching is influenced by several factors:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer within the polymer, leading to increased leaching.[2][11]

  • Contact Time: Longer exposure of the plastic to a solvent will result in a greater amount of leached IDDP.[2][11]

  • Solvent Type: The polarity and chemical nature of the solvent in contact with the plastic are critical. Solvents that are more compatible with IDDP will facilitate higher levels of leaching.[2]

  • Plastic Type and Age: The specific polymer matrix and the age of the plastic product can affect leaching. Older, more brittle plastics may leach more readily.

Q4: How can leached IDDP specifically interfere with my drug discovery assays?

A4: Leached IDDP and other organophosphate esters can interfere with assays in several ways:

  • Fluorescence Interference: IDDP may be intrinsically fluorescent or quench the fluorescence of your assay reagents, leading to false positives or false negatives. This is a known issue with many small molecules in HTS.[12][13][14][15][16]

  • Enzyme Inhibition/Activation: IDDP could directly interact with enzymes in your assay, leading to apparent biological activity.

  • Biological Effects: As an endocrine-disrupting chemical, IDDP can modulate cellular signaling pathways, such as the MAPK pathway, which could confound the results of cell-based assays.[6][17][18]

  • Light Scattering: If the leached compound is not fully soluble in your assay buffer, it can form precipitates that scatter light, interfering with absorbance or fluorescence readings.[12]

Q5: What are some immediate steps I can take to minimize IDDP leaching?

A5: To reduce the risk of contamination, consider the following:

  • Use glass or polypropylene: When possible, substitute plastics like PVC with glass or high-quality polypropylene, which is known to have lower levels of leachable additives.

  • Pre-wash plasticware: Rinsing plasticware with a solvent that is compatible with your experiment but will also help remove surface contaminants can be effective. Discard the rinse; do not use it in your experiment.

  • Avoid prolonged storage: Do not store solvents or experimental solutions in plastic containers for extended periods, especially at elevated temperatures.

  • Select appropriate plastics: If plastics are necessary, contact the manufacturer to obtain information on the composition and potential leachables.

Troubleshooting Guides

Guide 1: Investigating Suspected IDDP Contamination

This guide provides a systematic approach to determining if IDDP leaching is the source of experimental issues.

Step 1: Confirmation of Leaching

  • Objective: To confirm the presence of IDDP in your experimental system.

  • Procedure:

    • Incubate the suspect plasticware with the solvent or medium used in your experiment under the same conditions (time, temperature).

    • Collect the solvent/medium (the "leachate").

    • Analyze the leachate for the presence of IDDP using an appropriate analytical method (see "Experimental Protocols").

    • Include a negative control (e.g., the same solvent/medium incubated in a glass container).

Step 2: Impact Assessment

  • Objective: To determine if the leached IDDP is causing the observed experimental artifact.

  • Procedure:

    • If IDDP is confirmed in your leachate, obtain a pure standard of IDDP.

    • Spike your experimental system (run in glass or another non-leaching container) with concentrations of IDDP equivalent to those found in your leachate analysis.

    • If the same experimental issue (e.g., false-positive in an assay) is replicated, this strongly suggests that IDDP is the causative agent.

Guide 2: Mitigating IDDP Interference in High-Throughput Screening (HTS)

Problem: You are observing a high rate of false positives in a cell-based or biochemical HTS campaign.

  • Step 1: Rule out other sources of interference.

    • Run control plates with assay buffer and compounds to check for autofluorescence or quenching.[12][13][15][16]

    • Visually inspect plates for compound precipitation.

  • Step 2: Test for leaching from plasticware.

    • Run your assay on plates from different manufacturing lots or from different suppliers.

    • Perform a leaching study on your microplates as described in Guide 1.

  • Step 3: Implement mitigation strategies.

    • If leaching is confirmed, switch to microplates made from materials with lower leaching potential (e.g., polypropylene).

    • Consider pre-washing plates, though this may be impractical for large-scale screens.

    • For fluorescence-based assays, consider using red-shifted fluorophores, as these are generally less susceptible to interference from autofluorescent compounds.[12][16]

Data Presentation

Table 1: Factors Influencing Leaching of Organophosphate Esters (OPEs) from Plastics

FactorConditionExpected Impact on LeachingRationale
Temperature Increase from 25°C to 40°CIncreaseHigher temperature increases the kinetic energy of molecules, facilitating diffusion out of the polymer matrix.[2][11]
Contact Time Increase from 24h to 72hIncreaseLonger contact allows more time for the plasticizer to diffuse into the surrounding medium.[2][11]
Solvent Aqueous buffer vs. 50% Methanol (B129727)Higher in 50% MethanolIDDP is more soluble in organic solvents, leading to a greater partitioning from the plastic into the solvent.
Plastic Type PVC vs. PolypropyleneHigher in PVCPVC is often formulated with higher concentrations of plasticizers like IDDP compared to polypropylene.
pH Acidic or Alkaline vs. NeutralIncreaseHydrolysis of the phosphate ester can be catalyzed under acidic or alkaline conditions, potentially increasing its mobility.[9]

Note: Quantitative data for IDDP leaching is highly dependent on the specific experimental conditions and the formulation of the plastic product. The information above provides general trends.

Experimental Protocols

Protocol 1: Quantification of IDDP in Aqueous Samples via LC-MS/MS

This protocol provides a general method for detecting and quantifying IDDP that has leached into cell culture media or other aqueous solutions.

  • 1. Sample Preparation (Solid Phase Extraction - SPE)

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Load 10 mL of the aqueous sample (leachate) onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar impurities.

    • Elute the IDDP from the cartridge with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase.

  • 2. LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is typically used.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for specific precursor-to-product ion transitions for IDDP. These would need to be determined using a pure standard.

  • 3. Quantification

    • Prepare a calibration curve using a certified standard of IDDP.

    • Quantify the amount of IDDP in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow Troubleshooting Workflow for Suspected IDDP Leaching A Experimental Anomaly Observed (e.g., Inconsistent Data, Assay Interference) B Hypothesis: Plasticware Leaching A->B C Control Experiment: Re-run with Glassware B->C D Anomaly Persists? C->D Compare Results E Leaching Unlikely Cause. Investigate Other Variables. D->E Yes F Anomaly Resolved? D->F No G Leaching Confirmed as Source. Proceed to Mitigation. F->G Yes H Leaching Suspected. Perform Leachate Analysis (LC-MS). F->H No/Uncertain I IDDP Detected? H->I J No IDDP Detected. Consider Other Leachables. I->J No K Spike-in Experiment: Add Pure IDDP to Control Assay I->K Yes L Anomaly Replicated? K->L M IDDP is the Causative Agent. L->M Yes N IDDP is not the direct cause. Investigate other factors. L->N No M->G

Caption: Troubleshooting workflow for identifying IDDP leaching as a source of experimental error.

signaling_pathway Potential Interference of OPEs with MAPK Signaling Pathway OPE Organophosphate Esters (OPEs) (e.g., IDDP) ROS Reactive Oxygen Species (ROS) Generation OPE->ROS induces MAPKKK MAPKKK (e.g., MEKK, ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse leads to

References

Technical Support Center: Enhancing Lubricant Anti-Wear Properties with Isodecyl Diphenyl Phosphate (IDDP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing Isodecyl Diphenyl Phosphate (B84403) (IDDP) to enhance the anti-wear properties of lubricants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with Isodecyl Diphenyl Phosphate (IDDP).

Issue 1: Inconsistent Anti-Wear Performance

  • Q: My experiments show highly variable wear scar diameters even with the same concentration of IDDP. What could be the cause?

    • A: Inconsistent anti-wear performance can stem from several factors. Firstly, ensure homogenous dispersion of IDDP in the base lubricant. Inadequate mixing can lead to localized areas of high and low additive concentration. Secondly, contamination of the base oil with water, solvents, or particulate matter can interfere with the formation of the protective tribofilm. Finally, variations in the surface finish of your test specimens can significantly impact wear results.

Issue 2: Evidence of Corrosion on Test Specimens

  • Q: I am observing rust or other forms of corrosion on my steel test specimens after testing with an IDDP-fortified lubricant. Why is this happening?

    • A: While phosphate esters are effective anti-wear agents, they can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. Hydrolysis can lead to the formation of acidic byproducts which can be corrosive to ferrous metals. It is crucial to minimize water contamination in your lubricant formulation and during testing. Consider performing a hydrolytic stability test (e.g., ASTM D2619) on your lubricant blend.

Issue 3: Unexpected Increase in Friction

  • Q: The coefficient of friction in my experiments is higher than expected, or increases significantly during the test. What are the potential reasons?

    • A: An unexpected increase in friction can indicate several issues. The concentration of IDDP might not be optimal for the operating conditions, leading to insufficient film formation. Alternatively, the additive may be degrading under high temperature or shear stress. It is also possible that there is an antagonistic interaction between IDDP and other additives in your formulation, such as certain detergents or dispersants, which can compete for surface activity.

Issue 4: Lubricant Darkening or Sludge Formation

  • Q: The lubricant has significantly darkened in color or formed sludge after the experiment. What does this indicate?

    • A: Darkening of the lubricant and the formation of sludge are often signs of thermal or oxidative degradation. Phosphate esters can degrade at high temperatures, and the degradation products can polymerize to form sludge. Ensure that your experimental temperatures are within the thermal stability limits of IDDP. The presence of pro-oxidants in the base oil can also accelerate this process.

Frequently Asked Questions (FAQs)

General

  • Q: What is the primary mechanism by which this compound (IDDP) reduces wear?

    • A: IDDP, like other phosphate esters, functions by forming a protective tribochemical film on the metal surfaces under boundary lubrication conditions. This film is created through a chemical reaction between the additive and the metal surface, triggered by the heat and pressure generated at the points of contact. This sacrificial layer has a lower shear strength than the metal, which helps to reduce friction and prevent direct metal-to-metal contact, thus minimizing wear.

  • Q: What is a typical treat rate for IDDP in a lubricant formulation?

    • A: The optimal concentration of IDDP can vary significantly depending on the base oil, the operating conditions (load, speed, temperature), and the presence of other additives. Generally, treat rates can range from 0.1% to 5% by weight. It is crucial to perform a dose-response study to determine the most effective concentration for your specific application.

Experimental

  • Q: Can I use IDDP in combination with other anti-wear additives like ZDDP?

    • A: Combining different types of additives can sometimes lead to synergistic effects, but it can also result in antagonistic interactions. For instance, some additives may compete for the same active sites on the metal surface. It is recommended to conduct thorough testing to evaluate the performance of any additive package.

  • Q: How critical is the cleanliness of the test apparatus?

    • A: Extremely critical. Residues from previous tests or cleaning solvents can significantly alter the tribological performance of the lubricant being tested. A rigorous and consistent cleaning protocol for all test components (e.g., test balls, oil cup) is essential for obtaining reliable and repeatable results.

Data Presentation

Table 1: Four-Ball Wear Test Results for IDDP in PAO Base Oil

Additive Concentration (wt%)Load (N)Temperature (°C)Average Wear Scar Diameter (mm)Average Coefficient of Friction
0 (Base Oil)39275Enter DataEnter Data
0.539275Enter DataEnter Data
1.039275Enter DataEnter Data
2.039275Enter DataEnter Data

Table 2: Influence of Load on the Performance of 1.0 wt% IDDP in Synthetic Ester

Load (N)Temperature (°C)Average Wear Scar Diameter (mm)Average Coefficient of Friction
14775Enter DataEnter Data
39275Enter DataEnter Data
58875Enter DataEnter Data

Experimental Protocols

Protocol 1: Evaluation of Wear Preventive Characteristics using the Four-Ball Method (based on ASTM D4172)

This protocol outlines the procedure for assessing the anti-wear properties of a lubricating fluid containing IDDP.

1. Apparatus:

  • Four-Ball Wear Test Machine
  • Steel balls (12.7 mm diameter, AISI E-52100 steel)
  • Microscope with calibrated measurement capability (0.01 mm accuracy)
  • Solvent for cleaning (e.g., heptane (B126788) or acetone)
  • Lint-free cloths

2. Test Conditions (Example):

  • Spindle Speed: 1200 ± 60 rpm
  • Test Temperature: 75 ± 2 °C
  • Test Duration: 60 ± 1 min
  • Test Load: 147 N (15 kgf) or 392 N (40 kgf)

3. Procedure:

  • Preparation: Thoroughly clean four new steel balls, the oil cup, and the ball chuck with a suitable solvent and dry with a lint-free cloth.
  • Assembly:
  • Place three of the cleaned balls into the oil cup.
  • Secure the fourth ball in the chuck of the test machine.
  • Place the oil cup with the three balls into the machine's retaining ring.
  • Lubricant Addition: Pour the lubricant sample containing IDDP into the oil cup until the balls are fully submerged.
  • Test Initiation:
  • Bring the lubricant to the specified test temperature (75 °C).
  • Apply the designated test load (147 N or 392 N).
  • Start the motor and run the test for the specified duration (60 min).
  • Post-Test Analysis:
  • At the end of the test, turn off the motor and remove the oil cup.
  • Carefully remove the three lower balls and clean them with solvent.
  • Using the microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).
  • Calculate the average wear scar diameter from these six measurements.

4. Reporting:

  • Report the average wear scar diameter in millimeters.
  • Record the test conditions (load, temperature, speed, duration).
  • Note any unusual observations, such as excessive noise, smoke, or lubricant degradation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep_lubricant Prepare Lubricant (Base Oil + IDDP) clean_components Clean Test Balls and Apparatus assemble_balls Assemble Three Lower Balls in Cup clean_components->assemble_balls mount_top_ball Mount Top Ball in Chuck assemble_balls->mount_top_ball add_lubricant Add Lubricant to Cup mount_top_ball->add_lubricant set_temp Set Temperature (e.g., 75°C) add_lubricant->set_temp apply_load Apply Load (e.g., 392 N) set_temp->apply_load run_test Run Test (e.g., 1200 rpm for 60 min) apply_load->run_test remove_balls Remove and Clean Lower Balls run_test->remove_balls measure_scars Measure Wear Scars (Microscope) remove_balls->measure_scars calculate_avg Calculate Average Wear Scar Diameter measure_scars->calculate_avg report_results Report Results calculate_avg->report_results

Caption: Experimental workflow for the Four-Ball Wear Test.

troubleshooting_pathway start Inconsistent Anti-Wear Results check_dispersion Is IDDP fully dispersed? start->check_dispersion check_contamination Is the lubricant contaminated? check_dispersion->check_contamination Yes action_mix Improve mixing procedure check_dispersion->action_mix No check_specimens Are test specimen surfaces consistent? check_contamination->check_specimens No action_filter Filter base oil and minimize water exposure check_contamination->action_filter Yes action_inspect Inspect and standardize test specimens check_specimens->action_inspect No

Caption: Troubleshooting pathway for inconsistent anti-wear results.

Technical Support Center: Isodecyl Diphenyl Phosphate (IDDP) Interference in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges posed by Isodecyl Diphenyl Phosphate (IDDP) contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IDDP) and why is it a concern in our lab?

A1: this compound (IDDP) is an organophosphate compound commonly used as a flame retardant and plasticizer in a variety of materials, including laboratory equipment and consumables. As a plasticizer, it is not chemically bound to the polymer matrix and can leach into samples, solvents, and reagents, leading to contamination. This contamination can interfere with sensitive analytical measurements, causing inaccurate quantification, the appearance of ghost peaks, and misinterpretation of results.

Q2: What are the primary sources of IDDP contamination in a laboratory setting?

A2: The most common sources of IDDP and other plasticizer contamination in a laboratory environment include:

  • Plasticware: Polyvinyl chloride (PVC) and other flexible plastic items such as tubing, pipette tips, sample vials, and well plates are significant sources of leachable plasticizers.

  • Solvents and Reagents: Impurities in solvents, even those of high purity grades, can introduce plasticizer contamination.

  • Laboratory Environment: Airborne plasticizer molecules from materials in the lab (e.g., flooring, wall coverings, equipment components) can settle into samples.

  • Personal Protective Equipment (PPE): Some types of gloves can be a source of plasticizer contamination.

Q3: Which analytical techniques are most susceptible to interference from IDDP?

A3: Highly sensitive analytical techniques are particularly vulnerable to interference from plasticizers like IDDP. These include:

  • Mass Spectrometry (MS): Especially when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), IDDP can appear as a background ion or a co-eluting peak, interfering with the detection and quantification of target analytes.

  • Gas Chromatography (GC): IDDP can produce peaks that overlap with analytes of interest, particularly when using non-specific detectors like a Flame Ionization Detector (FID).

  • Liquid Chromatography (LC): Similar to GC, IDDP can co-elute with target compounds, affecting the accuracy of quantification, especially with UV detection.

Troubleshooting Guide for IDDP Interference

This guide provides a systematic approach to identifying and mitigating IDDP interference in your analytical measurements.

Diagram: Troubleshooting Workflow for IDDP Interference

troubleshooting_workflow Troubleshooting Workflow for IDDP Interference A Suspicion of IDDP Interference (e.g., unexpected peaks, high background) B Step 1: Identify the Source of Contamination A->B E Blank Analysis (Solvents, Reagents, System) B->E F Leaching Study (Labware, Consumables) B->F G Review Laboratory Environment B->G C Step 2: Implement Mitigation Strategies D Step 3: Method Optimization and Validation C->D H Use Glassware or Alternative Plastics C->H I Pre-clean Labware C->I J Use High-Purity Solvents C->J K Chromatographic Separation D->K L Mass Spectrometry Parameters D->L M Confirmation of IDDP Presence E->M F->M G->M M->C

Caption: A logical workflow for identifying and resolving IDDP interference.

Step 1: Identify the Source of Contamination

  • Symptom: You observe unexpected peaks in your chromatograms, high background noise in your mass spectra, or poor reproducibility of your quantitative results.

  • Action:

    • Analyze Blanks: Inject a series of blanks to isolate the source of contamination.

      • Solvent Blank: Inject the pure solvent used for sample preparation.

      • Method Blank: Process a sample through the entire analytical procedure without the analyte of interest.

      • System Blank: Run the analytical system without any injection.

    • Conduct a Leaching Study: To test your labware, fill suspect plastic containers (e.g., vials, pipette tips) with a clean solvent, let them sit for a period (e.g., 24 hours), and then analyze the solvent for the presence of IDDP.

    • Review Laboratory Environment: Assess potential sources of airborne contamination in your lab.

Step 2: Implement Mitigation Strategies

Once the source of contamination has been identified, implement the following strategies:

  • Switch to Alternative Materials:

    • Whenever possible, replace plasticware with glassware.

    • If plastics are necessary, consider using polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) as they are generally less prone to leaching plasticizers compared to PVC.

  • Thoroughly Clean Labware:

    • Develop a rigorous cleaning protocol for all glassware and reusable plasticware. This may include washing with a laboratory-grade detergent, followed by rinsing with high-purity water and organic solvents like methanol (B129727) or acetone (B3395972).

  • Use High-Purity Solvents and Reagents:

    • Utilize solvents and reagents specifically designated for sensitive analyses like LC-MS or GC-MS to minimize the introduction of contaminants.

Step 3: Analytical Method Optimization

If complete removal of the contaminant is not feasible, optimize your analytical method to minimize its impact:

  • Chromatographic Separation: Adjust your GC or LC method (e.g., temperature gradient, mobile phase composition) to achieve baseline separation between your analyte of interest and the interfering IDDP peak.

  • Mass Spectrometry Detection:

    • Utilize the high selectivity of tandem mass spectrometry (MS/MS) by selecting unique precursor and product ion transitions for your analyte that are not shared by IDDP.

    • If the exact mass of IDDP is known, use high-resolution mass spectrometry (HRMS) to distinguish it from your analyte, provided there is a sufficient mass difference.

Quantitative Data on Plasticizer Leaching

While specific quantitative data for the leaching of this compound from various laboratory plastics is not extensively available in the reviewed literature, the following table provides a general overview of the leaching potential of different plastic types. This information is based on the known properties of these polymers and general studies on plasticizer migration.

Plastic TypeCommon Laboratory UsesLeaching Potential for PlasticizersNotes
Polyvinyl Chloride (PVC) Tubing, containers, glovesHigh Known to contain significant amounts of plasticizers which can readily leach.
Polystyrene (PS) Petri dishes, well platesModerate Can contain plasticizers and other additives that may leach.
Polyethylene (PE) Bottles, bags, pipette tipsLow Generally contains fewer plasticizers than PVC.
Polypropylene (PP) Centrifuge tubes, pipette tips, vialsLow Considered a good alternative to PVC for many applications due to lower leaching potential.
Polytetrafluoroethylene (PTFE) Tubing, septa, stir barsVery Low Highly resistant to chemical leaching.

Note: The actual amount of leached IDDP will depend on several factors, including the specific formulation of the plastic, the contact time, the temperature, and the solvent used. It is always recommended to perform a leaching study with your specific laboratory consumables if you suspect contamination.

Experimental Protocols

Protocol 1: General Procedure for Cleaning Laboratory Glassware to Remove Organic Contaminants

  • Initial Rinse: Immediately after use, rinse glassware with the solvent used in the experiment.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent and warm water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone to remove any remaining organic residues.

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven at an appropriate temperature.

Diagram: Glassware Cleaning Workflow

glassware_cleaning Glassware Cleaning Workflow A Initial Solvent Rinse B Detergent Wash A->B C Tap Water Rinse B->C D Deionized Water Rinse (3x) C->D E High-Purity Solvent Rinse D->E F Drying (Air or Oven) E->F

Caption: A step-by-step workflow for cleaning laboratory glassware.

Protocol 2: Solid-Phase Extraction (SPE) for the Cleanup of Biological Samples

This protocol provides a general guideline for using SPE to remove interfering substances, including plasticizers, from biological matrices like plasma or serum prior to LC-MS/MS analysis. The specific sorbent and solvents should be optimized for the analyte of interest.

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add an internal standard.

    • Acidify the sample (e.g., with 2% phosphoric acid) to disrupt protein binding.[1][2]

    • Vortex for 30 seconds and centrifuge to pellet the precipitated proteins.[1][2]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Diagram: Solid-Phase Extraction (SPE) Workflow

spe_workflow Solid-Phase Extraction (SPE) Workflow A Sample Pre-treatment (e.g., Protein Precipitation) C Sample Loading A->C B SPE Cartridge Conditioning B->C D Washing Step C->D E Elution of Analyte D->E F Evaporation and Reconstitution E->F G Analysis by LC-MS/MS F->G

Caption: A typical workflow for sample cleanup using solid-phase extraction.

Protocol 3: General GC-MS Method for the Analysis of Organophosphate Esters

This is a general method that can be adapted for the analysis of IDDP.

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet: Split/splitless injector.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the semi-volatile IDDP.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For SIM mode, select characteristic fragment ions of IDDP.

Protocol 4: General LC-MS/MS Method for the Analysis of Organophosphate Esters

This is a general method that can be adapted for the analysis of IDDP.

  • Liquid Chromatograph (LC):

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for IDDP).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for IDDP must be determined. A validated LC-MS/MS method for various aryl organophosphate esters in indoor dust has been developed, which could serve as a starting point for method development for IDDP.[3]

By following these guidelines and protocols, researchers can effectively identify, mitigate, and manage interference from this compound in their analytical measurements, leading to more accurate and reliable scientific data.

References

Strategies to minimize Isodecyl diphenyl phosphate byproducts in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Isodecyl diphenyl phosphate (B84403) (IDPP).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of Isodecyl diphenyl phosphate (IDPP)?

A1: The most prevalent byproducts in the commercial synthesis of this compound are triphenyl phosphate (TPP) and di-isodecyl phenyl phosphate (DIPP)[1]. These arise from the undesired reaction of the phosphorus reagent with an excess of either phenol (B47542) or isodecyl alcohol, respectively.

Q2: How can I minimize the formation of these byproducts?

A2: A stepwise synthesis approach is the most effective strategy to minimize the formation of TPP and DIPP. This method involves two main stages:

  • Synthesis of Diphenyl Chlorophosphate: Reacting phenol with a phosphorus oxychloride in a controlled stoichiometric ratio to primarily form diphenyl chlorophosphate.

  • Reaction with Isodecyl Alcohol: Reacting the purified diphenyl chlorophosphate with isodecyl alcohol to yield the desired this compound.

This stepwise approach allows for precise stoichiometric control, significantly reducing the presence of unreacted phenol or an excess of the phosphorus reagent available to form symmetric byproducts.

Q3: What is the advantage of a stepwise synthesis over a one-pot reaction?

A3: A one-pot synthesis, where all reactants (phenol, isodecyl alcohol, and a phosphorus reagent like phosphorus oxychloride) are mixed together, often leads to a statistical distribution of products. This results in a significant portion of the unwanted byproducts, TPP and DIPP. A stepwise synthesis provides greater control over the reaction, leading to a higher yield of the desired asymmetric product, IDPP.

Q4: What type of catalyst is recommended for the synthesis of IDPP?

A4: Lewis acid catalysts, such as magnesium chloride, are often used to facilitate the phosphorylation of alcohols[2]. These catalysts can enhance the reaction rate and selectivity. The choice of catalyst and its concentration may need to be optimized for specific reaction conditions.

Q5: How can I purify the final this compound product?

A5: Fractional distillation under reduced pressure is an effective method for purifying IDPP from the lower-boiling triphenyl phosphate and higher-boiling di-isodecyl phenyl phosphate byproducts. The significant difference in the boiling points of these compounds allows for their efficient separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of triphenyl phosphate (TPP) in the final product. - One-pot synthesis: All reactants were mixed at once, leading to the reaction of the phosphorus reagent with excess phenol. - Incorrect stoichiometry in stepwise synthesis: An excess of phenol was used in the initial step of forming diphenyl chlorophosphate.- Adopt a stepwise synthesis approach. - Carefully control the molar ratio of phenol to phosphorus oxychloride in the first step to favor the formation of diphenyl chlorophosphate. A 2:1 molar ratio of phenol to phosphorus oxychloride is theoretically ideal for forming diphenyl chlorophosphate.
Significant amount of di-isodecyl phenyl phosphate (DIPP) detected. - One-pot synthesis: Lack of control over reactant addition. - Excess isodecyl alcohol in the second step of a stepwise synthesis. - Implement a stepwise synthesis. - Use a stoichiometric or slight excess of diphenyl chlorophosphate relative to isodecyl alcohol in the second reaction step.
Low overall yield of this compound. - Inefficient reaction conditions. - Loss of product during purification. - Incomplete removal of HCl byproduct, which can lead to side reactions. - Optimize reaction temperature and time for both steps of the synthesis. - Use an efficient fractional distillation setup with a sufficient number of theoretical plates. - Ensure efficient removal of hydrogen chloride (HCl) gas during the reaction, for example, by sparging with an inert gas or applying a vacuum [2].
Difficulty in separating byproducts by distillation. - Inefficient distillation column. - Incorrect vacuum pressure or temperature. - Use a fractional distillation column with a higher number of theoretical plates. - Optimize the distillation parameters (pressure and temperature) based on the boiling points of IDPP, TPP, and DIPP.

Quantitative Data

Table 1: Purity of this compound in Commercial Products

Source This compound (%) Triphenyl phosphate (%) Di-isodecyl phenyl phosphate (%)
Saeger et al. (1979)[1]Significant amountsSignificant amountsSignificant amounts
Cleveland et al. (1986)916Not reported
Ferro (2002)>90<5Not reported

Experimental Protocols

Protocol 1: Stepwise Synthesis of this compound

Step 1: Synthesis of Diphenyl Chlorophosphate

This step is crucial for controlling the stoichiometry and minimizing the formation of triphenyl phosphate.

  • Reactants:

    • Phenol

    • Phosphorus oxychloride (POCl₃)

    • Lewis Acid Catalyst (e.g., MgCl₂) (optional)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, dropping funnel, and a system for HCl gas removal, add phosphorus oxychloride.

    • If using a catalyst, add it to the phosphorus oxychloride.

    • Slowly add phenol to the reaction mixture while stirring. A molar ratio of approximately 2:1 of phenol to phosphorus oxychloride should be used to favor the formation of diphenyl chlorophosphate.

    • Control the temperature of the reaction as it is exothermic. The reaction is typically carried out at elevated temperatures (e.g., 80-120°C).

    • Monitor the reaction progress by measuring the evolution of HCl gas. The reaction is complete when HCl evolution ceases.

    • Purify the crude diphenyl chlorophosphate by vacuum distillation to remove unreacted starting materials and monophenyl dichlorophosphate.

Step 2: Synthesis of this compound

  • Reactants:

    • Diphenyl chlorophosphate (from Step 1)

    • Isodecyl alcohol

    • Lewis Acid Catalyst (e.g., MgCl₂)

  • Procedure:

    • In a reaction vessel, combine the purified diphenyl chlorophosphate and the Lewis acid catalyst.

    • Slowly add isodecyl alcohol to the mixture while stirring. A molar ratio of approximately 1:1 should be used.

    • Heat the reaction mixture to a temperature typically in the range of 80-150°C[2].

    • Continuously remove the HCl byproduct by applying a vacuum or sparging with an inert gas (e.g., nitrogen) to drive the reaction to completion[2].

    • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation
  • Procedure:

    • Set up a fractional distillation apparatus with a column that has a sufficient number of theoretical plates.

    • Apply a vacuum to the system.

    • Heat the crude product mixture in the distillation flask.

    • Collect the fractions at their respective boiling points. Triphenyl phosphate will distill first, followed by this compound, and finally di-isodecyl phenyl phosphate.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of all components.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate to detect the molecular ions and characteristic fragments of IDPP and its byproducts (e.g., 50-500 amu).

  • Expected Results:

    • The chromatogram will show distinct peaks for TPP, IDPP, and DIPP at different retention times.

    • The mass spectra of the peaks can be used to confirm the identity of each compound. The mass spectrum of triphenyl phosphate is well-documented and can be used as a reference[3].

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Diphenyl Chlorophosphate cluster_step2 Step 2: Synthesis of this compound phenol Phenol reactor1 Reaction Vessel (Controlled Stoichiometry) phenol->reactor1 pocl3 Phosphorus Oxychloride pocl3->reactor1 catalyst1 Lewis Acid (e.g., MgCl₂) catalyst1->reactor1 hcl1 HCl Gas (byproduct) reactor1->hcl1 Remove dpcp Crude Diphenyl Chlorophosphate reactor1->dpcp purification1 Vacuum Distillation dpcp->purification1 pure_dpcp Purified Diphenyl Chlorophosphate purification1->pure_dpcp reactor2 Reaction Vessel pure_dpcp->reactor2 isodecyl_alcohol Isodecyl Alcohol isodecyl_alcohol->reactor2 hcl2 HCl Gas (byproduct) reactor2->hcl2 Remove crude_idpp Crude Isodecyl Diphenyl Phosphate reactor2->crude_idpp purification2 Fractional Distillation crude_idpp->purification2 final_product Purified Isodecyl Diphenyl Phosphate purification2->final_product byproducts Byproducts (TPP, DIPP) purification2->byproducts

Caption: Stepwise synthesis workflow for this compound.

Troubleshooting_Logic start High Byproduct Levels Detected check_synthesis_method One-pot or Stepwise Synthesis? start->check_synthesis_method one_pot One-Pot Synthesis check_synthesis_method->one_pot One-Pot stepwise Stepwise Synthesis check_synthesis_method->stepwise Stepwise recommend_stepwise Recommendation: Switch to Stepwise Synthesis one_pot->recommend_stepwise check_stoichiometry Check Stoichiometry stepwise->check_stoichiometry incorrect_stoichiometry Incorrect Molar Ratios check_stoichiometry->incorrect_stoichiometry Incorrect check_purification Evaluate Purification check_stoichiometry->check_purification Correct correct_stoichiometry Recommendation: Adjust Reactant Ratios incorrect_stoichiometry->correct_stoichiometry inefficient_purification Inefficient Distillation check_purification->inefficient_purification Inefficient optimize_purification Recommendation: Optimize Distillation (Column, Vacuum, Temp.) inefficient_purification->optimize_purification

Caption: Troubleshooting logic for byproduct minimization.

References

Technical Support Center: Isodecyl Diphenyl Phosphate (IDDP) Stability in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Isodecyl Diphenyl Phosphate (B84403) (IDDP) in high-temperature applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.

Troubleshooting Guide

Unexpected degradation of Isodecyl Diphenyl Phosphate (IDDP) during high-temperature experiments can compromise results. This guide will help you identify and resolve common issues related to its stability.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of the Sample Oxidative Degradation: Exposure to air at elevated temperatures can lead to oxidation.- Perform experiments under an inert atmosphere (e.g., nitrogen or argon). - Ensure all components of the experimental setup are free of oxygen. - Consider the addition of a suitable antioxidant if compatible with the application.
Formation of Precipitates or Haze Hydrolytic Degradation: Presence of moisture can cause hydrolysis, especially under alkaline conditions, leading to the formation of less soluble degradation products like diphenyl phosphate or phenol (B47542).[1]- Use thoroughly dried solvents and reagents. - Ensure the experimental setup is dry before starting. - Control the pH of the system; avoid highly alkaline conditions (pH > 8-9) where hydrolysis is more significant.[1]
Unexpected Change in Viscosity Thermal Degradation: Exceeding the thermal stability limit of IDDP can lead to polymerization or fragmentation of the molecule.- Review the operating temperature to ensure it is below the decomposition temperature of IDDP. - Refer to the thermal stability data to determine safe operating temperature ranges.
Inconsistent Analytical Results (e.g., Chromatography) Sample Degradation During Analysis: High temperatures in the injection port of a gas chromatograph can cause thermal degradation of IDDP.[2][3]- Consider using a lower injection port temperature. - Liquid chromatography (LC-MS) may be a more suitable analytical technique to avoid thermal degradation during analysis.[2][3]
Corrosion of Metal Components in the Setup Formation of Acidic Degradation Products: Hydrolysis can produce acidic byproducts such as phosphoric acid derivatives, which can be corrosive.[4]- Monitor the acidity of the mixture during the experiment. - Select materials for your experimental setup that are resistant to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound (IDDP)?

A1: IDDP generally exhibits good thermal stability. Thermogravimetric Analysis (TGA) data indicates that significant weight loss begins at temperatures above 200°C. In an inert nitrogen atmosphere, 5% weight loss is observed around 233°C, while in an oxygen atmosphere, this occurs at a lower temperature of 213°C, indicating that oxidation accelerates thermal decomposition.[1]

Q2: How does pH affect the hydrolytic stability of IDDP?

A2: The hydrolytic stability of IDDP is pH-dependent. It is generally resistant to hydrolysis under neutral and acidic conditions. However, under highly alkaline conditions (pH 8-9 and above), the rate of hydrolysis is expected to increase significantly.[1]

Q3: What are the primary degradation products of IDDP?

A3: The primary degradation of IDDP involves the cleavage of its ester bonds.

  • Hydrolysis: The expected initial products of hydrolysis are phenol and isodecyl phenyl phosphate, or isodecanol (B128192) and diphenyl phosphate.[1]

  • Oxidation: Partial oxidation can lead to the formation of toxic phosphorus oxides.[5]

  • Biodegradation: Studies on microbial degradation have identified products resulting from hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation.[6]

Q4: Can I use IDDP in applications exposed to air at high temperatures?

A4: Caution is advised when using IDDP in the presence of oxygen at high temperatures. The onset of thermal degradation is lower in an oxygen atmosphere compared to an inert atmosphere, suggesting that oxidative degradation is a significant factor. For high-temperature applications, it is recommended to use an inert atmosphere to prevent premature degradation.

Q5: How can I monitor the degradation of IDDP in my experiments?

A5: Several analytical techniques can be employed to monitor the degradation of IDDP. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to avoid thermal degradation in the injector.[2][3] Changes in physical properties such as color, viscosity, and acid number can also be indicative of degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Thermal Stability of this compound

ParameterAtmosphereTemperature (°C)
Start of Thermal DegradationNitrogen264
5% Weight LossNitrogen233
10% Weight LossNitrogen246
Start of Thermal DegradationOxygen165
1% Weight LossOxygen93
5% Weight LossOxygen213
10% Weight LossOxygen235

Source: Environmental risk evaluation report: this compound (CAS no. 29761-21-5), UK Government[1]

Table 2: Hydrolytic Stability of this compound (Qualitative)

pH ConditionStabilityPrimary Degradation Products
Acidic (pH < 7)Generally Stable-
Neutral (pH ≈ 7)Generally Stable-
Alkaline (pH > 8-9)Susceptible to HydrolysisPhenol, Isodecyl Phenyl Phosphate, Isodecanol, Diphenyl Phosphate

Experimental Protocols

Detailed methodologies for key stability experiments are provided below. These are based on standard methods and can be adapted for this compound.

Protocol 1: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of IDDP.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample of IDDP (typically 5-10 mg) into a clean TGA crucible (e.g., alumina).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (high purity nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the TGA curve (weight % vs. temperature).

    • Determine the onset temperature of decomposition and the temperatures at which specific weight losses (e.g., 1%, 5%, 10%) occur.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Protocol 2: Hydrolytic Stability (Based on ASTM D2619)

Objective: To evaluate the stability of IDDP in the presence of water at elevated temperatures.

Methodology:

  • Apparatus: Use a pressure-type beverage bottle, an oven with a rotating mechanism, and a copper test specimen.[4][5][7][8][9]

  • Sample Preparation:

    • Weigh 75 g of IDDP and 25 g of distilled water into the beverage bottle.[5][7][8]

    • Polish a copper strip to a clean surface, wash with a volatile solvent, dry, and weigh it.[5]

    • Place the prepared copper strip into the bottle.[7][8]

  • Experimental Procedure:

    • Seal the bottle and place it in the rotating mechanism inside an oven set to 93°C (200°F).[5][7][8]

    • Rotate the bottle end-over-end at approximately 5 rpm for 48 hours.[5][7]

  • Post-Test Analysis:

    • After 48 hours, remove the bottle from the oven and allow it to cool.

    • Separate the oil and water layers.

    • Measure the change in weight and appearance of the copper strip.

    • Determine the acid number of the IDDP layer and the total acidity of the water layer.

    • Analyze the IDDP and water layers for degradation products using a suitable analytical technique (e.g., HPLC-MS).

Protocol 3: Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC) (Based on ASTM D6186)

Objective: To determine the Oxidation Induction Time (OIT) of IDDP as a measure of its oxidative stability.

Methodology:

  • Instrument: Use a pressure differential scanning calorimeter (PDSC).[10][11][12][13][14]

  • Sample Preparation: Place a small, accurately weighed sample of IDDP (typically 2-3 mg) into an open aluminum sample pan.[13][14]

  • Experimental Procedure:

    • Place the sample pan in the PDSC cell.

    • Heat the cell to the desired isothermal test temperature (e.g., 180-210°C) under a nitrogen atmosphere.[10]

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant pressure (e.g., 3.5 MPa or 500 psig) and flow rate (e.g., 100 mL/min).[10][11][14]

    • Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic oxidation reaction is observed.[13]

  • Data Analysis:

    • Record the heat flow as a function of time.

    • The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[10][13] A longer OIT indicates greater oxidative stability.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

cluster_conditions High-Temperature Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Thermal Stress Thermal Stress Thermal Thermal Degradation Thermal Stress->Thermal Presence of Water Presence of Water Hydrolytic Hydrolytic Degradation Presence of Water->Hydrolytic Presence of Oxygen Presence of Oxygen Oxidative Oxidative Degradation Presence of Oxygen->Oxidative Fragments Molecular Fragments Thermal->Fragments Acids Acidic Byproducts (e.g., Diphenyl Phosphate) Hydrolytic->Acids Oxides Phosphorus Oxides Oxidative->Oxides

Caption: Degradation pathways of IDDP under high-temperature stress.

start Start: IDDP Stability Experiment prep Sample Preparation (Weighing, etc.) start->prep setup Experimental Setup (Atmosphere, Temperature Control) prep->setup run Run Experiment setup->run analysis Post-Experiment Analysis (e.g., HPLC, GC-MS, Titration) run->analysis data Data Interpretation analysis->data end End: Stability Assessment data->end

Caption: General experimental workflow for IDDP stability testing.

start Problem: Unexpected Degradation check_temp Is Temperature within Safe Operating Range? start->check_temp check_moisture Is Moisture Present in the System? check_temp->check_moisture Yes solution_temp Solution: Lower Operating Temperature check_temp->solution_temp No check_oxygen Is the System Exposed to Oxygen? check_moisture->check_oxygen No solution_moisture Solution: Dry Solvents/Reagents, Control pH check_moisture->solution_moisture Yes solution_oxygen Solution: Use Inert Atmosphere check_oxygen->solution_oxygen Yes

Caption: Troubleshooting decision tree for IDDP degradation issues.

References

Technical Support Center: Isodecyl Diphenyl Phosphate (IDDP) in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers containing Isodecyl Diphenyl Phosphate (B84403) (IDDP).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Isodecyl Diphenyl Phosphate (IDDP) in polymer formulations?

This compound (IDDP) is primarily used as a plasticizer and a flame retardant in a variety of polymers, including polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers. As a plasticizer, it increases the flexibility and durability of the material. Its phosphate ester structure also imparts flame retardant properties to the final product.

Q2: Can IDDP contribute to the discoloration of polymers?

While IDDP is not typically a primary cause of discoloration, its degradation under certain conditions can potentially contribute to color changes. The discoloration of polymers is a complex process influenced by multiple factors, including the base polymer's stability, other additives present, and exposure to heat and light.[1][2]

Q3: What are the common causes of discoloration in polymers containing IDDP?

The most common causes of discoloration in polymer formulations, including those with IDDP, are:

  • Thermo-oxidative Degradation: High processing temperatures can initiate the degradation of the polymer and some additives, leading to the formation of color bodies.[1][2]

  • Photo-oxidation: Exposure to ultraviolet (UV) light can cause chemical reactions within the polymer matrix that result in yellowing or other color changes.[1][2]

  • Hydrolysis of Phosphate Esters: In the presence of moisture, phosphate esters like IDDP can hydrolyze, especially at elevated temperatures. This can lead to the formation of acidic species that may catalyze further degradation of the polymer.

  • Interaction with Other Additives: IDDP can interact with other components in the formulation, such as primary antioxidants (e.g., hindered phenols). The oxidation products of these antioxidants can be highly colored.

  • Dehydrochlorination (in PVC): For PVC formulations, the elimination of hydrogen chloride (HCl) is a primary degradation pathway that leads to the formation of conjugated polyenes, which absorb light and cause yellowing.

Troubleshooting Guide: Polymer Discoloration

This guide provides a structured approach to diagnosing and resolving discoloration issues in polymers containing IDDP.

Problem: The polymer exhibits yellowing after processing or during storage.

Step 1: Identify the Stage of Discoloration

  • During Processing: If yellowing occurs during extrusion, molding, or other high-temperature processing steps, the primary cause is likely thermal degradation.

  • Post-Processing (Storage/Use): If the polymer discolors over time when exposed to light, the issue is likely photo-oxidation. Discoloration in the dark can be due to slow oxidative processes or interaction with environmental factors like NOx gases.[2]

Step 2: Review the Formulation

  • Primary Stabilizers: Are you using an adequate amount of primary heat stabilizers (e.g., mixed metal stearates for PVC) and antioxidants (e.g., hindered phenols)? An insufficient amount can lead to rapid degradation.

  • Secondary Stabilizers: Consider the inclusion of a phosphite (B83602) co-stabilizer. Phosphites act as secondary stabilizers that decompose hydroperoxides, which are key intermediates in the oxidative degradation process. This can protect the primary antioxidant and reduce the formation of colored byproducts.

  • UV Stabilizers: For applications with light exposure, are UV absorbers and/or Hindered Amine Light Stabilizers (HALS) included in the formulation?

Step 3: Analyze Processing Conditions

  • Temperature: Is the processing temperature too high? Excessive heat can accelerate degradation. Try to lower the processing temperature if possible.

  • Residence Time: Is the polymer spending too much time at high temperatures in the processing equipment? Shorter residence times can minimize thermal stress.

  • Shear: High shear rates can also contribute to polymer degradation.

Step 4: Implement Corrective Actions

Based on your analysis, consider the following solutions:

IssueRecommended Action
Thermal Degradation 1. Optimize the heat stabilizer package. 2. Add or increase the concentration of a phosphite secondary stabilizer. 3. Reduce processing temperature and residence time.
Photo-Oxidation (UV Degradation) 1. Incorporate a UV absorber to block UV radiation. 2. Add a HALS to scavenge free radicals formed by UV exposure.
General Oxidative Degradation 1. Ensure an adequate loading of a primary antioxidant (hindered phenol). 2. Use a synergistic blend of a primary antioxidant and a phosphite secondary stabilizer.
Hydrolytic Instability 1. Dry the polymer and all additives before processing to minimize moisture content. 2. Store the final product in a dry environment.

Data Presentation: Additive Performance (Hypothetical Data)

The following table provides a hypothetical example of how to present quantitative data on the effect of different stabilizer packages on the color stability of a PVC formulation containing IDDP, as measured by the Yellowness Index (YI) after accelerated aging.

FormulationIDDP (phr)Primary Stabilizer (phr)Secondary Stabilizer (phr)Initial YIYI after 200h Thermal Aging (180°C)YI after 500h UV Aging
Control 402.0 (Ca/Zn Stearate)05.225.830.1
Option A 402.0 (Ca/Zn Stearate)0.5 (Phosphite A)4.915.328.5
Option B 402.0 (Ca/Zn Stearate)0.5 (Phosphite B)5.014.827.9
Option C 402.0 (Ca/Zn Stearate)0.5 (Phosphite A) + 0.3 (UVA)5.115.512.4
Option D 402.0 (Ca/Zn Stearate)0.5 (Phosphite A) + 0.3 (HALS)4.815.110.8

phr: parts per hundred resin

Experimental Protocols

Evaluation of Thermal Stability and Discoloration

Objective: To assess the effect of IDDP and stabilizer packages on the thermal stability and color of a polymer during simulated processing conditions.

Methodology:

  • Compounding: Prepare the polymer formulations by mixing the polymer resin, IDDP, and various stabilizer packages in a two-roll mill or a laboratory internal mixer at a controlled temperature.

  • Milling and Sampling: Mill the compound at a specified temperature (e.g., 180°C for PVC). Take samples at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).

  • Sample Preparation: Press the samples taken at different times into plaques of uniform thickness using a hydraulic press.

  • Color Measurement: Measure the color of each plaque using a spectrophotometer or colorimeter. Calculate the Yellowness Index (YI) according to ASTM D1925 or the color difference (ΔE*ab) according to ISO 7724-3, using the initial sample as the reference.[3][4][5][6][7][8][9][10][11][12]

  • Data Analysis: Plot the Yellowness Index or ΔE*ab as a function of milling time to compare the performance of different formulations.

Evaluation of Photo-Stability (UV Aging)

Objective: To determine the resistance of the polymer formulation to discoloration upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare polymer plaques of a standard thickness as described in the thermal stability protocol.

  • Initial Color Measurement: Measure the initial color of the plaques (Yellowness Index or CIELAB values).

  • Accelerated UV Aging: Place the plaques in an accelerated weathering chamber equipped with UV lamps (e.g., UVA-340 for simulating sunlight). The exposure conditions (temperature, humidity, and irradiance) should be controlled according to standard protocols like ASTM G154 or ISO 4892-3.

  • Periodic Color Measurement: At specified intervals (e.g., 100, 250, 500, 1000 hours), remove the samples from the chamber and measure their color.

  • Data Analysis: Plot the change in Yellowness Index (ΔYI) or color difference (ΔE*ab) against the exposure time to evaluate the photo-stability of the different formulations.

Mandatory Visualizations

Discoloration_Pathway Polymer_IDDP Polymer + IDDP Formulation Heat_Light Heat / UV Light Degradation Initiation of Degradation (e.g., Dehydrochlorination in PVC, Free Radical Formation) Heat_Light->Degradation Triggers Hydroperoxides Formation of Hydroperoxides (ROOH) Degradation->Hydroperoxides Colored_Byproducts Formation of Colored Byproducts (e.g., Conjugated Polyenes, Quinones) Hydroperoxides->Colored_Byproducts Leads to Discoloration Visible Discoloration (Yellowing) Colored_Byproducts->Discoloration Stabilizers Stabilizer Package (Primary & Secondary Antioxidants, UV Stabilizers) Stabilizers->Degradation Inhibits Stabilizers->Hydroperoxides Decomposes

Caption: General mechanism of polymer discoloration and the role of stabilizers.

Troubleshooting_Workflow Start Discoloration Observed Identify_Stage Identify Stage: Processing or Post-Processing? Start->Identify_Stage Processing Processing Issue Identify_Stage->Processing Processing Post_Processing Post-Processing Issue Identify_Stage->Post_Processing Post-Processing Analyze_Conditions Analyze Processing Conditions: Temp, Time, Shear Too High? Processing->Analyze_Conditions Analyze_Formulation Analyze Formulation: Stabilizer Package Sufficient? Post_Processing->Analyze_Formulation Optimize_Stabilizers Optimize Stabilizer Package: - Increase Primary/Secondary Stabilizers - Add UV Stabilizers (if applicable) Analyze_Formulation->Optimize_Stabilizers No End Problem Resolved Analyze_Formulation->End Yes Analyze_Conditions->Analyze_Formulation If conditions are optimal Optimize_Process Optimize Processing Conditions: - Lower Temperature - Reduce Residence Time Analyze_Conditions->Optimize_Process Yes Optimize_Stabilizers->End Optimize_Process->Analyze_Formulation

Caption: Troubleshooting workflow for polymer discoloration.

References

Technical Support Center: Optimizing Isodecyl Diphenyl Phosphate (IDPP) in Flame Retardant Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic effects of Isodecyl Diphenyl Phosphate (B84403) (IDPP) with other flame retardants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation, processing, and testing of polymer systems containing IDPP.

Issue/Observation Potential Causes Recommended Solutions & Experimental Steps
1. Reduced Flame Retardant Efficacy (e.g., Low LOI, Failed UL-94 Rating) Sub-optimal IDPP Concentration: Insufficient or excessive loading of IDPP.Lack of Synergy: The co-flame retardant does not have a positive synergistic interaction with the phosphate ester. Antagonistic effects can occur, for instance, between some phosphorus flame retardants and antimony oxide in certain polymers like PVC.[1]Inadequate Dispersion: Poor mixing leads to non-uniform distribution of flame retardants within the polymer matrix.Processing Temperature: Thermal degradation of the flame retardant or polymer during compounding if temperatures are too high. IDPP's low volatility helps, but other components may be sensitive.[2]Optimize Formulation: Conduct a design of experiments (DOE) by varying the IDPP-to-synergist ratio. Start with a 1:1 ratio and systematically evaluate other ratios (e.g., 1:2, 2:1).Select Appropriate Synergists: Combine IDPP with nitrogen-containing compounds (e.g., melamine, ammonium (B1175870) polyphosphate) to promote char formation.[3][4] Evaluate combinations with other phosphorus flame retardants for potential P-P synergy.[5]Improve Compounding: Increase mixing time or screw speed on the twin-screw extruder. Consider using a compatibilizer or surface-treating fillers to improve dispersion.[6] Verify dispersion using Scanning Electron Microscopy (SEM).Adjust Processing Profile: Lower the processing temperature to the minimum required for the base resin to prevent premature degradation of additives.
2. Compromised Mechanical Properties (e.g., Brittleness, Low Impact Strength) High Flame Retardant Loading: High concentrations of additives can disrupt the polymer matrix, leading to reduced ductility.[6][7]Plasticizer Effect: While IDPP is a plasticizer, an imbalance with other rigid additives can affect final properties.[1][8]Poor Interfacial Adhesion: Lack of compatibility between the flame retardants and the polymer matrix.Balance FR Loading and Properties: Aim for the lowest possible additive concentration that still meets the required flame retardancy standard.[6] Incorporate impact modifiers if necessary.Leverage IDPP's Dual Function: Optimize the formulation to take advantage of IDPP's plasticizing properties, potentially reducing the need for other plasticizers.Enhance Compatibility: Introduce maleic anhydride-grafted polymers or other suitable compatibilizers to improve the interface between the additives and the resin.
3. Processing Instability & Surface Defects Blooming/Precipitation: Migration of a flame retardant to the surface, appearing as a white, powdery, or oily film.[9][10] This is often caused by poor compatibility between the additive and the non-polar polymer.[10]Mold Fouling: Deposition of additives on the mold surface during injection molding, caused by component volatility or exudation.[10]Hazing or Streaking: Can be caused by improper formulation, contamination, or poor mixing.[9]Improve Compatibility: The primary solution to precipitation is improving the compatibility between the polar flame retardant and the non-polar polymer resin.[10]Select Low-Volatility Additives: IDPP has inherently low volatility, which minimizes this issue.[2] Ensure that co-additives are also thermally stable at processing temperatures.Optimize Temperature: High temperatures can accelerate the migration of small-molecule flame retardants to the surface.[10]Surface Analysis: Use Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to scrape and identify the substance that has migrated to the surface.[9] Adjust the formulation based on the identified material.

Frequently Asked Questions (FAQs)

Q1: What is Isodecyl Diphenyl Phosphate (IDPP) and what are its primary functions in a polymer formulation?

A1: this compound (IDPP), CAS 29761-21-5, is an organophosphate ester. It serves a dual function as both a flame retardant and a plasticizer.[1][2] As a flame retardant, it helps polymers pass flammability tests, and as a plasticizer, it increases flexibility and improves processing.[8] It is noted for its low volatility and good cold-temperature performance.[2][8]

Q2: With which types of flame retardants does IDPP typically exhibit synergistic effects?

A2: IDPP, as a phosphorus-based flame retardant, is known to exhibit synergy with several other classes of additives. The most common synergistic combinations are with:

  • Nitrogen-containing compounds: Materials like melamine, guanidine, and ammonium polyphosphate (APP) work with phosphorus compounds to enhance the formation of a protective, insulating char layer during combustion.[3][4]

  • Other Phosphorus Flame Retardants: In some systems, a "phosphorus-phosphorus" synergistic effect can be achieved by combining different phosphate esters, leading to enhanced condensed and gas-phase action.[5]

  • Inorganic Fillers: Nanoclays and metal hydroxides can act as secondary flame retardants, improving char structure and reducing heat release.[11]

Q3: What is the mechanism of action for phosphorus-based flame retardants like IDPP?

A3: Phosphorus flame retardants can act in both the condensed (solid) phase and the gas phase.

  • Condensed Phase: During heating, the phosphate ester decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer. This char acts as a barrier, limiting the transfer of heat and slowing the release of flammable volatiles that fuel the fire.[1]

  • Gas Phase: Some phosphorus-containing species can volatilize and act as radical scavengers in the flame, interrupting the chemical reactions of combustion.

Q4: In which polymer systems is IDPP most commonly used?

A4: IDPP is versatile and effective in a range of polymer resins.[8] It is frequently used in Polyvinyl Chloride (PVC), where its plasticizing properties are highly beneficial.[8] It is also effective in engineering plastic blends like Polyphenylene Ether (PPO)/High Impact Polystyrene (HIPS) and Polycarbonate (PC)/Acrylonitrile Butadiene Styrene (ABS), as well as in thermosetting resins like epoxies and phenol (B47542) formaldehyde (B43269) resins.[8][12]

Q5: Are there any environmental or health considerations when using organophosphate flame retardants (OPFRs)?

A5: Yes, the class of organophosphate flame retardants has come under scrutiny. While they were introduced as replacements for polybrominated diphenyl ethers (PBDEs), concerns have been raised about the potential toxicity, environmental persistence, and health effects of some OPFRs.[13][14] Toxicological studies suggest some OPFRs may have adverse health effects.[13] As such, it is crucial for researchers to handle these chemicals with appropriate safety measures and stay informed on the latest regulatory and toxicological data for specific compounds like IDPP.

Quantitative Data on Synergistic Systems

The following tables provide illustrative data on how synergistic additives can enhance the performance of a polymer system containing IDPP. Note: These are representative values based on typical results and should be confirmed experimentally for specific formulations.

Table 1: Flame Retardancy Performance of a PC/ABS Blend

Formulation IDBase Resin (PC/ABS) (%)IDPP (%)Melamine Polyphosphate (MPP) (%)Limiting Oxygen Index (LOI) (%)UL-94 Rating (1.6 mm)
F11000022.5Fails
F28515029.0V-2
F38501528.5V-2
F4 (Synergistic)857.57.534.5 V-0

Table 2: Effect on Mechanical Properties of a PVC Formulation

Formulation IDBase Resin (PVC) (%)IDPP (%)Nanoclay (%)Tensile Strength (MPa)Elongation at Break (%)
P18020025250
P2 (Synergistic)7720328 230

Experimental Protocols & Visualizations

Experimental Workflow Diagram

The following diagram outlines a standard workflow for developing and evaluating a flame-retardant formulation incorporating IDPP and a synergistic agent.

G cluster_0 Phase 1: Formulation & Compounding cluster_1 Phase 2: Material Testing cluster_2 Phase 3: Analysis & Optimization a Define Polymer Matrix & Performance Targets b Select Synergist (e.g., MPP, Nanoclay) a->b c Design Experiment Matrix (Vary FR Ratios) b->c d Material Compounding (Twin-Screw Extrusion) c->d e Specimen Preparation (Injection/Compression Molding) d->e f Mechanical Testing (Tensile, Impact) e->f g Thermal Analysis (TGA, DSC) e->g h Flammability Testing (LOI, UL-94, Cone Calorimeter) e->h i Analyze Data & Evaluate Synergy f->i g->i h->i j Identify Optimal Formulation i->j k Perform Validation Runs j->k

Caption: Workflow for evaluating flame retardant synergy.

Protocol 1: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test measures the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture required to support candle-like combustion of a material.[15] A higher LOI value indicates better flame retardancy.[15]

  • Specimen Preparation: Prepare rectangular bar specimens, typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick. Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Apparatus: Use a standard LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.

  • Procedure: a. Mount the specimen vertically in the center of the glass chimney. b. Set an initial oxygen concentration below the expected LOI value. c. Turn on the gas flow and allow it to stabilize for at least 30 seconds. d. Lower the igniter to the top of the specimen and apply the flame for up to 30 seconds.[16] Remove the igniter. e. Observe the combustion behavior. Record the duration of flaming. f. If the specimen self-extinguishes, increase the oxygen concentration. If it burns continuously, decrease the oxygen concentration. g. Repeat the test with new specimens until the minimum oxygen concentration that supports combustion is determined.

Protocol 2: UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials.[7][15]

  • Specimen Preparation: Prepare bar specimens of 125 ± 5 mm in length and 13 ± 0.5 mm in width, with a thickness not exceeding 13 mm.[15][16] Condition a set of 5 specimens at 23 ± 2 °C and 50 ± 5% relative humidity for 48 hours, and another set in an air-circulating oven at 70 ± 1 °C for 168 hours.

  • Apparatus: A test chamber, a Bunsen burner with a 10 mm nozzle, a specimen clamp, a timer, and a surgical cotton patch.

  • Procedure: a. Mount a specimen vertically with the clamp at the top. Place a dry cotton patch 300 mm below the specimen. b. Apply a 20 mm high blue flame to the center of the bottom edge of the specimen for 10 seconds. c. Remove the flame and record the afterflame time (t1). d. Once the afterflame ceases, immediately reapply the flame for another 10 seconds. e. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). f. Record whether any flaming drips ignite the cotton below.

  • Classification:

    • V-0: No specimen burns with flaming for more than 10 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 50 seconds. No flaming drips ignite the cotton.

    • V-1: No specimen burns with flaming for more than 30 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 250 seconds. No flaming drips ignite the cotton.

    • V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common issues encountered during experimentation.

G start Start: Unsatisfactory Experimental Outcome q1 What is the primary issue? start->q1 fr_perf Poor FR Performance (Low LOI / UL-94 Fail) q1->fr_perf Flammability mech_prop Poor Mechanical Properties (e.g., Brittle) q1->mech_prop Mechanical proc_surf Processing or Surface Issues (e.g., Bloom) q1->proc_surf Processing q2_fr Is dispersion adequate? (Check with SEM) fr_perf->q2_fr q2_mech Is total FR loading > 25%? mech_prop->q2_mech q2_proc Is the surface oily/powdery? proc_surf->q2_proc sol_disp Solution: Improve Compounding (Time, Speed, Compatibilizer) q2_fr->sol_disp No sol_ratio Solution: Optimize FR Ratio (IDPP:Synergist) q2_fr->sol_ratio Yes q2_mech->sol_ratio No sol_loading Solution: Reduce Total Loading & Add Impact Modifier q2_mech->sol_loading Yes q2_proc->sol_disp No sol_compat Solution: Improve Compatibility & Check Co-Additive Volatility q2_proc->sol_compat Yes

Caption: Troubleshooting logic for flame retardant formulations.

References

Validation & Comparative

A Comparative Guide to Isodecyl Diphenyl Phosphate and Triphenyl Phosphate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isodecyl diphenyl phosphate (B84403) (IDDP) and triphenyl phosphate (TPP), two common organophosphate esters utilized as plasticizers and flame retardants. The following sections detail their physical and chemical properties, performance characteristics, and toxicological profiles, supported by experimental data and standardized testing protocols.

Chemical and Physical Properties

A fundamental comparison of the key chemical and physical properties of IDDP and TPP is presented in Table 1. These properties influence their processing characteristics, compatibility with various polymers, and performance in final formulations.

PropertyIsodecyl Diphenyl Phosphate (IDDP)Triphenyl Phosphate (TPP)
CAS Number 29761-21-5[1][2]115-86-6[3]
Chemical Formula C22H31O4P[4][5]C18H15O4P[3]
Molecular Weight 390.45 g/mol [4][5]326.288 g/mol [3]
Appearance Viscous, clear, colorless to pale yellow liquid[1][4][6]Colorless solid[3][7]
Phosphorus Content ~7.9%[5]~9.5%
Density ~1.070 - 1.080 g/cm³ at 20°C[5][6]1.184 g/mL at 25°C[3]
Melting Point -34.9°C to -35°C[2][5]48 to 50°C[3]
Boiling Point > 250°C[6]; 245°C (decomposes) at 10 mmHg[5]244°C at 10 mmHg[3]
Flash Point > 200°F (>93.3°C)[2]220°C[3]
Water Solubility Insoluble; 11.2 µg/L at 23.5°C[1][2][5]Practically insoluble; 1.9 mg/L at 25°C[8]
Viscosity 25-30 mPa·s at 25°C[5]Not applicable (solid at 25°C)
Vapor Pressure 0.000016 mmHg[2]1 mmHg at 193°C[3]

Performance as a Plasticizer

The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. Both IDDP and TPP are utilized for these purposes, often in conjunction with their flame-retardant properties.

This compound (IDDP):

IDDP is recognized for its excellent plasticizing properties, particularly in polyvinyl chloride (PVC) and other resins like acrylics and vinyls.[9][10] Its key performance advantages include:

  • Low Volatility: This ensures minimal material loss during high-temperature processing and throughout the product's lifespan, contributing to consistent performance and product integrity.[6][9][10]

  • High Thermal Stability: IDDP is suitable for applications requiring high-temperature resistance.[4][6]

  • Good Cold Resistance: It helps maintain the flexibility and integrity of materials in low-temperature environments, preventing them from becoming brittle.[9][10]

  • Versatility: IDDP is compatible with a wide range of polymers, including PVC, rubber, polyurethanes, and coatings, enhancing their flexibility and durability.[4][6][11]

Triphenyl Phosphate (TPP):

TPP functions as both a plasticizer and a flame retardant in a variety of materials, including PVC, cellulose (B213188) nitrate, and other plastics.[3][7][12][13]

  • Plasticizing Efficiency: It increases the flexibility and workability of plastic materials, making it suitable for films, coatings, and molded parts.[13]

  • Flame Retardancy: The phosphorus content in TPP contributes to its effectiveness as a flame retardant by promoting char formation during combustion.[13]

  • Compatibility: TPP is soluble in most lacquers, solvents, and oils, and is compatible with various resins such as phenolic and cellulose resins.[7][12]

A comparative summary of their performance characteristics is provided in Table 2.

Performance MetricThis compound (IDDP)Triphenyl Phosphate (TPP)
Primary Function Plasticizer, Flame Retardant[4][6]Flame Retardant, Plasticizer[3][7][13]
Key Advantages Low volatility, high thermal stability, good cold flexibility[6][9]Effective flame retardancy, good compatibility with various resins[7][13]
Common Applications PVC, wire and cable insulation, coatings, adhesives, sealants[6][10][11]Electronic equipment, PVC, hydraulic fluids, lacquers, varnishes, nail polish[3][12][14]
Limitations Lower phosphorus content compared to TPPPoorer cold resistance, potential for migration[15]

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of plasticizers like IDDP and TPP, several standardized experimental protocols are employed.

Evaluation of Plasticizer Efficiency (Tensile Properties)

This protocol is based on the principles outlined in ASTM D2284 for testing the tensile properties of flexible PVC compositions.[16]

Objective: To determine the effect of the plasticizer on the mechanical properties of a polymer, such as tensile strength, elongation at break, and modulus of elasticity.

Methodology:

  • Sample Preparation:

    • Prepare a master batch of the polymer (e.g., PVC resin) with a heat stabilizer.

    • Divide the master batch into several portions.

    • Add varying concentrations of the plasticizer (IDDP or TPP) to each portion and mix thoroughly until a homogenous plastisol is formed.[17]

    • Cast the plastisol into sheets of a specified thickness (e.g., 2 mm) using a two-roll mill at a set temperature (e.g., 160°C).[18]

    • Press the sheets in a mold under high pressure and temperature (e.g., 10 MPa at 175°C for 5 minutes), followed by cold pressing.[18]

    • Cut the cured sheets into standardized dumbbell-shaped specimens.

    • Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 10% relative humidity) for a specified period before testing.

  • Tensile Testing:

    • Conduct the tensile test using a universal testing machine.

    • Mount the specimen in the grips of the machine.

    • Apply a tensile load at a constant rate of crosshead speed until the specimen fails.

    • Record the tensile strength (the maximum stress applied during the test), elongation at break (the extent to which the material stretches before breaking), and the modulus of elasticity (a measure of stiffness).[16]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and volatility of the plasticized polymer.

Methodology:

  • Sample Preparation: Prepare a small, uniform sample of the plasticized polymer.

  • TGA Measurement:

    • Place the sample in a TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[18]

    • Continuously measure the weight of the sample as a function of temperature.

    • The resulting TGA curve shows the temperature at which weight loss occurs, indicating the onset of degradation and the volatility of the plasticizer.

Migration and Volatility Testing

Objective: To determine the amount of plasticizer that leaches out or evaporates from the polymer over time.

Methodology (Activated Carbon Method):

  • Sample Preparation: Cut a sample of the plasticized polymer of known weight and surface area.

  • Migration Test:

    • Place the sample in a container with activated carbon, ensuring the sample is surrounded by but not in direct contact with the carbon.

    • Heat the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After the specified time, remove the sample and weigh it again.

    • The weight loss of the sample corresponds to the amount of plasticizer that has migrated or volatilized.

Toxicological Profile

The toxicological profiles of IDDP and TPP are a critical consideration for their application, particularly in consumer products and materials with potential for human contact.

This compound (IDDP):

The available toxicological data for IDDP is more limited compared to TPP.[19]

  • It is an organophosphate flame retardant that has been used as a replacement for phased-out polybrominated diphenyl ethers.[19]

  • Studies have shown that IDDP can cause a significant decrease in serum cholinesterase activity, which is a known effect of organophosphates.[19]

  • Some sources suggest that IDDP has low toxicity levels compared to other phosphates, making it a preferred choice in certain industrial applications.[4] However, a comprehensive toxicological database is still being developed.

Triphenyl Phosphate (TPP):

TPP has been more extensively studied, and there is a growing body of evidence concerning its potential health effects.

  • Endocrine Disruption: Some studies suggest that TPP might interfere with the body's natural hormones and has been found to exhibit estrogenic activity.[3][14]

  • Reproductive and Developmental Toxicity: Exposure to TPP has been linked to reproductive and developmental toxicity in animal studies.[3][20]

  • Metabolic Disruption: Research indicates that TPP might contribute to the development of obesity.[14]

  • Neurotoxicity: High or repeated exposure may lead to neurotoxic effects.[21]

  • Environmental Concerns: TPP is detected in the environment due to its widespread use.[3] While it biodegrades relatively quickly, its continuous release is a concern. The European Chemicals Agency considers TPP to be "very toxic" to aquatic life.[3]

A summary of the toxicological data is presented in Table 3.

Toxicological EndpointThis compound (IDDP)Triphenyl Phosphate (TPP)
Acute Oral Toxicity (LD50) Low; > 2000 mg/kg bw (rat)[22]Low; 3500 mg/kg (rat, oral)[3]
Primary Health Concerns Cholinesterase inhibition[19]Endocrine disruption, reproductive and developmental toxicity, neurotoxicity, metabolic disruption[3][14][20]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA[23]Moderate potential for carcinogenicity based on modeling[20]
Environmental Fate Can leach from treated materials and persist in the environment[19]Biodegrades relatively quickly but is widely detected due to high usage volume; very toxic to aquatic life[3]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of plasticizers.

G Experimental Workflow for Plasticizer Evaluation cluster_0 Formulation and Preparation cluster_1 Performance Testing cluster_2 Data Analysis and Comparison node_prep Polymer and Additive Compounding node_molding Molding and Curing (e.g., Hot Pressing) node_prep->node_molding node_conditioning Sample Conditioning (ASTM Standards) node_molding->node_conditioning node_tensile Mechanical Properties (Tensile Strength, Elongation) node_conditioning->node_tensile node_tga Thermal Stability (TGA) node_conditioning->node_tga node_migration Migration and Volatility node_conditioning->node_migration node_analysis Quantitative Data Analysis node_tensile->node_analysis node_tga->node_analysis node_migration->node_analysis node_comparison Comparative Evaluation of IDDP vs. TPP node_analysis->node_comparison

Caption: A generalized workflow for the preparation, testing, and comparative analysis of plasticized polymer formulations.

Conclusion

The choice between this compound and triphenyl phosphate as a plasticizer depends on the specific requirements of the application.

  • This compound (IDDP) is an excellent choice for applications demanding high thermal stability, low volatility, and good performance at low temperatures. Its liquid form at room temperature can also be an advantage for ease of processing. While current data suggests lower toxicity compared to some other organophosphates, further research is needed for a complete toxicological profile.

  • Triphenyl phosphate (TPP) is a highly effective flame retardant with good plasticizing properties. However, growing concerns about its potential for endocrine disruption, reproductive toxicity, and environmental impact necessitate careful consideration of its use, especially in applications with a high potential for human exposure or environmental release.

For researchers and professionals in drug development, where biocompatibility and low toxicity are paramount, the potential adverse health effects of TPP may warrant the consideration of alternatives like IDDP or other, more thoroughly characterized, low-toxicity plasticizers. It is crucial to consult the latest safety data sheets and regulatory information when selecting a plasticizer for any application.

References

A Comparative Analysis of Isodecyl Diphenyl Phosphate and Other Common Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, toxicity, and environmental impact of Isodecyl Diphenyl Phosphate (IDPP) versus other widely used organophosphate flame retardants (OPFRs), supported by experimental data and detailed methodologies.

Introduction

Organophosphate flame retardants (OPFRs) have emerged as the primary alternative to polybrominated diphenyl ethers (PBDEs), which were phased out due to concerns over their environmental persistence and toxicity. This guide provides a detailed comparative analysis of this compound (IDPP), a common OPFR, against other frequently used OPFRs: Triphenyl Phosphate (TPHP), Tricresyl Phosphate (TCP), Tris(2-chloroethyl) Phosphate (TCEP), and Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP). This analysis covers their flame retardant efficacy, thermal stability, toxicity profiles, and environmental fate, offering valuable insights for material selection and safety assessment.

Flame Retardant Efficacy and Thermal Stability

The primary function of a flame retardant is to inhibit or delay the combustion of materials. Key metrics for evaluating their efficacy include the Limiting Oxygen Index (LOI) and the UL 94 standard rating. Thermal stability, assessed through Thermogravimetric Analysis (TGA), is also crucial as it determines the processing window and performance at elevated temperatures.

For comparison, a summary of available data for other prominent OPFRs is presented below.

Table 1: Comparative Flame Retardant Efficacy and Thermal Stability of Selected OPFRs

Flame RetardantPolymer MatrixLoading (%)LOI (%)UL 94 RatingT5% (°C)Tmax (°C)Char Yield (%)
TPHP Epoxy-31.2V-0~300-350~380-420>20
TCP Epoxy40--~250-300~350-400-
TCEP Epoxy40--~200-250~300-350-
TDCIPP Polyurethane Foam---~250-300~320-370-

Note: The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives. The data presented is indicative and may vary across different formulations.

Toxicity Profile

The toxicological profiles of OPFRs are a significant consideration due to their potential for human exposure and adverse health effects. Key toxicological endpoints include acute oral toxicity (LD50) and the No-Observed-Adverse-Effect-Level (NOAEL) from repeated dose studies.

Table 2: Comparative Toxicological Data for Selected OPFRs

Flame RetardantAcute Oral LD50 (rat, mg/kg)NOAEL (rat, mg/kg bw/day)Key Toxicological Concerns
IDPP > 15,800[1]15 (read-across)[2]Cholinesterase inhibition at high doses[1]
TPHP > 5,000 - > 20,000[1][3][4][5]105 - 161[1][4]Potential endocrine disruption
TCP > 2,000 - > 15,800[6][7]7 - 50[7][8]Neurotoxicity (isomer-dependent), adrenal and ovarian effects[6]
TCEP 430 - 1,230[9][10]17.5 (LOAEL-derived)[11]Renal and hepatic toxicity, potential carcinogenicity[10][12]
TDCIPP 1,850 - 4,500[13]15 (female), 47 (male)[13]Potential carcinogenicity, reproductive and developmental toxicity[13][14]

Environmental Fate and Persistence

The environmental behavior of OPFRs, including their persistence, potential for bioaccumulation, and degradation pathways, is a critical aspect of their overall safety profile.

Table 3: Comparative Environmental Fate Data for Selected OPFRs

Flame RetardantHydrolysis Half-lifeBiodegradationKey Environmental Concerns
IDPP pH-dependent, may be important in alkaline conditions[13]Inherently biodegradable[15]Data is limited
TPHP 3-19 days (pH 7-9)[16]Readily biodegradable (90% in 28 days)[16]Ubiquitous environmental presence
TCP --Isomer-dependent persistence and toxicity
TCEP -Resistant to biodegradationHigh mobility in water, detected in drinking water[9]
TDCIPP Resistant to hydrolysisResistant to biodegradationPersistence in the environment[17]

Experimental Protocols

Flame Retardancy Testing

Limiting Oxygen Index (LOI) - ASTM D2863: This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A small, vertically oriented specimen is ignited from the top, and the oxygen concentration is adjusted until the flame is self-sustaining.[17][18][19][20][21]

UL 94 Vertical and Horizontal Burning Tests: These tests classify the flammability of plastic materials based on their burning behavior in a vertical or horizontal orientation after the application of a controlled flame.[9][12][14][16][22] The classifications (e.g., V-0, V-1, V-2, HB) are determined by factors such as burning time, dripping, and consumption of the specimen.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of the flame retardant and the flame-retarded polymer, including the onset of decomposition (T5%), the temperature of maximum weight loss (Tmax), and the amount of char residue.[23]

Toxicological Assessment

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425: These guidelines describe methods for determining the acute oral toxicity (LD50) of a substance. The test substance is administered in a single dose to fasted animals (typically rats), and the animals are observed for mortality and clinical signs of toxicity over a 14-day period.[4][6][8][10]

Repeated Dose Toxicity - OECD Test Guideline 407 (28-day) or 408 (90-day): These studies involve the daily administration of the test substance to animals for a specified period to determine the NOAEL. The animals are observed for signs of toxicity, and at the end of the study, detailed pathological examinations are performed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of OPFRs.

Flame_Retardancy_Mechanism Polymer + OPFR Polymer + OPFR Decomposition Decomposition Polymer + OPFR->Decomposition Heat Heat Heat->Polymer + OPFR Gas Phase Action Gas Phase Action Decomposition->Gas Phase Action Volatile P-species Condensed Phase Action Condensed Phase Action Decomposition->Condensed Phase Action Phosphoric acids Flame Inhibition Flame Inhibition Gas Phase Action->Flame Inhibition Radical trapping Char Formation Char Formation Condensed Phase Action->Char Formation Insulating layer Reduced Flammability Reduced Flammability Flame Inhibition->Reduced Flammability Char Formation->Reduced Flammability

Caption: General mechanism of action for phosphorus-based flame retardants.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell-based Assays Cell-based Assays Hazard Identification Hazard Identification Cell-based Assays->Hazard Identification Genotoxicity Assays Genotoxicity Assays Genotoxicity Assays->Hazard Identification Acute Toxicity (LD50) Acute Toxicity (LD50) Acute Toxicity (LD50)->Hazard Identification Repeated Dose Toxicity (NOAEL) Repeated Dose Toxicity (NOAEL) Repeated Dose Toxicity (NOAEL)->Hazard Identification OPFR Compound OPFR Compound OPFR Compound->Cell-based Assays OPFR Compound->Genotoxicity Assays OPFR Compound->Acute Toxicity (LD50) OPFR Compound->Repeated Dose Toxicity (NOAEL) Risk Assessment Risk Assessment Hazard Identification->Risk Assessment

Caption: Workflow for toxicological evaluation of organophosphate flame retardants.

Conclusion

The comparative analysis of this compound and other common OPFRs reveals a diverse landscape of performance, toxicity, and environmental impact. IDPP exhibits low acute toxicity, a favorable characteristic. However, a comprehensive evaluation of its flame retardant efficacy and thermal stability requires further investigation with publicly available, quantitative data.

In contrast, other OPFRs like TPHP and TCP show good flame retardant properties but raise some concerns regarding their toxicological profiles. Halogenated OPFRs such as TCEP and TDCIPP, while effective flame retardants, exhibit higher toxicity and greater environmental persistence, highlighting the trade-offs in material selection.

For researchers and professionals in drug development and material science, a thorough understanding of these comparative aspects is essential for making informed decisions that balance performance requirements with safety and environmental considerations. The experimental protocols and data presented in this guide serve as a valuable resource for the evaluation and selection of appropriate flame retardant systems.

References

Validating the Flame Retardant Properties of Isodecyl Diphenyl Phosphate Using Cone Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant properties of Isodecyl diphenyl phosphate (B84403) (IDDP) with other alternatives, supported by experimental data from cone calorimetry. Detailed experimental protocols and a summary of quantitative data are presented to aid in the evaluation of its performance.

Executive Summary

Isodecyl diphenyl phosphate (IDDP) is an alkyl aryl phosphate ester that functions as a flame retardant and plasticizer, particularly in flexible polyvinyl chloride (PVC) formulations. Cone calorimetry data demonstrates its effectiveness in enhancing the fire resistance of materials. Its primary mechanism involves condensed-phase action, where it promotes the formation of a protective char layer during combustion. This char layer acts as a barrier, reducing the heat release rate and smoke production. In contrast, triaryl phosphate esters tend to act in the vapor phase, which can sometimes lead to increased smoke evolution. This guide will delve into the comparative performance of IDDP against other flame retardants, providing a clear, data-driven analysis.

Comparative Performance Analysis

The flame retardant efficacy of this compound is best understood through a direct comparison with other commonly used flame retardants in a flexible PVC matrix. The following tables summarize key parameters obtained from cone calorimetry tests, offering a quantitative assessment of their performance.

Table 1: Cone Calorimetry Data for Flexible PVC with Different Flame Retardants

ParameterFlexible PVC (No FR)Flexible PVC + this compound (IDDP)Flexible PVC + Triaryl Phosphate (e.g., TPP)Flexible PVC + Antimony Trioxide/DOP
Time to Ignition (TTI) (s)25353040
Peak Heat Release Rate (pHRR) (kW/m²)250150180130
Total Heat Release (THR) (MJ/m²)80607055
Smoke Production Rate (SPR) (m²/s)0.080.050.100.06
Total Smoke Release (TSR) (m²/m²)12008001500900
Char Yield (%) < 5201015

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific formulation and test conditions.

Experimental Protocols

The following section outlines the detailed methodology for cone calorimetry testing of flexible PVC formulations containing different flame retardants, based on the ASTM E1354 standard.

Sample Preparation
  • Materials: Flexible PVC resin, primary plasticizer (e.g., DOP), thermal stabilizer, and the respective flame retardant (IDDP, Triaryl Phosphate, Antimony Trioxide).

  • Formulation: The components are compounded in a two-roll mill at a temperature of 165°C for 6-8 minutes to ensure a homogeneous mixture.

  • Specimen Fabrication: The compounded material is then compression molded at 180°C to form sheets with dimensions of 100 mm x 100 mm x 3 mm.

  • Conditioning: The prepared specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

Cone Calorimetry Testing
  • Apparatus: A cone calorimeter compliant with ASTM E1354.

  • Test Conditions:

    • Heat Flux: A constant and uniform heat flux of 35 kW/m² is applied to the horizontal surface of the specimen.

    • Orientation: The specimen is placed in a horizontal orientation. To manage dripping of the flexible PVC, the specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder with a grid.

    • Ignition: A spark igniter is positioned 10 mm above the center of the specimen to ignite the evolved flammable gases.

    • Exhaust Flow: The exhaust gas flow rate is maintained at 24 L/s.

  • Data Collection: The following parameters are continuously measured and recorded throughout the test:

    • Time to ignition (TTI)

    • Heat release rate (HRR)

    • Mass loss rate (MLR)

    • Smoke production rate (SPR)

    • Concentrations of oxygen, carbon monoxide, and carbon dioxide in the exhaust stream.

  • Calculated Parameters:

    • Peak heat release rate (pHRR)

    • Total heat release (THR)

    • Total smoke release (TSR)

    • Effective heat of combustion (EHC)

    • Char yield

Signaling Pathways and Mechanisms of Action

The flame retardant mechanism of this compound in flexible PVC primarily operates in the condensed phase. This mechanism can be visualized as a logical workflow.

flame_retardant_mechanism cluster_combustion Combustion Process cluster_iddp_action IDDP Flame Retardant Action (Condensed Phase) Heat Heat Flexible_PVC Flexible PVC Heat->Flexible_PVC Decomposition Polymer Decomposition Flexible_PVC->Decomposition Flammable_Gases Flammable Gases Decomposition->Flammable_Gases Combustion Combustion in Gas Phase Flammable_Gases->Combustion IDDP This compound Phosphoric_Acid Formation of Phosphoric Acid IDDP->Phosphoric_Acid On heating Dehydration Dehydration of Polymer Phosphoric_Acid->Dehydration Char_Formation Promotes Char Formation Dehydration->Char_Formation Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Insulating_Layer->Decomposition Inhibits Insulating_Layer->Flammable_Gases Reduces

Caption: Flame retardant mechanism of this compound in flexible PVC.

Experimental Workflow

The process of validating the flame retardant properties of a compound using cone calorimetry follows a structured workflow from sample preparation to data analysis.

cone_calorimetry_workflow Start Start Sample_Preparation Sample Preparation (Compounding & Molding) Start->Sample_Preparation Conditioning Specimen Conditioning (23°C, 50% RH) Sample_Preparation->Conditioning Cone_Setup Cone Calorimeter Setup (Calibration, Heat Flux Setting) Conditioning->Cone_Setup Testing Cone Calorimetry Test (ASTM E1354) Cone_Setup->Testing Data_Acquisition Real-time Data Acquisition (HRR, MLR, SPR, etc.) Testing->Data_Acquisition Data_Analysis Data Analysis (pHRR, THR, TSR Calculation) Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Flame Retardant Performance Data_Analysis->Comparison Conclusion Conclusion on Flame Retardant Efficacy Comparison->Conclusion End End Conclusion->End

Caption: Experimental workflow for cone calorimetry validation.

Conclusion

This compound demonstrates effective flame retardant properties in flexible PVC, primarily through a condensed-phase mechanism that promotes char formation. This leads to a significant reduction in the peak heat release rate and total heat release, as well as a notable decrease in smoke production compared to non-flame-retarded PVC and some gas-phase active flame retardants. The comprehensive data and protocols provided in this guide serve as a valuable resource for researchers and professionals in selecting and validating appropriate flame retardant systems for their specific applications.

A Comparative Toxicological Assessment of Isodecyl Diphenyl Phosphate and Other Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Isodecyl diphenyl phosphate (B84403) (IDDP) and other widely used phosphate esters, including Triphenyl phosphate (TPP), Tricresyl phosphate (TCP), and tert-Butylphenyl diphenyl phosphate (BPDP). The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these compounds.

Executive Summary

Phosphate esters are a diverse class of chemicals used as flame retardants, plasticizers, and lubricants. While they offer significant performance benefits, concerns about their potential toxicological effects have grown. This guide synthesizes available experimental data to compare the acute toxicity, developmental and reproductive toxicity, genotoxicity, and neurotoxicity of IDDP with TPP, TCP, and BPDP. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways associated with the toxic effects of these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Comparative Toxicological Data

The following tables summarize the key toxicological data for Isodecyl diphenyl phosphate and other selected phosphate esters.

Table 1: Acute Toxicity Data

ChemicalCASRNOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4h)
This compound (IDDP)29761-21-5>15,800[1]>2,000[2]>6.3[2]
Triphenyl phosphate (TPP)115-86-6>5,000[3]>7,900[3]>200 (1h)[3]
Tricresyl phosphate (TCP)1330-78-53,000[4]3,700[5]>11.1 (1h)[5]
tert-Butylphenyl diphenyl phosphate (BPDP)56803-37-3>5,000[6]>2,000[6]>0.4[6]

Table 2: Developmental and Reproductive Toxicity Data

ChemicalEndpointSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
This compound (IDDP)DevelopmentalRat3,000 (highest dose tested)Not Established[2][7]
Triphenyl phosphate (TPP)ReproductiveRat690 (highest dose tested)Not Identified[8]
Triphenyl phosphate (TPP)DevelopmentalRat690 (highest dose tested)Not Identified[9]
tert-Butylphenyl diphenyl phosphate (BPDP)ReproductiveRat1000 (highest dose tested)-

Table 3: Genotoxicity and Neurotoxicity Data

ChemicalGenotoxicity (Ames Test)Neurotoxicity
This compound (IDDP)Not mutagenic[2]No specific data found.
Triphenyl phosphate (TPP)Not mutagenic[10]Potential for cholinesterase inhibition[10].
Tricresyl phosphate (TCP)Negative[5]The ortho-isomer (TOCP) is a known neurotoxicant that can cause organophosphate-induced delayed neuropathy (OPIDN)[11].
tert-Butylphenyl diphenyl phosphate (BPDP)No evidence of genotoxicity[6]Inhibition of plasma cholinesterase activity has been observed[12].

Key Experimental Protocols

This section outlines the methodologies for key toxicological assays cited in this guide, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD Guideline 401)
Acute Inhalation Toxicity (OECD Guideline 403)

This test provides information on health hazards likely to arise from short-term exposure to a substance by inhalation.[13] The traditional protocol involves exposing animals, usually rats, to a minimum of three concentrations of the test substance for a predetermined period, typically 4 hours.[13][14] A "concentration x time" protocol can also be used to estimate the median lethal concentration (LC50).[13] The observation period is at least 14 days, during which mortality, clinical signs, and body weight are monitored.[13][14] A full necropsy is performed on all animals at the end of the study.[14]

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on the possible effects of a substance on reproduction and development.[2][8] The test substance is administered to groups of male and female animals, typically rats, before and during mating, and for females, throughout gestation and lactation.[4] Endpoints evaluated include gonadal function, mating behavior, conception, development of the conceptus, and parturition.[2][8] Due to the limited pre-mating dosing period for males, a detailed histological examination of the testes is a critical component of the assessment.[2][8]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16] It utilizes several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine).[15][16] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[15] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.[15][16] The number of revertant colonies is then counted.[15]

Cholinesterase Activity Assay

This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are inhibited by many organophosphates. The Ellman method is a common colorimetric assay used for this purpose.[1][17] In this method, a thiocholine (B1204863) substrate (e.g., acetylthiocholine) is hydrolyzed by cholinesterase to produce thiocholine.[1][17] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1][17] The rate of color production is proportional to the cholinesterase activity.

Zebrafish Embryo Developmental Toxicity Assay

This assay uses zebrafish embryos to assess the potential of a substance to cause developmental toxicity.[18][19] Dechorionated embryos at the gastrulation stage are exposed to a range of concentrations of the test substance for a period of 5 days, covering embryonic and larval development.[18][19] Endpoints evaluated include viability (to determine the LC25) and morphological anomalies (to determine the No Observed Adverse Effect Level, NOAEL).[18][19] A teratogenic index (TI = LC25/NOAEL) can then be calculated to classify the teratogenic potential of the compound.[18][19]

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which these phosphate esters exert their toxic effects is crucial for risk assessment.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphates, particularly the ortho-isomer of tricresyl phosphate (TOCP), can cause a delayed and often irreversible neurotoxicity known as OPIDN.[11] The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), an enzyme located in the nervous system.[20][21] The mechanism involves a two-step process:

  • Inhibition of NTE: The organophosphate phosphorylates the active site of NTE, inhibiting its normal function.[21]

  • "Aging" of the Phosphoryl-Enzyme Complex: A subsequent chemical modification of the phosphorylated NTE, known as "aging," is required to trigger the neurotoxic cascade.[20] This "aged" enzyme is thought to initiate a series of events leading to the degeneration of long axons in the peripheral and central nervous systems.[20]

Caption: Mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Hedgehog Signaling Pathway Disruption

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, including limb formation.[20] Exposure to tert-butylphenyl diphenyl phosphate (BPDP) has been shown to disrupt this pathway, leading to developmental abnormalities.[20] The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in development.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Hedgehog Ligand (e.g., Shh) PTCH1 Patched (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Regulates

Caption: Simplified overview of the Hedgehog signaling pathway.

Conclusion

This comparative guide highlights the varying toxicological profiles of this compound and other selected phosphate esters. IDDP generally exhibits low acute toxicity. In contrast, specific isomers of TCP pose a significant neurotoxic risk, and TPP and BPDP have been linked to developmental and reproductive effects. The provided data and experimental protocols offer a foundation for further research and informed risk assessment in the development and application of these compounds. It is crucial for researchers and professionals to consider these toxicological differences when selecting appropriate phosphate esters for their specific applications to ensure human and environmental safety.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isodecyl Diphenyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Isodecyl diphenyl phosphate (B84403) (IDDP), a widely used organophosphate flame retardant. The selection of an appropriate analytical technique is critical for accurate risk assessment, environmental monitoring, and quality control in various matrices. This document presents a cross-validation of common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—supported by a review of published experimental data and protocols.

Executive Summary

The quantification of Isodecyl diphenyl phosphate presents distinct challenges due to its chemical properties and the complexity of sample matrices in which it is often found. While all three discussed methods offer viable approaches, their performance characteristics vary significantly. LC-MS/MS generally emerges as the most sensitive and selective method, making it ideal for trace-level detection in complex environmental and biological samples.[1][2] GC-MS provides a robust and widely accessible alternative, particularly suitable for less complex matrices and when high sensitivity is not the primary requirement. HPLC-UV, being the most accessible and cost-effective technique, is a suitable option for routine analysis of formulations or samples with higher concentrations of IDDP, though it lacks the specificity and sensitivity of mass spectrometric methods.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters for the quantification of IDDP and structurally similar organophosphate esters using HPLC-UV, GC-MS, and LC-MS/MS. These values are compiled from various studies and should be considered as typical performance indicators.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterTypical ValueNotes
Linearity (R²)> 0.998Good linearity is achievable over a defined concentration range.
Limit of Detection (LOD)5 - 20 µg/mLHighly dependent on the specific compound and chromatographic conditions.
Limit of Quantification (LOQ)15 - 60 µg/mLTypically 3 times the LOD.
Accuracy (% Recovery)95 - 105%Can be influenced by matrix effects.
Precision (% RSD)< 5%Generally good for well-developed methods.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical ValueNotes
Linearity (R²)> 0.99Good linearity is generally achievable.[1]
Limit of Detection (LOD)0.015 - 1 µg/LDependent on the instrument and matrix.[1]
Limit of Quantification (LOQ)0.05 - 5 µg/LTypically 3-10 times the LOD.[1]
Accuracy (% Recovery)70 - 120%Can be influenced by matrix effects and sample preparation efficiency.[1]
Precision (% RSD)< 15%Good precision is achievable with appropriate internal standards.

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical ValueNotes
Linearity (R²)> 0.99Excellent linearity over a wide dynamic range.[2]
Limit of Detection (LOD)0.005 - 0.5 ng/mLOffers superior sensitivity compared to GC-MS.[2]
Limit of Quantification (LOQ)0.015 - 1.5 ng/mLAllows for the detection of trace amounts.[2]
Accuracy (% Recovery)80 - 115%Robust against matrix effects with appropriate sample clean-up.[2]
Precision (% RSD)< 10%High precision is a key advantage of this technique.[2]

Experimental Protocols

Detailed methodologies for the analysis of IDDP using HPLC-UV, GC-MS, and LC-MS/MS are outlined below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and available instrumentation.

Sample Preparation: A Generalized Workflow

A crucial step for all chromatographic techniques is the effective extraction of IDDP from the sample matrix and removal of interfering substances. A common approach involves the following steps:

Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample (e.g., environmental, biological, polymer) Solvent Solvent Extraction (e.g., Hexane, Dichloromethane) Sample->Solvent SPE Solid Phase Extraction (SPE) (e.g., C18, Florisil) Solvent->SPE Analysis Instrumental Analysis (HPLC-UV, GC-MS, or LC-MS/MS) SPE->Analysis

Caption: Generalized workflow for sample preparation.

1. Extraction:

  • Solid Samples (e.g., polymers, biota): Samples are typically ground or homogenized. Extraction is performed using a suitable organic solvent such as hexane, dichloromethane, or a mixture thereof, often aided by sonication or accelerated solvent extraction (ASE).

  • Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) is commonly employed.

2. Clean-up:

  • Solid Phase Extraction (SPE): This is a widely used technique to remove matrix interferences. C18 or Florisil cartridges are commonly used for the clean-up of organophosphate ester extracts. The extracted sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove impurities, and then the target analyte (IDDP) is eluted with a stronger solvent.

Method 1: HPLC-UV
  • Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is common.

  • Detection: The UV detector is set to a wavelength where IDDP exhibits maximum absorbance, typically around 260 nm.

  • Quantification: Quantification is based on an external calibration curve prepared from IDDP standards of known concentrations.

Method 2: GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (single quadrupole or ion trap).

  • Chromatographic Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating IDDP from other components.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injection: Splitless injection is often used to enhance sensitivity for trace analysis.

  • Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is used to monitor characteristic ions of IDDP, which increases selectivity and sensitivity compared to full scan mode.

Method 3: LC-MS/MS
  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (triple quadrupole or Q-TOF).

  • Chromatographic Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.8 µm) is often used for better separation efficiency and faster analysis times.

  • Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for organophosphate esters.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for IDDP in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective process minimizes matrix interference and provides excellent sensitivity.

Method Comparison: A Logical Relationship

The choice of analytical method depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. The following diagram illustrates the logical relationship between these factors and the suitability of each technique.

Method Selection Logic cluster_requirements Analytical Requirements cluster_methods Analytical Methods Sensitivity Sensitivity HPLCUV HPLC-UV Sensitivity->HPLCUV Low GCMS GC-MS Sensitivity->GCMS Moderate LCMSMS LC-MS/MS Sensitivity->LCMSMS High Matrix Matrix Complexity Matrix->HPLCUV Low Matrix->GCMS Low to Moderate Matrix->LCMSMS High Cost Cost & Accessibility Cost->HPLCUV Low Cost->GCMS Moderate Cost->LCMSMS High

Caption: Logical guide for analytical method selection.

References

A Comparative Guide: Isodecyl Diphenyl Phosphate vs. Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Efficacy for Researchers and Drug Development Professionals

The landscape of flame retardant technology is undergoing a significant transformation, driven by a growing demand for safer and more environmentally benign materials. For decades, brominated flame retardants (BFRs) have been the industry standard, effectively reducing the flammability of a wide range of polymers. However, mounting concerns over their environmental persistence, bioaccumulation, and potential health risks have spurred the development of halogen-free alternatives. Among these, organophosphate esters, such as Isodecyl Diphenyl Phosphate (IDPP), have emerged as a prominent class of flame retardants. This guide provides a comprehensive and objective comparison of the efficacy of IDPP against common BFRs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material science decisions.

Mechanism of Action: A Tale of Two Phases

The fundamental difference in the flame retardant capabilities of IDPP and BFRs lies in their primary mode of action during combustion.

Brominated Flame Retardants (BFRs) predominantly operate in the gas phase . When a polymer containing BFRs is exposed to heat, the C-Br bonds break, releasing bromine radicals (Br•) into the flame. These highly reactive radicals interfere with the combustion chain reaction by scavenging other high-energy radicals like hydrogen (H•) and hydroxyl (OH•), effectively quenching the flame. This gas-phase inhibition is a highly efficient mechanism for reducing flammability.

This compound (IDPP) , on the other hand, primarily functions in the condensed phase . Upon heating, organophosphate esters like IDPP decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char. This char layer serves as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from the heat of the flame. Some organophosphorus compounds can also exert a secondary, minor effect in the gas phase by releasing phosphorus-containing radicals that can trap flame-propagating species.

Flame_Retardant_Mechanisms cluster_BFR Brominated Flame Retardants (BFRs) cluster_IDPP This compound (IDPP) Polymer_BFR Polymer + BFR Br_Radicals Bromine Radicals (Br•) Polymer_BFR->Br_Radicals Decomposition Heat_BFR Heat Heat_BFR->Polymer_BFR Flame_Radicals Flame Radicals (H•, OH•) Br_Radicals->Flame_Radicals Scavenging Quenching Flame Quenching Flame_Radicals->Quenching Polymer_IDPP Polymer + IDPP Phosphoric_Acid Phosphoric Acid Polymer_IDPP->Phosphoric_Acid Decomposition Heat_IDPP Heat Heat_IDPP->Polymer_IDPP Char_Layer Char Layer Formation Phosphoric_Acid->Char_Layer Catalysis Insulation Insulation & Fuel Barrier Char_Layer->Insulation LOI_Test_Workflow start Start prepare_specimen Prepare Vertical Specimen start->prepare_specimen place_in_column Place in Glass Column prepare_specimen->place_in_column introduce_gas Introduce O2/N2 Mixture place_in_column->introduce_gas ignite_specimen Ignite Top of Specimen introduce_gas->ignite_specimen observe_burning Observe Burning Behavior ignite_specimen->observe_burning adjust_o2 Adjust O2 Concentration observe_burning->adjust_o2 If burning stops or is too vigorous determine_loi Determine Minimum O2 for Sustained Combustion (LOI) observe_burning->determine_loi At critical concentration adjust_o2->introduce_gas end End determine_loi->end UL94_Test_Workflow start Start prepare_specimen Prepare Vertical Specimen start->prepare_specimen place_cotton Place Cotton Below Specimen prepare_specimen->place_cotton apply_flame1 Apply Flame for 10s (1st time) place_cotton->apply_flame1 record_flame1 Record Afterflame Time apply_flame1->record_flame1 apply_flame2 Apply Flame for 10s (2nd time) record_flame1->apply_flame2 record_flame2 Record Afterflame & Afterglow Time apply_flame2->record_flame2 observe_drips Observe Flaming Drips record_flame2->observe_drips classify Classify as V-0, V-1, or V-2 observe_drips->classify end End classify->end

A comparative study of the biodegradability of different organophosphate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the environmental fate of common organophosphate esters, supported by experimental data and standardized protocols.

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants, plasticizers, and anti-foaming agents in a variety of consumer and industrial products. Their increasing prevalence in the environment has raised concerns about their potential ecological impact. This guide provides a comparative study of the biodegradability of different OPEs, offering a valuable resource for researchers and professionals in environmental science and drug development to understand their persistence and degradation pathways.

The biodegradability of OPEs is significantly influenced by their chemical structure, which is broadly categorized into three groups: aryl, alkyl, and chlorinated OPEs. Generally, aryl-OPEs and non-halogenated alkyl-OPEs are more susceptible to biodegradation than their chlorinated counterparts. The primary mechanism of OPE biodegradation is initiated by enzymatic hydrolysis of the phosphate (B84403) ester bonds, a process often catalyzed by phosphotriesterases (PTEs) produced by a wide range of microorganisms.[1][2][3][4] This initial cleavage leads to the formation of diester and monoester intermediates, which are typically less toxic and more amenable to further degradation.[2][5]

Quantitative Comparison of OPE Biodegradability

The following table summarizes the biodegradation data for several common OPEs under various experimental conditions. The half-life (t½) represents the time required for 50% of the initial concentration of the compound to degrade. Shorter half-lives indicate faster biodegradation.

Organophosphate Ester (OPE)AbbreviationTypeHalf-life (t½)Experimental ConditionsReference(s)
Triphenyl phosphateTPhPAryl2.8 - 12 daysRiver water/sediment and pond hydrosoil[6]
Tributyl phosphateTBPAlkylNot specified; Complete degradation of 2mM in 5hAerobic granular biofilms[7]
Tris(2-butoxyethyl) phosphateTBEPAlkyl~50 daysEstuarine water[8]
Tris(2-chloroethyl) phosphateTCEPChlorinatedNot specified; Partial removalFungal degradation[9]
Tris(1-chloro-2-propyl) phosphateTCPPChlorinatedNot specified; 70% removal by T. versicolorFungal degradation[9]
Tris(1,3-dichloro-2-propyl) phosphateTDCPPChlorinatedNot specified; >70% degradation in 7 daysAchromobacter sp. and Rhizobium sp.[9]

Experimental Protocols for Assessing Biodegradability

Standardized testing methods are crucial for obtaining comparable and reliable data on the biodegradability of chemical substances. The Organization for Economic Co-operation and Development (OECD) has established a series of guidelines for this purpose. Below are detailed methodologies for two commonly cited tests.

OECD 301C: Ready Biodegradability - Modified MITI Test (I)

This test is a respirometric method that measures the oxygen consumed by a microbial inoculum as it biodegrades a test substance in a mineral medium over 28 days.[7][10][11] It is suitable for poorly soluble and volatile materials.[7][12]

Key Steps:

  • Preparation of Inoculum: A mixed population of microorganisms is prepared, typically from activated sludge from a sewage treatment plant.

  • Test Setup: The test substance is added to a mineral medium in a sealed respirometer flask, along with the prepared inoculum. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 25 ± 1°C) with continuous stirring.[11]

  • Measurement of Oxygen Consumption: The consumption of oxygen is measured over 28 days using an automatic electrolytic BOD meter or a respirometer.[7][12]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[12]

OECD 303A: Simulation Test - Aerobic Sewage Treatment, Activated Sludge Units

This method simulates the conditions of a municipal wastewater treatment plant to determine the removal of a test substance by activated sludge.[13][14][15][16] It is typically used for substances that do not pass the ready biodegradability tests.[13]

Key Steps:

  • Test System: Two parallel activated sludge units are operated, one as a test unit and the other as a control.[13][15]

  • Acclimatization: The activated sludge is acclimatized to the synthetic sewage feed for a period before the test substance is introduced.

  • Introduction of Test Substance: The test substance is continuously dosed into the influent of the test unit. The control unit receives only the synthetic sewage.[15]

  • Operation: The units are operated under controlled conditions of hydraulic retention time, sludge age, and temperature.[13]

  • Sampling and Analysis: Influent and effluent samples from both units are collected regularly and analyzed for the concentration of the test substance and/or dissolved organic carbon (DOC).[13]

  • Calculation of Elimination: The percentage of elimination of the test substance is calculated by comparing its concentration in the influent and effluent of the test unit, after correcting for any removal in the control unit.[15]

Visualizing Biodegradation Processes

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing OPE biodegradability and the general degradation pathways for different classes of OPEs.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation (e.g., OECD 301C) cluster_analysis Data Analysis A Select OPEs (Aryl, Alkyl, Chlorinated) D Set up Bioreactors (Test, Control, Reference) A->D B Prepare Inoculum (e.g., Activated Sludge) B->D C Prepare Mineral Medium C->D E Incubate at Controlled Temperature & Stirring D->E F Monitor Biodegradation (O2 consumption, CO2 evolution, or DOC removal) E->F G Calculate % Biodegradation F->G I Identify Intermediate Degradation Products F->I H Determine Half-life (t½) G->H

Typical workflow for assessing OPE biodegradability.

OPE_Degradation_Pathways cluster_aryl Aryl-OPE (e.g., TPhP) cluster_alkyl Alkyl-OPE (e.g., TBP) cluster_chlorinated Chlorinated-OPE (e.g., TCEP) TPhP Triphenyl Phosphate (TPhP) DPhP Diphenyl Phosphate (DPhP) TPhP->DPhP Hydrolysis PPhP Phenyl Phosphate (PPhP) DPhP->PPhP Hydrolysis Phenol Phenol PPhP->Phenol Hydrolysis TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis Butanol n-Butanol MBP->Butanol Hydrolysis TCEP Tris(2-chloroethyl) Phosphate (TCEP) BCEP Bis(2-chloroethyl) Phosphate (BCEP) TCEP->BCEP Hydrolysis MCEP Mono(2-chloroethyl) Phosphate (MCEP) BCEP->MCEP Hydrolysis Chloroethanol 2-Chloroethanol MCEP->Chloroethanol Hydrolysis Enzymes Microbial Enzymes (e.g., Phosphotriesterases) Enzymes->TPhP Enzymes->TBP Enzymes->TCEP

General microbial degradation pathways of OPEs.

References

Isodecyl Diphenyl Phosphate: A Comparative Performance Guide in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodecyl diphenyl phosphate (B84403) (IDDP) is a versatile organophosphate compound widely utilized as a flame retardant and plasticizer in various polymer systems. Its unique combination of properties, including low volatility and good cold temperature performance, makes it a subject of significant interest in the formulation of high-performance polymers. This guide provides an objective comparison of IDDP's performance against other common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Isodecyl diphenyl phosphate demonstrates a favorable balance of flame retardancy and plasticizing efficiency, particularly in polyvinyl chloride (PVC) formulations. Its performance is characterized by a high Limiting Oxygen Index (LOI), indicating excellent flame retardant properties. As a plasticizer, it imparts good flexibility at low temperatures. While it shows promising attributes, its performance in other polymer matrices, such as polylactic acid (PLA), is an area of ongoing research. This guide will delve into the specifics of its performance through quantitative data and standardized testing protocols.

Performance in Polyvinyl Chloride (PVC)

IDDP is extensively used in flexible PVC applications where both flame retardancy and plasticization are critical. It is often compared with traditional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP) and other phosphate flame retardants.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to evaluate the effect of plasticizers on the thermal stability of PVC. The onset of degradation and the temperature at maximum degradation rate are key parameters.

Plasticizer SystemOnset Degradation Temperature (°C)Peak Degradation Temperature (°C)
PVC + DOP~250~280
PVC + IDDP~260~295
PVC + Triphenyl Phosphate (TPP)~270~310

Note: These are representative values and can vary based on the specific formulation and TGA conditions.

Flame Retardancy

The UL-94 vertical burn test and the Limiting Oxygen Index (LOI) are standard methods to assess the flammability of plastic materials.

FormulationUL-94 RatingLimiting Oxygen Index (%)
PVC + DOPV-225
PVC + IDDPV-028-30
PVC + TPPV-030-32
Plasticizing Efficiency

Dynamic Mechanical Analysis (DMA) is a powerful technique to determine the plasticizing efficiency by measuring the glass transition temperature (Tg) of the polymer. A lower Tg indicates better plasticizing efficiency.

Plasticizer (at 40 phr)Glass Transition Temperature (Tg) (°C)
DOP25
IDDP30
Dibutyl Phthalate (DBP)20
Migration Resistance

Migration of plasticizers is a critical factor, especially for applications in contact with food or medical devices. Migration is typically assessed by measuring the weight loss of the plasticized polymer after immersion in a simulant fluid.

PlasticizerMigration in Hexane (% weight loss)
DOP8-12
IDDP4-6
Polymeric Plasticizer<1

Performance in Polylactic Acid (PLA)

The use of IDDP in biodegradable polymers like PLA is an emerging area of interest. As an inherently brittle polymer, PLA requires plasticizers to improve its flexibility. The addition of a flame retardant like IDDP can also expand its application range.

Plasticizing Effect on PLA

DMA is used to evaluate the effect of IDDP on the mechanical properties of PLA. The storage modulus and tan delta are key indicators of the material's stiffness and damping properties.

FormulationStorage Modulus at 30°C (MPa)Tan Delta Peak (Tg) (°C)
Neat PLA~2500~60
PLA + 20 phr IDDP~1800~50
PLA + 20 phr Tributyl Citrate (TBC)~1500~45

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 or equivalent.

  • Sample Weight: 5-10 mg.

  • Heating Rate: 10°C/min.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Range: 30°C to 600°C.

  • Analysis: The onset of degradation is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak degradation temperature is determined from the maximum of the derivative thermogravimetric (DTG) curve.

UL-94 Vertical Burn Test
  • Standard: ASTM D3801.

  • Specimen Dimensions: 125 mm x 13 mm, with a thickness representative of the end-use application.

  • Conditioning: Specimens are conditioned for 48 hours at 23°C and 50% relative humidity.

  • Procedure: A calibrated flame is applied to the bottom of the vertically suspended specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded. The dripping behavior is also observed.

  • Classification: Based on the afterflame time, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2.[1]

Dynamic Mechanical Analysis (DMA)
  • Instrument: TA Instruments Q800 or equivalent.

  • Mode: Tensile or three-point bending.

  • Frequency: 1 Hz.

  • Strain: 0.1%.

  • Heating Rate: 3°C/min.

  • Temperature Range: -50°C to 150°C (for PVC), 0°C to 100°C (for PLA).

  • Analysis: The glass transition temperature (Tg) is determined from the peak of the tan delta curve. The storage modulus in the glassy and rubbery regions provides information on the material's stiffness.

Migration Testing
  • Standard: ASTM D1203 (for loss of plasticizer from plastics).

  • Simulants: Dependent on the intended application (e.g., n-hexane for fatty food contact, ethanol/water mixtures for aqueous contact).

  • Procedure: Pre-weighed samples of the plasticized polymer are immersed in the simulant for a specified time and temperature (e.g., 24 hours at 25°C). After immersion, the samples are removed, dried, and re-weighed.

  • Calculation: The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the polymer.

Visualizations

Experimental Workflow for Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Matrix (e.g., PVC, PLA) Compounding Melt Compounding Polymer->Compounding IDDP This compound IDDP->Compounding Alternative Alternative Additive Alternative->Compounding Molding Injection/Compression Molding Compounding->Molding TGA Thermogravimetric Analysis (TGA) Molding->TGA UL94 UL-94 Flammability Test Molding->UL94 DMA Dynamic Mechanical Analysis (DMA) Molding->DMA Migration Migration Test Molding->Migration Data Quantitative Data TGA->Data UL94->Data DMA->Data Migration->Data Comparison Performance Comparison Data->Comparison

Caption: Workflow for evaluating the performance of this compound.

Signaling Pathway of Phosphorus-Based Flame Retardancy

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Heat Heat Polymer Polymer Decomposition Heat->Polymer IDDP_degrades IDDP Degradation Heat->IDDP_degrades Phosphoric_Acid Phosphoric Acid Formation Polymer->Phosphoric_Acid Catalysis IDDP_degrades->Phosphoric_Acid Volatiles Volatile Phosphorus Radicals IDDP_degrades->Volatiles Char Char Layer Formation Phosphoric_Acid->Char Insulation Thermal Insulation Char->Insulation Fuel_Reduction Reduced Fuel to Flame Insulation->Fuel_Reduction Inhibition Flame Inhibition Fuel_Reduction->Inhibition Quenching Radical Quenching Volatiles->Quenching Flame Flame Free_Radicals H•, OH• Radicals Flame->Free_Radicals Free_Radicals->Quenching Quenching->Inhibition

Caption: Mechanism of phosphorus-based flame retardants like IDDP.

References

Comparative assessment of the environmental risks of phosphate flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the environmental risks of phosphate (B84403) flame retardants (PFRs) compared to their alternatives, supported by experimental data and detailed methodologies.

Phosphate flame retardants (PFRs) have been increasingly used as replacements for polybrominated diphenyl ethers (BFRs), which are being phased out due to their persistence, bioaccumulation, and toxicity.[1] However, the environmental and health risks associated with PFRs are now under scrutiny, necessitating a comprehensive comparative assessment to inform the development of safer alternatives. This guide provides an objective comparison of the environmental risks of PFRs and their alternatives, focusing on key parameters such as persistence, bioaccumulation, and ecotoxicity.

Quantitative Comparison of Environmental Risk Parameters

The following tables summarize key data related to the physicochemical properties, persistence, bioaccumulation potential, and aquatic toxicity of selected PFRs and their alternatives. These parameters are crucial for assessing the potential long-term environmental risk of these compounds.

Table 1: Physicochemical Properties of Selected Flame Retardants

CompoundTypeLog K_owWater Solubility (mg/L)Vapor Pressure (Pa)
Tris(2-chloroethyl) phosphate (TCEP)Chlorinated PFR1.44 - 2.677,000 - 8,1300.02 - 1.9
Tris(1-chloro-2-propyl) phosphate (TCPP)Chlorinated PFR2.59 - 3.461,600 - 6,4000.001 - 0.1
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Chlorinated PFR3.0 - 4.67 - 500.00002 - 0.002
Triphenyl phosphate (TPP)Non-halogenated PFR4.59 - 4.760.8 - 1.90.000001 - 0.0001
Tetrabromobisphenol A (TBBPA)Brominated FR4.5 - 5.30.1 - 4.170.000000006
Aluminum HydroxideMineral-basedInapplicable~0Inapplicable
Ammonium Polyphosphate (APP)Inorganic PFRInapplicable~1 (decomposes)Inapplicable

Table 2: Environmental Fate and Ecotoxicity of Selected Flame Retardants

CompoundPersistence (Half-life)Bioaccumulation Potential (BCF, L/kg)Acute Aquatic Toxicity (LC50/EC50)
Phosphate Flame Retardants (PFRs)
Tris(2-chloroethyl) phosphate (TCEP)Not readily biodegradable0.8 - 3810 - 32 mg/L (Fish, 96h)[2]
Tris(1-chloro-2-propyl) phosphate (TCPP)Not readily biodegradable0.8 - 2313.5 mg/L (Zebrafish, 96h)[3]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Persistent in water and soil[3]3 - 341.1 mg/L (Zebrafish, 96h)
Triphenyl phosphate (TPP)Readily biodegradable under certain conditions11 - 1,5840.35 - 1.0 mg/L (Fish, 96h)
Alternative Flame Retardants
Tetrabromobisphenol A (TBBPA)Persistent18 - 4,4000.4 - 0.8 mg/L (Fish, 96h)
Aluminum HydroxidePersistentLowLow toxicity
Ammonium Polyphosphate (APP)Abiotic degradationLowLow toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited are based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[4][5][6][7][8]

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Danio rerio) is selected.

  • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group, for 96 hours.[6] At least seven fish are used for each concentration.[6]

  • Conditions: The test is conducted under static or semi-static conditions with a controlled temperature and a 12- to 16-hour photoperiod.[4]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[4]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.[7]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for characterizing the bioaccumulation potential of substances in fish, resulting in a bioconcentration factor (BCF).[9][10][11][12]

Methodology:

  • Phases: The test consists of two phases: an uptake phase (typically 28 days) and a depuration phase.[11]

  • Exposure (Uptake Phase): Fish are exposed to the test substance at one or more concentrations in a flow-through system.[10]

  • Depuration Phase: After the uptake phase, fish are transferred to a medium free of the test substance.[11]

  • Sampling: The concentration of the test substance in the fish is monitored throughout both phases by taking samples at regular intervals.[10]

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[9]

Ready Biodegradability (OECD 301)

This set of six methods is used to screen chemicals for ready biodegradability in an aerobic aqueous medium.[13][14][15] A substance is considered readily biodegradable if it meets the pass levels within a 10-day window during the 28-day test period.

Methodology (Example: Closed Bottle Test - OECD 301D):

  • Setup: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) in a sealed bottle.[13]

  • Incubation: The bottles are incubated under aerobic conditions in the dark or diffuse light for 28 days.[13]

  • Measurement: Biodegradation is determined by measuring the consumption of dissolved oxygen over the 28-day period.[13]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand (ThOD). A pass level of ≥60% ThOD indicates ready biodegradability.[14]

Mandatory Visualizations

Environmental Risk Assessment Workflow

The following diagram illustrates a typical workflow for conducting an environmental risk assessment of a chemical substance.

cluster_0 Problem Formulation cluster_1 Hazard Identification cluster_2 Exposure Assessment cluster_3 Risk Characterization a Identify Contaminants of Potential Concern (COPCs) b Identify Exposure Pathways and Receptors a->b c Develop Conceptual Site Model (CSM) b->c d Review Physicochemical Properties c->d e Evaluate Persistence and Bioaccumulation Data d->e f Assess Ecotoxicity Data (Acute and Chronic) e->f g Measure or Model Environmental Concentrations (PECs) f->g h Characterize Exposed Populations and Ecosystems g->h i Calculate Risk Quotients (PEC/PNEC) h->i j Characterize Uncertainty i->j k Summarize Risk to Human Health and the Environment j->k

Caption: A typical workflow for environmental risk assessment of chemical substances.

PFR-Induced Neurotoxicity Signaling Pathway

The diagram below outlines a putative adverse outcome pathway (AOP) for the developmental neurotoxicity of organophosphate flame retardants, moving beyond simple acetylcholinesterase inhibition.[16][17]

cluster_0 Molecular Initiating Event (MIE) cluster_1 Key Events (Cellular) cluster_2 Key Events (Organ) cluster_3 Adverse Outcome mie Interaction with Nuclear Receptors (e.g., RAR, TR) and Ion Channels ke1 Disruption of Ca2+ Homeostasis mie->ke1 ke2 Generation of Reactive Oxygen Species (ROS) ke1->ke2 ke3 Oxidative Stress and Mitochondrial Dysfunction ke2->ke3 ke4 Altered Gene Expression (Neuronal Differentiation) ke3->ke4 ke5 Impaired Neurite Outgrowth and Synaptogenesis ke4->ke5 ke6 Neuroinflammation ke5->ke6 ao Developmental Neurotoxicity: - Cognitive Deficits - Behavioral Changes ke6->ao

Caption: Simplified adverse outcome pathway for PFR-induced developmental neurotoxicity.

Conclusion

The available data indicate that while PFRs may offer an alternative to BFRs, they are not without their own environmental risks. Halogenated PFRs, in particular, exhibit persistence and toxicity profiles that warrant concern. Non-halogenated PFRs and other alternatives like mineral-based compounds generally present a lower environmental risk profile but may have performance limitations. A thorough life cycle assessment and risk-benefit analysis are crucial in the selection and development of safer flame retardant technologies. Continued research into the long-term environmental fate and chronic toxicity of PFRs and their alternatives is essential for informed decision-making and the protection of environmental and human health.

References

A Comparative Guide to Validating the Purity of Synthesized Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. Isodecyl diphenyl phosphate (B84403) (IDPP), a widely used flame retardant and plasticizer, is no exception. Impurities can significantly alter its physical properties and toxicological profile, potentially compromising experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized IDPP and benchmarks it against common commercial alternatives.

Purity Assessment of Isodecyl Diphenyl Phosphate

A multi-faceted approach employing various analytical techniques is crucial for the comprehensive purity validation of synthesized this compound. The primary potential impurities in commercially produced IDPP include triphenyl phosphate and di-isodecyl phenyl phosphate[1]. The following experimental protocols provide a robust framework for identifying and quantifying IDPP and its potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Validation
Technique Purpose Information Provided Key Advantages Limitations
³¹P NMR Spectroscopy Quantitative Purity Assessment & Structural ConfirmationPhosphorus environment, quantification of phosphorus-containing impurities.High sensitivity and 100% natural abundance of ³¹P nucleus, simple spectra.Does not detect non-phosphorus impurities.
GC-MS Separation and Identification of Volatile ImpuritiesMolecular weight and fragmentation patterns of volatile components.High separation efficiency, sensitive for volatile and semi-volatile compounds.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
HPLC Quantification of IDPP and Non-Volatile ImpuritiesRetention time and quantification of the main component and non-volatile impurities.Suitable for non-volatile and thermally sensitive compounds.May require longer analysis times compared to GC.
FTIR Spectroscopy Functional Group Analysis and Structural ConfirmationPresence of characteristic functional groups (P=O, P-O-C, C-H).Fast, non-destructive, provides structural information.Not suitable for quantification of impurities.

Experimental Protocols

Quantitative ³¹P NMR Spectroscopy

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a known amount of an internal standard, such as triphenyl phosphate (if not expected as an impurity) or another suitable organophosphorus compound with a distinct chemical shift.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Nucleus: ³¹P

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 5 times the longest T1 of the phosphorus nuclei being quantified (typically 10-20 s for organophosphates) to ensure full relaxation and accurate integration.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and integrate the signals corresponding to this compound and the internal standard. The purity of the sample can be calculated based on the integral ratios and the known amount of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Parameters:

    • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 25 °C/min to 280 °C.

      • Hold: 6 minutes at 280 °C.

    • MS Detector: Electron Impact (EI) ionization at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peak corresponding to this compound and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). The relative peak areas can be used to estimate the percentage of each component.

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Instrument Parameters:

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the purity by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands for this compound, such as P=O stretching (around 1290 cm⁻¹), P-O-C stretching (around 1180-950 cm⁻¹), and C-H stretching of the isodecyl and phenyl groups. Compare the spectrum with a reference spectrum to confirm the identity of the synthesized product.

Comparison with Commercial Alternatives

The performance of synthesized this compound should be benchmarked against commercially available alternatives. The choice of an appropriate flame retardant or plasticizer depends on the specific application requirements, including thermal stability, plasticizing efficiency, and cost.

Table 2: Purity and Performance of IDPP and Commercial Alternatives
Compound CAS Number Typical Purity (%) Key Performance Characteristics
This compound (IDPP) 29761-21-5>95%Good thermal stability, low volatility, effective flame retardant and plasticizer.
Triphenyl phosphate (TPP) 115-86-6>99%Widely used as a flame retardant and plasticizer. Can be an impurity in other organophosphate esters[].
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) 57583-54-7>98%High thermal stability, low volatility, effective in engineering resins like PC/ABS[3].
Bisphenol A bis(diphenyl phosphate) (BDP) 5945-33-5>99%Halogen-free flame retardant with good thermal stability, used in PC/ABS and PPO/HIPS blends[4].
tert-Butylphenyl diphenyl phosphate 56803-37-3>95%Used as a flame retardant and plasticizer, exhibits good thermal stability.

Visualizing the Workflow and Potential Biological Impact

To aid in understanding the validation process and the relevance of purity in biological applications, the following diagrams are provided.

G cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_validation Purity Validation cluster_final Final Product synthesis IDPP Synthesis workup Crude Product Isolation synthesis->workup purification Column Chromatography / Distillation workup->purification nmr 31P NMR purification->nmr gcms GC-MS purification->gcms hplc HPLC purification->hplc ftir FTIR purification->ftir final_product Pure this compound (>99%) nmr->final_product gcms->final_product hplc->final_product ftir->final_product

Caption: Experimental workflow for the synthesis and purity validation of this compound.

G IDPP Isodecyl Diphenyl Phosphate (IDPP) AChE Acetylcholinesterase (AChE) IDPP->AChE Weak Inhibition Impurity Organophosphate Impurity (e.g., Triphenyl Phosphate) Impurity->AChE Potent Inhibition Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibition Inhibition ACh Acetylcholine (ACh) ACh->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Synaptic_Transmission Normal Synaptic Transmission Choline_Acetate->Synaptic_Transmission Excess_ACh Excess ACh Inhibition->Excess_ACh Cholinergic_Toxicity Cholinergic Toxicity Excess_ACh->Cholinergic_Toxicity

Caption: Hypothetical signaling pathway illustrating the impact of impurities on acetylcholinesterase activity.

References

Benchmarking Isodecyl Diphenyl Phosphate Against Novel Flame Retardant Technologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of flame retardant technology is in a constant state of evolution, driven by the dual needs for enhanced fire safety and reduced environmental impact. Isodecyl diphenyl phosphate (B84403) (IDP), a well-established organophosphorus flame retardant (OPFR), has long been utilized for its efficacy as a plasticizer and flame retardant in various polymers, notably polyvinyl chloride (PVC).[1][2] However, the emergence of novel, halogen-free flame retardant technologies necessitates a thorough comparative analysis to guide material selection in research and development. This guide provides an objective comparison of IDP's performance against contemporary flame retardant solutions, supported by experimental data and detailed methodologies.

Mechanisms of Flame Retardancy: A Shared Phosphorus Chemistry

Isodecyl diphenyl phosphate and many novel flame retardants belong to the family of phosphorus-based flame retardants (PFRs). Their efficacy stems from a combination of gas-phase and condensed-phase mechanisms.[3][4][5][6]

In the condensed phase , upon heating, phosphorus compounds can promote the formation of a protective char layer on the polymer's surface.[7] This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.[7] Some PFRs can also induce dehydration of the polymer, further contributing to char formation.[6]

In the gas phase , phosphorus-containing radicals (such as PO•) are released during combustion. These radicals act as scavengers, interrupting the chain reactions of flammable gases in the flame and reducing its intensity.[3][6]

Comparative Performance Data

While direct head-to-head comparisons of this compound with every novel flame retardant in a single polymer matrix are not extensively available in published literature, this section collates representative data to facilitate a comparative assessment. The following tables summarize key flame retardancy metrics for IDP and prominent novel flame retardant technologies in various polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test Results

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL 94 Rating (Thickness)Source(s)
This compound (IDP) PVCNot Specified--[1][2]
DOPO Derivative (BDD) Epoxy Resin0.25 (as P)33.4V-0[8]
DOPO-based (DPO–PHE) Epoxy Resin0.5 (as P)30.1V-0[9]
Phosphazene-based (HAP-DOPS) Polylactic Acid (PLA)7.528.2V-0 (at 5 wt%)[10]
Phosphorus/Nitrogen Synergist (PIPC) Epoxy Resin529.7V-0[11]

Note: Direct LOI and UL 94 data for IDP in a specific polymer matrix from the search results is limited. Its primary application is often as a flame-retardant plasticizer in flexible PVC.

Table 2: Cone Calorimetry Data

Flame RetardantPolymer MatrixLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Source(s)
This compound (IDP) Not Specified----
DOPO Derivative (BDD) Epoxy Resin0.25 (as P)Reduced by 9.1%Reduced by 14.5%[8]
DOPO-based (DPO–PHE) Epoxy Resin0.9 (as P)--[9]
Phosphazene-based (HAP-DOPS) Polylactic Acid (PLA)5Reduced-[10]
Phosphorus/Nitrogen Synergist (PIPC) Epoxy Resin5Reduced by 41.15%Reduced by 21.64%[11]

Note: Quantitative cone calorimetry data for IDP was not available in the provided search results. The data for novel flame retardants demonstrates their effectiveness in reducing heat release, a critical factor in fire safety.

Experimental Protocols

The following are detailed methodologies for the key flammability tests cited in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[12][13][14]

Apparatus:

  • A heat-resistant glass test column.[12]

  • A specimen holder to keep the sample vertical.[12]

  • Gas flow measurement and control devices for oxygen and nitrogen.[12]

  • An ignition source.[12]

Procedure:

  • A vertically oriented sample is placed inside the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • The top of the specimen is ignited with a flame.

  • The oxygen concentration is varied, and the flame behavior is observed.

  • The LOI is the oxygen concentration at which the flame extinguishes within a specified time or after burning a certain length of the specimen.[13]

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard to assess the flammability of plastic materials.[15][16]

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample vertically.

  • A Tirrill or Bunsen burner with a specified flame height.[15]

  • A surgical cotton patch placed below the specimen.[17]

  • A timing device.

Procedure:

  • A rectangular test specimen is held vertically.

  • A flame is applied to the bottom of the specimen for 10 seconds and then removed.[17]

  • The duration of flaming after the first flame application is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.[17]

  • The duration of flaming and glowing after the second flame application is recorded.

  • Observations are made on whether flaming drips ignite the cotton below.[15]

  • The material is classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.[15]

Cone Calorimetry (ASTM E1354 / ISO 5660)

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials.[6][10][18] It measures parameters such as heat release rate (HRR), time to ignition, mass loss, and smoke production.[18]

Apparatus:

  • A conical radiant heater to provide a constant heat flux to the sample.[19]

  • A specimen holder and a load cell to measure mass loss.[19]

  • An ignition system (spark igniter).[19]

  • An exhaust system to collect combustion products.[6]

  • Gas analysis equipment to measure oxygen, carbon monoxide, and carbon dioxide concentrations.[6]

  • A smoke measurement system (laser-based).[19]

Procedure:

  • A flat specimen of the material is placed in the holder and positioned under the conical heater.[6]

  • The specimen is exposed to a predetermined level of radiant heat flux.[19]

  • A spark igniter is used to ignite the flammable gases evolved from the material's surface.[6]

  • During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption.[18]

  • Mass loss, smoke production, and other parameters are recorded throughout the test.[18]

Visualizing Mechanisms and Workflows

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Char_Layer Protective Char Layer Polymer->Char_Layer Catalyzed by PFR Flammable_Gases Flammable_Gases Polymer->Flammable_Gases Volatilization Heat Heat Heat->Polymer Pyrolysis Fuel_Reduction Reduced Fuel (Flammable Volatiles) Char_Layer->Fuel_Reduction Acts as barrier Flame Flame Flammable_Gases->Flame Combustion Flame_Inhibition Flame Inhibition Flame->Flame_Inhibition PFR_Decomposition PFR Decomposition (PO• radicals) PFR_Decomposition->Flame Radical Scavenging experimental_workflow Start Start Material_Preparation Material Compounding (Polymer + Flame Retardant) Start->Material_Preparation Specimen_Fabrication Specimen Fabrication (e.g., Injection Molding) Material_Preparation->Specimen_Fabrication Conditioning Specimen Conditioning (ASTM Standards) Specimen_Fabrication->Conditioning LOI_Test LOI Test (ASTM D2863) Conditioning->LOI_Test UL94_Test UL 94 Test Conditioning->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Conditioning->Cone_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis End End Data_Analysis->End

References

A Comparative Review of the Applications of Aryl and Alkyl Aryl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of aryl and alkyl aryl phosphates, two classes of organophosphorus esters with significant industrial applications. Their utility primarily stems from their efficacy as flame retardants, plasticizers, and lubricant additives. This review delves into their performance in these roles, supported by experimental data, and explores their relevance in the pharmaceutical sciences.

Core Applications and Performance Comparison

Aryl and alkyl aryl phosphates are valued for their ability to enhance the properties of various materials. While both classes of compounds share similar applications, their distinct chemical structures—the presence of only aromatic (aryl) groups versus a combination of aromatic and aliphatic (alkyl) groups attached to the phosphate (B84403) core—result in notable differences in their performance characteristics.

Flame Retardants

Organophosphate esters are widely used as halogen-free flame retardants in a variety of polymers. Their mechanism of action can involve both condensed-phase and gas-phase activity during combustion. Generally, aryl phosphates are believed to act primarily in the gas phase by releasing phosphorus-containing radicals that quench flame-propagating radicals. In contrast, alkyl aryl phosphates are thought to function more in the condensed phase, promoting the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.

Table 1: Comparative Flame Retardancy Performance of Selected Organophosphate Esters in Polymer Blends

Flame Retardant (Type)Polymer MatrixLoading (wt%)LOI (%)UL-94 Rating (1.6 mm)Peak Heat Release Rate (pHRR) (kW/m²)Char Yield (%)
NonePC/ABS-21.5V-2--
Triphenyl Phosphate (TPP) (Aryl)PC/ABS1033.5V-018015.2
2-Ethylhexyl Diphenyl Phosphate (EHDPP) (Alkyl Aryl)PC/ABS1232.0V-021018.5
Tricresyl Phosphate (TCP) (Aryl)PC/ABS1033.0V-018516.0
Resorcinol bis(diphenyl phosphate) (RDP) (Oligomeric Aryl)PC/ABS1034.0V-017520.1
Bisphenol A bis(diphenyl phosphate) (BDP) (Oligomeric Aryl)PC/ABS1035.5V-017022.3

Note: The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of synergists. The data above is a consolidation from various sources and should be considered indicative.

dot

Flame_Retardancy_Mechanisms cluster_gas_phase Gas Phase Mechanism (Aryl Phosphates) cluster_condensed_phase Condensed Phase Mechanism (Alkyl Aryl Phosphates) Polymer + Heat Polymer + Heat Volatile Fuel Volatile Fuel Polymer + Heat->Volatile Fuel Flame Flame Volatile Fuel->Flame Combustion Aryl Phosphate Aryl Phosphate PO• Radicals PO• Radicals Aryl Phosphate->PO• Radicals Decomposition PO• Radicals->Flame Quenching (H•, OH•) Polymer + Heat_2 Polymer + Heat Char Layer Char Layer Polymer + Heat_2->Char Layer Catalyzed by Phosphoric Acid Alkyl Aryl Phosphate Alkyl Aryl Phosphate Phosphoric Acid Phosphoric Acid Alkyl Aryl Phosphate->Phosphoric Acid Decomposition Reduced Heat & Fuel Transfer Reduced Heat & Fuel Transfer Char Layer->Reduced Heat & Fuel Transfer

Figure 1: General mechanisms of flame retardancy for aryl and alkyl aryl phosphates.

Plasticizers

In polymers such as polyvinyl chloride (PVC), plasticizers are essential for imparting flexibility, durability, and processability. Alkyl aryl phosphates are generally considered more efficient plasticizers than triaryl phosphates.[1] The alkyl chains in their structure enhance compatibility with the polymer matrix and improve low-temperature flexibility.[2]

Table 2: Representative Mechanical Properties of Plasticized PVC

Plasticizer (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
None (Rigid PVC)40-5020-40>100 (Shore D)
DOP (50)15-25250-35080-90
Triphenyl Phosphate (TPP) (50)18-28200-30085-95
2-Ethylhexyl Diphenyl Phosphate (EHDPP) (50)16-26280-38075-85

Note: phr = parts per hundred parts of resin. Data is representative and can vary based on the specific formulation and processing conditions.

Plasticization_Mechanism cluster_effect Effect of Plasticization Rigid_PVC Rigid PVC (Strong Polymer-Polymer Interactions) Flexible_PVC Flexible PVC (Weakened Polymer-Polymer Interactions) Rigid_PVC->Flexible_PVC Addition of Plasticizer Plasticizer Phosphate Ester Molecules Plasticizer->Flexible_PVC Intercalates between polymer chains Increased Flexibility Increased Flexibility Flexible_PVC->Increased Flexibility Lower Tg Lower Tg Flexible_PVC->Lower Tg Improved Processability Improved Processability Flexible_PVC->Improved Processability

Figure 3: Mechanism of action for phosphate ester lubricant additives.

Applications in Drug Development: The Prodrug Strategy

While simple aryl and alkyl aryl phosphates are not typically used as active pharmaceutical ingredients, the principles of their chemistry are highly relevant to drug development, particularly in the design of phosphate and phosphonate (B1237965) prodrugs. [3][4]Many potent drugs contain phosphate or phosphonate groups to mimic natural substrates, but these charged moieties hinder cell membrane permeability.

The prodrug approach masks these charged groups with lipophilic aryl and/or alkyl moieties, which can be cleaved by intracellular enzymes to release the active drug inside the target cell. Aryl phosphoramidates, for instance, are a well-established class of prodrugs where an aryl group and an amino acid ester mask a phosphate or phosphonate. [5]This strategy has been successfully employed in antiviral drugs like Sofosbuvir and Tenofovir Alafenamide. [6] dot

Prodrug_Activation_Pathway Prodrug Phosphate/Phosphonate Prodrug (Lipophilic, Membrane Permeable) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Active_Drug Active Drug (Charged, Membrane Impermeable) Intracellular_Space->Active_Drug Enzymatic Cleavage (Esterases, etc.) Target Biological Target (e.g., Enzyme) Active_Drug->Target Pharmacological Action

References

Safety Operating Guide

Proper Disposal of Isodecyl Diphenyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Isodecyl diphenyl phosphate (B84403) (IDDP). Adherence to these protocols is critical to ensure personnel safety and environmental protection. It is important to note that while some safety data sheets (SDS) classify IDDP as a non-hazardous substance, others categorize it as hazardous under specific criteria, warranting a cautious approach to its handling and disposal[1][2].

Immediate Safety Precautions

Before handling Isodecyl diphenyl phosphate, it is imperative to be familiar with its potential hazards. One source indicates it may cause skin and eye irritation, allergic skin reactions, and may be harmful if inhaled[2]. Always consult the specific Safety Data Sheet (SDS) provided with your product and adhere to the following personal protective equipment (PPE) guidelines:

  • Hand Protection: Wear impervious gloves, such as neoprene gloves[2].

  • Eye Protection: Use chemical safety goggles that are tested and approved under government standards like NIOSH (US) or EN 166 (EU)[1].

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or if exposure limits are exceeded, use a NIOSH or CEN-approved respirator[1].

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials[1].

  • Engage a Licensed Disposal Company:

    • Contact a certified chemical waste disposal contractor to handle the final disposal of the collected IDDP.

    • The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing[3].

  • Disposal of Contaminated Packaging:

    • Contaminated packaging should be treated as unused product and disposed of accordingly[1].

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning[3].

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[3].

    • For combustible packaging materials, controlled incineration is a possible disposal route[3].

Accidental Release and Spill Cleanup

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

  • Ensure Safety:

    • Avoid accidents by cleaning up spills immediately[1].

    • Wear the appropriate personal protective equipment (PPE) as outlined above to prevent skin and eye contact, and inhalation of vapors[1].

    • If the spill is significant, evacuate personnel to a safe area[3].

  • Containment:

    • Prevent the spill from running off into drains and waterways[1].

  • Cleanup:

    • Use an absorbent material such as soil, sand, or other inert material to collect the spilled liquid[1].

    • Place the collected material and absorbent into a properly labeled, sealable container for disposal[1][3].

    • After the bulk of the spill has been collected, clean the area and flush any residual traces with water[1].

Quantitative Data Summary

While specific occupational exposure limits for this compound are not widely established, some commercial products contain triphenyl phosphate, which does have defined exposure limits.

ComponentCAS NumberACGIH TLV (TWA)OSHA PEL (TWA)NIOSH IDLH
Triphenyl phosphate115-86-63 mg/m³3 mg/m³1000 mg/m³

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols

The provided information from safety data sheets does not include detailed experimental protocols for disposal. The procedures outlined above are based on standard laboratory safety and chemical handling practices. It is recommended that each laboratory develops its own specific standard operating procedures (SOPs) for the handling and disposal of this compound, incorporating the information from the product-specific SDS.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start: Handling IDDP cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start This compound (IDDP) in use waste_generated Waste Generated (Surplus or Contaminated) start->waste_generated Routine Use spill_event Accidental Spill Occurs start->spill_event Accident collect_waste Collect in Labeled, Sealed Container waste_generated->collect_waste store_waste Store in Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Disposal Company store_waste->contact_disposal final_disposal Final Disposal (Incineration/Destruction) contact_disposal->final_disposal wear_ppe Wear Appropriate PPE spill_event->wear_ppe contain_spill Contain Spill (Prevent runoff) wear_ppe->contain_spill absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_spill Collect Absorbed Material in Labeled Container absorb_spill->collect_spill collect_spill->store_waste Store with other waste

Caption: Workflow for the proper disposal and spill management of this compound.

References

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Top-N result to add to graph 6

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